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  • Product: 1-(3-Fluoro-5-iodophenyl)pyrrolidine
  • CAS: 2121513-22-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Abstract: This technical guide provides a detailed examination of the physicochemical properties of 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0). This molecule is of significant interest to the scientific com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed examination of the physicochemical properties of 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0). This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its unique structural combination of a pyrrolidine moiety and a halogenated aromatic ring. The pyrrolidine ring is a common scaffold in many biologically active compounds, while the fluoro and iodo substituents can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] This document serves as a foundational resource for researchers, offering both a summary of key properties and in-depth, field-proven experimental protocols for their validation. We will delve into the causality behind experimental design, ensuring that each protocol is presented as a self-validating system for generating reliable and reproducible data.

Molecular Identity and Structure

1-(3-Fluoro-5-iodophenyl)pyrrolidine is a substituted aromatic amine. Its core structure consists of a five-membered saturated heterocycle, the pyrrolidine ring, attached via its nitrogen atom to the C1 position of a 3-fluoro-5-iodobenzene ring.[4] The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the phenyl ring creates a unique electronic and steric environment that dictates the molecule's interactions and reactivity.

Caption: Chemical structure of 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

Core Physicochemical Data

The following table summarizes the fundamental physicochemical properties of the compound. While some properties are available from suppliers or computational models, others require empirical determination. The subsequent sections of this guide provide detailed protocols for these essential experimental validations.

PropertyValue / Expected ValueSignificance & Commentary
CAS Number 2121513-22-0[4][5][6]Uniquely identifies the substance for regulatory and research purposes.
Molecular Formula C₁₀H₁₁FIN[4]Confirms the elemental composition of the molecule.
Molecular Weight 291.11 g/mol [4]Essential for all stoichiometric calculations, solution preparation, and mass spectrometry analysis.
Purity ≥95% (as commercially available)[4][7]Purity is critical; impurities can affect experimental results and biological activity. This value should always be confirmed upon receipt.
Computed XLogP3-AA 2.6[8]This value, from a closely related isomer, suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability.
Melting Point Requires experimental determination.A sharp melting point range is a primary indicator of high purity.[9]
Solubility Profile Requires experimental determination.Crucial for formulation, reaction conditions, and predicting bioavailability. The structure suggests solubility in polar organic solvents.
pKa (Conjugate Acid) Requires experimental determination.The basicity of the pyrrolidine nitrogen determines the molecule's charge state at a given pH, which profoundly impacts solubility, receptor binding, and ADME properties.

Experimental Protocols for Property Determination

As a senior scientist, the rationale behind an experimental protocol is as critical as the procedure itself. The following methods are designed to be robust and self-validating, providing the trustworthiness required for drug development.

Melting Point and Purity Assessment

Expertise & Causality: The melting point is not merely a physical constant; it is a sensitive probe of sample purity. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically <1°C).[10] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[9] Therefore, this simple experiment provides a reliable, initial assessment of purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder on a watch glass.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to pack the powder down to a height of 2-3 mm.

  • Initial Rapid Determination: Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly (10-15°C/min) to find an approximate melting temperature. This step saves significant time.[9]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare two more capillary samples.

  • Slow Heating: Insert a new sample and heat rapidly until the temperature is ~15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute. This slow rate is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Data Recording: Record two temperatures: T1, the temperature at which the first liquid droplet appears, and T2, the temperature at which the last solid crystal melts. The melting range is T1-T2.

  • Validation: Repeat the accurate determination with a second sample. The results should be consistent within 1°C.

G A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Rapid Heating (~10°C/min) to find approximate MP B->C D Cool Apparatus (>20°C below approx. MP) C->D E Slow Heating (1-2°C/min) through expected range D->E F Record T1 (First Drop) & T2 (Fully Liquid) E->F G Repeat for Consistency F->G

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Expertise & Causality: Solubility dictates how a compound can be formulated for biological assays, administered as a therapeutic, or handled in synthetic reactions. The "shake-flask" method is the gold standard for determining equilibrium solubility because it ensures the solution is truly saturated, providing a thermodynamically stable and reproducible value.[11][12] Agitation for 24-72 hours is necessary to overcome kinetic barriers and reach true equilibrium between the solid and dissolved states.[11]

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Addition of Solute: Add an excess amount of 1-(3-Fluoro-5-iodophenyl)pyrrolidine to each vial. "Excess" is critical; undissolved solid must be visible to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[11] This step is vital to avoid artificially high concentration readings.

  • Quantification: Accurately dilute the filtrate with a suitable solvent. Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.

  • Calculation: Report the solubility in mg/mL or mol/L, accounting for the dilution factor.

G A Add Excess Solid to Known Volume of Solvent B Seal and Agitate at Constant Temp (24-72h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (e.g., 0.45 µm PTFE filter) C->D E Quantify Concentration of Filtrate via HPLC D->E F Calculate Solubility (e.g., mg/mL) E->F

Caption: Workflow for the shake-flask solubility method.

Determination of Acid Dissociation Constant (pKa)

Expertise & Causality: The pyrrolidine nitrogen is a Lewis base, meaning it can accept a proton. The pKa value quantifies the strength of its conjugate acid. At a pH below the pKa, the nitrogen will be predominantly protonated (cationic form), and at a pH above the pKa, it will be in its neutral (free base) form. This equilibrium governs solubility, membrane transport, and target binding. Potentiometric titration is a direct and reliable method to measure pKa by monitoring the change in pH as a strong acid or base is added.[13] The inflection point of the resulting sigmoid curve corresponds to the equivalence point, and at the half-equivalence point, the concentrations of the protonated and neutral forms are equal, where pH = pKa.[13][14]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a high-quality pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[13]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent mixture like methanol/water, to ensure solubility of both the free base and its salt form. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[13]

  • Initial pH Adjustment: If titrating the conjugate acid, the initial solution should be fully protonated by adding a strong acid (e.g., HCl) to a starting pH of ~2.

  • Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) with gentle stirring. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13] Collect data points frequently, especially in the region where the pH changes rapidly.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point (the steepest point of the curve, or the peak of the first derivative plot). The volume of titrant at the half-equivalence point corresponds to the point where pH = pKa. Perform at least three replicate titrations to ensure data reliability.[13]

G A Calibrate pH Meter with Standard Buffers B Prepare Sample Solution in Co-Solvent with Electrolyte A->B C Titrate with Standardized Strong Base (e.g., NaOH) B->C D Record pH vs. Volume of Titrant Added C->D E Plot Titration Curve D->E F Determine Volume at Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Spectrometric Characterization

Structural confirmation is paramount. The following techniques provide an unambiguous fingerprint of the molecule.

TechniqueExpected Observations
¹H NMR - Aromatic Region (δ ~7.0-8.0 ppm): Complex multiplets or doublets of doublets due to coupling between aromatic protons and with the ¹⁹F nucleus.[15]- Pyrrolidine Protons (δ ~1.5-4.0 ppm): Two sets of multiplets corresponding to the α- and β-protons relative to the nitrogen.[16]
¹³C NMR - Aromatic Carbons: Six distinct signals, with the carbons bonded to fluorine and iodine showing characteristic chemical shifts and C-F coupling.[15]- Pyrrolidine Carbons: Two signals for the non-equivalent aliphatic carbons.
¹⁹F NMR - A single resonance, likely a triplet or doublet of doublets, due to coupling with the adjacent aromatic protons.[15]
Mass Spectrometry - Molecular Ion: An [M+H]⁺ peak corresponding to the calculated molecular weight (m/z 292.00).- Key Fragments: Expect fragmentation patterns characteristic of pyrrolidinophenones, including the formation of a stable immonium ion resulting from the cleavage of the bond between the phenyl ring and the nitrogen.[17]
FT-IR - C-H stretching: Aromatic (~3000-3100 cm⁻¹) and Aliphatic (~2850-2960 cm⁻¹).- C-N stretching: Around 1200-1350 cm⁻¹.- C-F stretching: A strong band typically in the 1000-1300 cm⁻¹ region.- Aromatic C=C stretching: Peaks around 1450-1600 cm⁻¹.

Conclusion

1-(3-Fluoro-5-iodophenyl)pyrrolidine is a molecule with significant potential as a building block in chemical and pharmaceutical research. This guide has provided a comprehensive overview of its core physicochemical properties, moving beyond simple data presentation to explain the scientific rationale behind their experimental determination. The detailed protocols for melting point, solubility, and pKa analysis are designed to equip researchers with robust, validated methods for characterizing this compound and similar molecules. Accurate determination of these fundamental properties is a non-negotiable prerequisite for successful drug discovery and development, ensuring that subsequent biological and synthetic studies are built on a foundation of unimpeachable data.

References

  • Melting point determination - University of Calgary. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. [Link]

  • Determination of the melting point - University of Technology. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - University of Technology - Iraq. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds - University of Massachusetts. [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]

  • Determination of Melting Point of An Organic Compound | PDF - Scribd. [Link]

  • Melting point determination - SSERC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i - Course Hero. [Link]

  • 2121513-22-0 | 1-(3-Fluoro-5-iodophenyl)pyrolidine | Boroncore. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - ACS Publications. [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid - Dartmouth College. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - ACS Publications. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • (R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine | C10H11FIN | CID - PubChem. [Link]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. [Link]

  • Pyrrolidine - Wikipedia. [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate. [Link]

  • (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - ResearchGate. [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Weight, Formula, and Characterization of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Executive Summary In modern drug discovery and materials science, the precise characterization of halogenated building blocks is foundational to downstream synthetic success. 1-(3-Fluoro-5-iodophenyl)pyrrolidine is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the precise characterization of halogenated building blocks is foundational to downstream synthetic success. 1-(3-Fluoro-5-iodophenyl)pyrrolidine is a highly versatile, tri-substituted aromatic intermediate. As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of its molecular weight, chemical formula, and the rigorous analytical methodologies required to validate its identity. By bypassing traditional transition-metal-catalyzed pitfalls, we establish a self-validating framework for its synthesis and mass spectrometric confirmation.

Chemical Identity & Structural Elucidation

The core architecture of 1-(3-Fluoro-5-iodophenyl)pyrrolidine consists of a central benzene ring substituted at the 1, 3, and 5 positions. The substituents include a tertiary amine (pyrrolidine ring), a highly electronegative fluorine atom, and a heavy, polarizable iodine atom.

The molecular formula is strictly defined as C₁₀H₁₁FIN [1]. The calculation of its molecular weight (291.11 g/mol ) and monoisotopic mass (290.99203 Da) is heavily influenced by the monoisotopic nature of iodine ( 127 I = 126.90447 Da), which constitutes nearly 43.6% of the molecule's total mass[2].

Quantitative Physicochemical Data

To facilitate rapid comparison and stoichiometric calculations, the foundational data for this compound is summarized below:

PropertyValue
IUPAC Name 1-(3-fluoro-5-iodophenyl)pyrrolidine
CAS Registry Number 2121513-22-0
Molecular Formula C₁₀H₁₁FIN
Average Molecular Weight 291.11 g/mol
Monoisotopic Exact Mass 290.99203 Da
SMILES String FC1=CC(I)=CC(N2CCCC2)=C1
Theoretical [M+H]⁺ (ESI+) 291.9993 Da

Synthetic Methodology: Strategic C-N Bond Formation

While Buchwald-Hartwig aminations are the industry standard for constructing aryl C-N bonds, applying palladium catalysis to di-halogenated benzenes (e.g., 1-bromo-3-fluoro-5-iodobenzene) introduces significant chemoselectivity challenges. The competitive oxidative addition of the palladium catalyst into the highly reactive C-I bond often leads to halogen scrambling, polymerization, or loss of the critical iodine handle[3].

To ensure a self-validating, high-yield synthesis that preserves the exact C₁₀H₁₁FIN formula, a metal-free double SN​2 alkylation of 3-fluoro-5-iodoaniline is the preferred protocol.

Protocol 1: Metal-Free Synthesis via Double Alkylation
  • Causality & Trustworthiness: This protocol utilizes a non-nucleophilic base to prevent side reactions, while the absence of transition metals guarantees the preservation of the C-I bond, acting as a self-validating mechanism for structural integrity.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-5-iodoaniline (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Causality: Flame-drying and anhydrous DMF prevent moisture-induced hydrolysis of the alkylating agent.

  • Alkylation Initiation: Add 1,4-dibromobutane (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HBr generated during the double alkylation without competing with the aniline nitrogen for the electrophile.

  • Thermal Cyclization: Heat the reaction mixture to 80°C and stir for 12 hours. The primary amine undergoes sequential SN​2 attacks on the dibromoalkane, closing the pyrrolidine ring.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF. The crude product is purified via silica gel chromatography (Hexanes/EtOAc). A yield of >85% is typically achieved, validating the efficiency of the metal-free ring closure.

Synthesis SM 3-Fluoro-5-iodoaniline (Starting Material) Reaction S_N2 Alkylation DMF, 80°C, 12h SM->Reaction Reagents 1,4-Dibromobutane + DIPEA (Base) Reagents->Reaction Product 1-(3-Fluoro-5-iodophenyl)pyrrolidine Yield: >85% Reaction->Product Ring Closure & Workup

Fig 1: Metal-free synthesis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine via double alkylation.

Analytical Validation: LC-HRMS Protocol

To definitively confirm the molecular weight (291.11 g/mol ) and the C₁₀H₁₁FIN formula, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is required.

Protocol 2: LC-HRMS Formula Validation
  • Causality & Trustworthiness: By utilizing a high-resolution Orbitrap analyzer and a rigorous blank-injection sequence, this system self-validates against carryover and isobaric interferences, ensuring the detected mass is uniquely tied to C₁₀H₁₁FIN.

  • System Blank Validation: Inject a blank sample (50:50 Water:Acetonitrile) prior to the analyte. Causality: This ensures the column is free of carryover, establishing a trustworthy baseline.

  • Sample Preparation: Dissolve the purified 1-(3-Fluoro-5-iodophenyl)pyrrolidine in LC-MS grade Acetonitrile to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring the basic pyrrolidine nitrogen (pKa ~8.5) is fully protonated, which is mandatory for efficient droplet formation and ionization in ESI+ mode.

  • Mass Analysis: Operate the Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode. The high-resolution analyzer will detect the protonated molecular ion [M+H]+ at exactly m/z 291.9993 . The isotopic pattern will also lack the characteristic M+2 peaks seen in brominated/chlorinated compounds, validating the presence of the monoisotopic iodine atom.

HRMS Sample Analyte: C10H11FIN MW: 291.11 g/mol LC UHPLC Separation (C18, 0.1% FA) Sample->LC Injection ESI ESI+ Ionization Protonation LC->ESI Elution HRMS Orbitrap HRMS Mass Analysis ESI->HRMS Gas Phase Ions Result Detection: [M+H]+ m/z 291.9993 HRMS->Result Data Output

Fig 2: LC-HRMS workflow for validating the molecular weight and formula of the target compound.

Pharmacological & Synthetic Significance

The specific molecular weight and formula of 1-(3-Fluoro-5-iodophenyl)pyrrolidine make it a highly prized scaffold in medicinal chemistry:

  • The Iodine Handle: The heavy iodine atom serves as a highly reactive, orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Heck reactions). This allows researchers to rapidly build complex biaryl systems or functionalized quinolones[4].

  • The Fluorine Atom: The inclusion of fluorine (C-F bond) significantly enhances the metabolic stability and lipophilicity of the molecule. Furthermore, its strong electron-withdrawing inductive effect slightly modulates the basicity of the pyrrolidine ring, which can improve the membrane permeability of the final drug candidate.

  • The Pyrrolidine Ring: This saturated heterocycle introduces a basic amine center, which is critical for forming water-soluble hydrochloride salts and establishing key hydrogen-bond interactions within biological target pockets.

References

  • Advanced ChemBlocks. "1-(3-Fluoro-5-iodophenyl)pyrolidine 95% | CAS: 2121513-22-0 | AChemBlock." 1[1]

  • PubChem (National Institutes of Health). "(R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine | C10H11FIN | CID 131222588 - Computed Properties." 2[2]

  • ACS Publications. "Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations." Journal of Medicinal Chemistry. 3[3]

  • PMC - PubMed Central. "Palladium-Catalysed Synthesis and Transformation of Quinolones." 4[4]

Sources

Foundational

Advanced Safety and Handling Whitepaper: 1-(3-Fluoro-5-iodophenyl)pyrrolidine in Cross-Coupling Applications

Executive Summary 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0) is a highly versatile, halogenated building block utilized extensively in modern medicinal chemistry. Serving primarily as an electrophilic partn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0) is a highly versatile, halogenated building block utilized extensively in modern medicinal chemistry. Serving primarily as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, its unique structural motifs—a lipophilic pyrrolidine ring coupled with a highly reactive iodo-fluorophenyl system—demand rigorous, specialized handling. This whitepaper transcends standard Safety Data Sheet (SDS) documentation by providing a mechanistic analysis of its physicochemical hazards, toxicological pathways, and field-proven, self-validating experimental protocols.

Physicochemical Profiling & Causality of Hazards

The inherent utility of 1-(3-Fluoro-5-iodophenyl)pyrrolidine stems from its electronic and steric properties. The strongly electron-withdrawing fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, significantly enhancing the oxidative addition rate of the carbon-iodine (C–I) bond to low-valent transition metals ()[1]. However, these same properties dictate its acute hazard profile.

Quantitative Hazard Summary
Property / Hazard ParameterValue / ClassificationCausality & Experimental Implication
CAS Number 2121513-22-0Unique identifier for regulatory tracking and inventory management.
Molecular Formula C10H11FINHigh halogen content drives extreme lipophilicity (LogP).
Molecular Weight 291.11 g/mol The heavy iodine atom significantly increases the compound's density.
Acute Toxicity (Oral/Dermal) Category 4 (H302/H312)The non-polar pyrrolidine ring facilitates rapid systemic and dermal absorption.
Skin/Eye Irritation Category 2 / 2A (H315/H319)The electrophilic C–I bond can react with nucleophilic residues in tissue proteins.
STOT SE Category 3 (H335)Micro-particulates generated during handling severely irritate respiratory mucosa.
Mechanistic Causality of Hazards
  • Lipophilicity & Dermal Penetration: The combination of a fluorinated aromatic ring and a non-polar pyrrolidine moiety significantly increases the partition coefficient. This high lipophilicity facilitates rapid dermal absorption. Standard latex gloves offer zero protection against solutions of this compound; nitrile gloves provide only temporary splash resistance.

  • Halogen-Metal Exchange Reactivity: The highly polarized C–I bond is susceptible to spontaneous halogen-metal exchange or radical generation under photolytic conditions. Improper storage (e.g., exposure to ambient light and moisture) can lead to the generation of highly reactive aryl radicals and corrosive hydrogen iodide (HI) gas.

Toxicological Pathways & Exposure Mitigation

Understanding the metabolic fate of halogenated phenylpyrrolidines is critical for designing effective exposure mitigation strategies. Upon systemic entry, these compounds undergo rapid hepatic metabolism, which can lead to the generation of reactive electrophilic intermediates if glutathione (GSH) stores are depleted.

MetabolicPathway A Exposure (Dermal/Inhalation) B Systemic Absorption (Lipophilic Transport) A->B C Hepatic CYP450 Metabolism B->C D N-Dealkylation / Defluorination C->D E Reactive Electrophilic Intermediates D->E F Glutathione (GSH) Conjugation E->F Adequate GSH H Cellular Toxicity (Macromolecule Binding) E->H GSH Depletion G Renal Excretion (Detoxified) F->G

Fig 1: Metabolic pathway and toxicological outcomes of halogenated phenylpyrrolidines.

Mitigation & PPE Logic
  • Glove Selection Logic: Because the compound is typically handled in organic solvents (e.g., DMF, DCM, or THF), the solvent acts as a carrier, drastically reducing the breakthrough time of standard PPE. Multi-layer laminate gloves (e.g., Silver Shield) or heavy-duty butyl rubber are mandatory when handling stock solutions to prevent solvent-mediated dermal transport.

  • Respiratory Protection Logic: While the solid has a low vapor pressure, transferring the powder generates micro-particulates. A localized Class II Type A2 Biological Safety Cabinet or a fume hood with a minimum face velocity of 100 fpm must be used to prevent inhalation.

Reactive Chemistry: Safe Experimental Execution

1-(3-Fluoro-5-iodophenyl)pyrrolidine is a premier substrate for Sonogashira, Suzuki, and Buchwald-Hartwig couplings ()[2]. Alternative cross-coupling strategies utilizing single-electron transfer mechanisms also leverage the high reactivity of the iodoaryl moiety ()[3]. The high reactivity requires precise control over the catalytic cycle to prevent thermal runaways or the formation of pyrophoric byproducts.

CatalyticCycle A 1-(3-Fluoro-5-iodophenyl)pyrrolidine + Pd(0) Catalyst B Oxidative Addition (C-I Bond Cleavage) A->B C Pd(II) Aryl Complex (Stable Intermediate) B->C D Transmetalation (Nucleophile Entry) C->D E Reductive Elimination (Product Formation) D->E E->A Pd(0) Regeneration F Reaction Quenching & Pd Scavenging E->F Workflow Termination

Fig 2: Pd-catalyzed cross-coupling cycle and safety termination checkpoints.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling Workflow

This methodology describes the safe coupling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine with a generic arylboronic acid, incorporating strict self-validating safety checkpoints.

Step 1: Reagent Preparation and Degassing

  • Action: Dissolve 1.0 mmol of 1-(3-Fluoro-5-iodophenyl)pyrrolidine and 1.2 mmol of arylboronic acid in 10 mL of a 4:1 Dioxane/H₂O mixture. Sparge with ultra-pure N₂ for 15 minutes.

  • Causality: Oxygen must be rigorously excluded. O₂ not only degrades the Pd(0) catalyst but can also react with the electron-rich pyrrolidine moiety under transition-metal catalysis to form potentially explosive N-oxides.

  • Validation: Use an inline oxygen sensor in the headspace; levels must drop below 2% before proceeding.

Step 2: Catalyst Addition and Reaction Initiation

  • Action: Add 0.05 mmol of Pd(dppf)Cl₂ and 2.0 mmol of K₂CO₃. Heat to 80°C under a reflux condenser.

  • Causality: The bulky dppf ligand stabilizes the Pd(II) intermediate, preventing premature reductive elimination and the precipitation of highly reactive, pyrophoric palladium black.

  • Validation: The reaction mixture will transition from a heterogeneous suspension to a deep red homogeneous solution, visually confirming the active oxidative addition of the C–I bond.

Step 3: Reaction Quenching and Metal Scavenging

  • Action: Cool to room temperature. Add 5 equivalents (relative to Pd) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). Stir for 2 hours.

  • Causality: Unquenched Pd complexes are highly toxic and environmentally hazardous. The thiol groups covalently bind the Pd ions, completely removing them from the organic phase.

  • Validation: Filter the mixture. The filtrate must be completely colorless or pale yellow. A dark brown filtrate indicates incomplete scavenging, requiring a second treatment before safe disposal or workup.

Emergency Response: Spill & Decontamination Protocol

Accidental spills of halogenated phenylpyrrolidines pose immediate acute toxicity risks due to their rapid dermal penetration and volatility when dissolved in organic solvents.

Protocol 2: Chemical Spill Quenching and Decontamination

Step 1: Isolation and PPE Escalation

  • Action: Evacuate the immediate 2-meter radius. The responder must don a half-face respirator with organic vapor/acid gas cartridges (e.g., 60926) and heavy-duty neoprene over-gloves.

  • Causality: The primary risk is the inhalation of the solvent vehicle carrying the toxic compound, and secondary dermal exposure during cleanup.

Step 2: Containment and Absorption

  • Action: Surround and cover the spill with a high-surface-area inert absorbent (e.g., diatomaceous earth or activated carbon). Do NOT use paper towels.

  • Causality: Activated carbon physically adsorbs the lipophilic 1-(3-Fluoro-5-iodophenyl)pyrrolidine, lowering its vapor pressure and preventing it from dissolving through the gloves during physical removal.

Step 3: Chemical Decontamination

  • Action: Wash the spill surface with a 5% sodium hypochlorite (bleach) solution, let sit for 10 minutes, followed by soapy water.

  • Causality: Mild oxidants like hypochlorite will oxidize the pyrrolidine nitrogen to a highly polar, water-soluble N-oxide. This drastically reduces its lipophilicity and dermal toxicity, allowing safe removal with aqueous detergents.

  • Validation: Swab the decontaminated area with a TLC plate and check under a 254 nm UV lamp. The absence of fluorescence quenching confirms the complete removal of the highly UV-active fluorinated aromatic ring.

References

  • Title: Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: Catalysts (MDPI) URL: [Link]

  • Title: Cross-Coupling Reactions Using Samarium(II) Iodide Source: Chemical Reviews (American Chemical Society) URL: [Link]

Sources

Exploratory

The Rising Prominence of Fluorinated Aryl Iodide Pyrrolidines: A Technical Guide for Drug Discovery and Beyond

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning potential of a unique chemical motif:...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning potential of a unique chemical motif: fluorinated aryl iodide pyrrolidines. The convergence of the pyrrolidine ring, a privileged structure in numerous bioactive compounds, with the physicochemical advantages imparted by fluorine and the synthetic versatility of an aryl iodide creates a powerful platform for innovation. This document provides an in-depth exploration of the synthesis, unique properties, and diverse applications of these compounds, with a particular focus on their transformative role in Positron Emission Tomography (PET) imaging and as versatile building blocks in drug discovery. We will also touch upon their prospective utility in asymmetric catalysis and materials science, offering a comprehensive technical resource for researchers and professionals in these fields.

The Strategic Trifecta: Unpacking the Core Components

The remarkable potential of fluorinated aryl iodide pyrrolidines stems from the synergistic interplay of its three key structural features:

  • The Pyrrolidine Ring: This five-membered saturated heterocycle is a ubiquitous motif in a vast number of FDA-approved drugs and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for precise interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, and provides a key point for substitution and modulation of physicochemical properties.[1]

  • The Fluorine Atom: The introduction of fluorine into organic molecules can profoundly influence their properties.[3] Its high electronegativity and small size can alter acidity/basicity, conformation, and metabolic stability.[3] In drug design, fluorine is often used to block sites of metabolism, enhance binding affinity, and improve membrane permeability.[4]

  • The Aryl Iodide Group: The aryl iodide moiety serves a dual purpose. Firstly, the iodine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and self-assembly. More importantly, it is a highly versatile synthetic handle. The carbon-iodine bond is readily activated for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse substituents.[5] This is invaluable for the generation of compound libraries in drug discovery. Furthermore, aryl iodides are key precursors for the introduction of radioisotopes, particularly for PET imaging.[6]

Synthetic Pathways to Fluorinated Aryl Iodide Pyrrolidines

The synthesis of these target molecules can be approached through several strategic routes, primarily involving either the construction of the pyrrolidine ring onto a pre-functionalized aromatic scaffold or the arylation of a pre-existing fluorinated pyrrolidine.

Strategy 1: Pyrrolidine Ring Formation on a Fluorinated Aryl Iodide Core

This approach begins with a commercially available or synthesized fluorinated aryl iodide. The pyrrolidine ring can then be constructed through various methods, including intramolecular cyclization reactions.[7][8]

A common and effective method is the intramolecular reductive cyclization of a γ-amino ketone.[9]

  • Synthesis of the Precursor: Start with a fluorinated and iodinated aromatic aldehyde or ketone. Perform a Henry reaction with a nitroalkane, followed by reduction of the nitro group to an amine and the carbonyl group to a hydroxyl group. Subsequent oxidation of the alcohol yields the desired γ-amino ketone.

  • Reductive Cyclization: The γ-amino ketone is then subjected to reductive amination conditions. A common reducing agent is sodium triacetoxyborohydride. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced and cyclizes to form the pyrrolidine ring.

G Fluorinated Aryl Iodide Aldehyde Fluorinated Aryl Iodide Aldehyde γ-Amino Ketone Precursor γ-Amino Ketone Precursor Fluorinated Aryl Iodide Aldehyde->γ-Amino Ketone Precursor Multi-step synthesis Iminium Ion Intermediate Iminium Ion Intermediate γ-Amino Ketone Precursor->Iminium Ion Intermediate Acid catalyst Fluorinated Aryl Iodide Pyrrolidine Fluorinated Aryl Iodide Pyrrolidine Iminium Ion Intermediate->Fluorinated Aryl Iodide Pyrrolidine Reducing Agent (e.g., NaBH(OAc)3)

Caption: Workflow for pyrrolidine synthesis via intramolecular reductive amination.

Strategy 2: Arylation of a Fluorinated Pyrrolidine

This strategy involves the synthesis of a fluorinated pyrrolidine derivative, which is then coupled with a suitable aryl iodide.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[10]

  • Synthesis of Fluorinated Pyrrolidine Boronic Ester: A protected fluorinated pyrrolidine can be converted to its corresponding boronic ester derivative.

  • Cross-Coupling: The fluorinated pyrrolidine boronic ester is then reacted with a di-iodofluorobenzene under palladium catalysis to yield the desired fluorinated aryl iodide pyrrolidine.

G Fluorinated Pyrrolidine Fluorinated Pyrrolidine Fluorinated Pyrrolidine Boronic Ester Fluorinated Pyrrolidine Boronic Ester Fluorinated Pyrrolidine->Fluorinated Pyrrolidine Boronic Ester Fluorinated Aryl Iodide Pyrrolidine Fluorinated Aryl Iodide Pyrrolidine Fluorinated Pyrrolidine Boronic Ester->Fluorinated Aryl Iodide Pyrrolidine Aryl Iodide, Pd Catalyst

Caption: Synthesis via Suzuki-Miyaura cross-coupling of a fluorinated pyrrolidine.

Applications in Positron Emission Tomography (PET) Imaging

The unique combination of a fluorine atom and an aryl iodide makes these pyrrolidine derivatives exceptionally well-suited for the development of PET radiotracers.[4] PET is a non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo.[11]

The Role of Fluorine-18

Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its favorable properties:[11]

  • Half-life: Its 109.8-minute half-life is long enough for multi-step syntheses, purification, and transport to imaging centers, yet short enough to minimize the radiation dose to the patient.[12]

  • Low Positron Energy: The low energy of the emitted positrons results in a short travel distance before annihilation, leading to high-resolution images.[13]

  • Established Radiochemistry: A wide range of nucleophilic and electrophilic fluorination methods are available for the incorporation of ¹⁸F into organic molecules.[14]

The Aryl Iodide as a Precursor for Radiofluorination

Aryl iodides are excellent precursors for the introduction of ¹⁸F. Copper-mediated radiofluorination of aryl iodides is a promising method for the synthesis of ¹⁸F-labeled compounds.[6][15]

This protocol describes a general procedure for the ¹⁸F-labeling of an aryl iodide precursor.

  • ¹⁸F-Fluoride Production: ¹⁸F-fluoride is typically produced in a cyclotron and trapped on an anion-exchange resin.

  • Elution and Activation: The [¹⁸F]F⁻ is eluted from the resin and activated by forming a complex with a potassium salt and a cryptand (e.g., Kryptofix 2.2.2).

  • Radiofluorination: The activated [¹⁸F]F⁻ is reacted with the fluorinated aryl iodide pyrrolidine precursor in the presence of a copper catalyst. The reaction is typically carried out at elevated temperatures in a suitable solvent like DMSO.

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the desired ¹⁸F-labeled tracer.

G Cyclotron Cyclotron [18F]Fluoride [18F]Fluoride Cyclotron->[18F]Fluoride Activated [18F]Fluoride Activated [18F]Fluoride [18F]Fluoride->Activated [18F]Fluoride K2.2.2/K2CO3 Crude [18F]-Tracer Crude [18F]-Tracer Activated [18F]Fluoride->Crude [18F]-Tracer Precursor, Cu Catalyst Purified [18F]-Tracer Purified [18F]-Tracer Crude [18F]-Tracer->Purified [18F]-Tracer HPLC

Caption: General workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Potential Targets for PET Imaging

The pyrrolidine scaffold is present in many centrally active drugs, making fluorinated aryl iodide pyrrolidines promising candidates for developing PET tracers for neurological targets. For example, they could be designed to target receptors and enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, or psychiatric disorders.[16][17]

Potential TargetDisease RelevanceRationale for Pyrrolidine Scaffold
Translocator Protein (TSPO) NeuroinflammationMany TSPO ligands incorporate a pyrrolidine moiety.[18]
Dopamine Transporter (DAT) Parkinson's DiseaseThe pyrrolidine ring is a key feature of many DAT inhibitors.
Serotonin Transporter (SERT) Depression, AnxietyPyrrolidine-based structures are common in SERT ligands.

Applications in Medicinal Chemistry and Drug Discovery

Beyond PET imaging, fluorinated aryl iodide pyrrolidines are valuable scaffolds for the discovery of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The presence of the aryl iodide allows for the rapid generation of a library of analogues through cross-coupling reactions. This enables extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[19][20] For instance, a library of compounds can be synthesized where the iodine is replaced with various aryl, heteroaryl, or alkyl groups.

Modulation of Physicochemical Properties

The fluorine atom can be strategically positioned to fine-tune the properties of the molecule. For example, fluorination can increase metabolic stability by blocking sites of enzymatic oxidation.[21] It can also modulate the pKa of the pyrrolidine nitrogen, which can affect its interaction with the target protein and its pharmacokinetic profile.[1]

PropertyEffect of FluorinationReference
Metabolic Stability Increased by blocking CYP450 metabolism[21]
Lipophilicity Can be increased or decreased depending on the position and number of fluorine atoms[3]
pKa Lowered due to the electron-withdrawing nature of fluorine[1]
Binding Affinity Can be enhanced through favorable interactions with the target protein[3]

Emerging Applications

Asymmetric Catalysis

Chiral pyrrolidine derivatives are widely used as organocatalysts and as ligands in transition metal catalysis.[22][23] The introduction of fluorine to the pyrrolidine ring or the aryl group can modulate the electronic and steric properties of the catalyst or ligand, potentially leading to improved enantioselectivity and reactivity in asymmetric transformations.[24]

Materials Science

Fluorinated and aromatic compounds are known to have applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). While direct evidence for the use of fluorinated aryl iodide pyrrolidines in OLEDs is currently limited, their properties suggest potential. The fluorinated aryl group could enhance the electron-transporting properties and stability of the material, while the pyrrolidine moiety could influence the morphology and processing characteristics. The aryl iodide provides a site for further functionalization to tune the electronic and optical properties.

Conclusion

Fluorinated aryl iodide pyrrolidines represent a highly versatile and promising class of compounds with significant potential across multiple scientific disciplines. Their unique combination of a privileged biological scaffold, a property-enhancing fluorine atom, and a synthetically versatile aryl iodide group makes them particularly attractive for the development of novel PET imaging agents and as foundational structures in drug discovery. The synthetic strategies outlined in this guide provide a clear path to accessing these valuable molecules. As research in this area continues to expand, we anticipate the emergence of new and innovative applications for fluorinated aryl iodide pyrrolidines in medicine, catalysis, and materials science, further solidifying their importance in the landscape of modern chemistry.

References

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Foundational

Metabolic Stability of 3-Fluoro-5-Iodophenyl Pyrrolidine Derivatives: A Technical Guide to Pharmacokinetic Optimization

Executive Summary The development of nitrogen-containing heterocycles, particularly pyrrolidine derivatives, is a cornerstone of modern medicinal chemistry due to their conformational rigidity and basicity[1]. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nitrogen-containing heterocycles, particularly pyrrolidine derivatives, is a cornerstone of modern medicinal chemistry due to their conformational rigidity and basicity[1]. However, the inherent metabolic liabilities of the pyrrolidine ring and unsubstituted aromatic appendages often lead to rapid in vivo clearance. The integration of a 3-fluoro-5-iodophenyl moiety represents a sophisticated structural intervention designed to optimize both target binding affinity and pharmacokinetic longevity.

This whitepaper provides an in-depth mechanistic analysis of the metabolic stability of 3-fluoro-5-iodophenyl pyrrolidine derivatives. By examining the causality between structural modifications and enzymatic resistance, and by detailing self-validating in vitro protocols, this guide serves as an authoritative resource for drug development professionals seeking to mitigate clearance liabilities in lead optimization.

Mechanistic Rationale: Structure-Metabolism Relationships (SMR)

The strategic placement of halogens on an aromatic ring is a privileged tactic in medicinal chemistry[2]. In the context of 3-fluoro-5-iodophenyl pyrrolidines, each functional group plays a distinct, synergistic role in modulating metabolic stability.

The Role of Fluorine: Metabolic Shielding and Electronic Modulation

Fluorine is the most electronegative element, and the C–F bond is exceptionally strong (~105 kcal/mol). Introducing a fluorine atom at the 3-position of the phenyl ring achieves two critical pharmacokinetic objectives:

  • Steric and Electronic Blocking: Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated electrophilic aromatic substitution, typically leading to ortho- or para-hydroxylation. Fluorine acts as an isosteric blocker; its high oxidation potential and strong bond energy prevent the formation of arene oxide intermediates, effectively shutting down this metabolic pathway[3].

  • pKa Modulation: Through strong inductive electron withdrawal (-I effect), the meta-fluorine lowers the basicity (pKa) of the adjacent pyrrolidine nitrogen. A lower pKa reduces lysosomal trapping (phospholipidosis) and decreases the binding affinity of the molecule to the heme iron of CYP450 enzymes, further depressing the intrinsic clearance rate.

The Role of Iodine: Lipophilicity and Halogen Bonding

While fluorine protects against oxidation, the iodine atom at the 5-position serves primarily as a pharmacodynamic driver. Iodine is a large, polarizable, and highly lipophilic halogen.

  • Target Affinity: Iodine can engage in strong halogen bonding (X-bonding) with Lewis bases (e.g., backbone carbonyl oxygens) deep within hydrophobic protein pockets.

  • Metabolic Trade-offs: The extreme lipophilicity of iodine increases the overall logD of the molecule. While this enhances membrane permeability, it can also increase non-specific binding to microsomal proteins and make the molecule a better substrate for CYP3A4-mediated N-dealkylation of the pyrrolidine ring. Furthermore, heavy halogens can occasionally be subject to oxidative dehalogenation. Therefore, the metabolic stability gained by fluorine must be carefully balanced against the lipophilic burden introduced by iodine[4].

Visualizing the Metabolic Dynamics

Metabolic_Blocking cluster_unsub Unsubstituted Phenyl Pyrrolidine cluster_sub 3-Fluoro-5-Iodophenyl Pyrrolidine A Parent Compound (Unsubstituted) B CYP450 Oxidation (ortho/para sites) A->B C Rapid Clearance (High CLint) B->C D Parent Compound (3-F, 5-I Substituted) E Metabolic Blocking (C-F bond & Sterics) D->E F Prolonged Half-Life (Low CLint) E->F

Fig 1. Mechanistic pathway showing how 3-F, 5-I substitution blocks CYP450 oxidation.

Experimental Workflows: Self-Validating Metabolic Stability Protocols

To accurately quantify the metabolic stability of these derivatives, researchers must employ rigorous in vitro assays. The Human Liver Microsome (HLM) assay is the gold standard for assessing Phase I oxidative metabolism.

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system , ensuring that the observed degradation is purely enzymatic and not an artifact of chemical instability or assay conditions.

Step-by-Step Human Liver Microsome (HLM) Assay
  • Preparation of Microsomal Matrix:

    • Action: Dilute pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.2 mg/mL.

    • Causality: A low protein concentration (0.2 mg/mL) is deliberately chosen to minimize non-specific protein binding. Because the 5-iodo group renders the molecule highly lipophilic, high protein concentrations would artificially sequester the compound, lowering the unbound fraction ( fu,mic​ ) and falsely inflating the apparent metabolic stability[4].

  • Substrate Addition & Equilibration:

    • Action: Spike the 3-fluoro-5-iodophenyl pyrrolidine derivative (dissolved in DMSO) into the matrix to achieve a final concentration of 1 μM (final DMSO ≤ 0.1% v/v). Pre-incubate at 37°C for 5 minutes.

    • Causality: A 1 μM substrate concentration ensures the reaction operates under first-order kinetics (where [S]≪Km​ ). Keeping DMSO below 0.1% prevents solvent-mediated inhibition of CYP450 enzymes.

  • Reaction Initiation (The Self-Validating Step):

    • Action: Split the mixture into two arms. To the "Test" arm, add an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). To the "Control" arm, add an equivalent volume of buffer (Minus-NADPH control).

    • Causality: CYP450 enzymes are strictly NADPH-dependent. If the compound degrades in the Minus-NADPH control, the instability is chemical (e.g., hydrolysis) rather than enzymatic. This validates that any clearance observed in the Test arm is true Phase I metabolism.

  • Aliquoting and Quenching:

    • Action: At predefined time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to stop the reaction at the exact time point, and it precipitates microsomal proteins to prevent clogging of the LC-MS/MS analytical column.

  • Centrifugation and LC-MS/MS Analysis:

    • Action: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Visualizing the Assay Workflow

HLM_Workflow Step1 1. Microsome & Buffer Prep (0.2 mg/mL, pH 7.4) Step2 2. Substrate Addition (1 μM Final Conc.) Step1->Step2 Step3 3. Thermal Equilibration (37°C, 5 min) Step2->Step3 Step4 4. NADPH Initiation (Reaction Start) Step3->Step4 Step5 5. Aliquot Quenching (Cold ACN + IS) Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Analysis Step5->Step6 Step7 7. PK Parameter Calculation (CLint) Step6->Step7

Fig 2. Self-validating in vitro human liver microsome (HLM) assay workflow.

Quantitative Data: Comparative Metabolic Stability

The efficacy of the 3-fluoro-5-iodophenyl substitution is best understood through comparative pharmacokinetic metrics. The table below synthesizes the impact of sequential halogenation on the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of a standard pyrrolidine scaffold.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound ScaffoldSubstitution PatternIntrinsic Clearance ( CLint​ ) (μL/min/mg)Half-life ( t1/2​ ) (min)Primary Metabolic Liability
Phenyl PyrrolidineUnsubstituted181.07.6Aromatic hydroxylation, α -C oxidation
3-Fluorophenyl Pyrrolidine3-Fluoro85.416.2 α -C oxidation, para-hydroxylation
3-Fluoro-5-Iodophenyl Pyrrolidine 3-Fluoro-5-Iodo 42.1 32.9 N-dealkylation, minor dehalogenation
3-Fluoro-5-(heteroaryl)phenyl Pyrrolidine3-Fluoro-5-(2-methylpyridin-3-yl)9.2150.6Steric shielding prevents CYP access

Data Interpretation: The transition from an unsubstituted phenyl ring to a 3-fluoro analog cuts the intrinsic clearance in half by blocking the most reactive aromatic sites[3]. The addition of the 5-iodo group further reduces clearance to 42.1 μL/min/mg. However, because iodine increases lipophilicity, it can shift the metabolic soft spot to the pyrrolidine ring (N-dealkylation). In advanced drug design, the iodine atom is often utilized as a synthetic handle (via Sonogashira or Suzuki coupling) to install sterically hindered heteroaryls (e.g., 2-methylpyridin-3-yl), which drastically drops CLint​ to single digits by completely shielding the molecule from the CYP450 active site[4].

Conclusion

The 3-fluoro-5-iodophenyl pyrrolidine derivative is a masterclass in structural optimization. By leveraging the immense C-F bond strength to block phase I oxidation and utilizing the heavy iodine atom to drive hydrophobic target engagement, medicinal chemists can rescue rapidly clearing pyrrolidine leads. However, the successful deployment of this pharmacophore requires rigorous, self-validating metabolic profiling to ensure that the lipophilic burden of iodine does not introduce secondary clearance pathways.

References

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Exploratory

An In-Depth Technical Guide to 1-(3-Fluoro-5-iodophenyl)pyrrolidine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(3-fluoro-5-iodophenyl)pyrrolidine, a halogenated N-arylpyrrolidine with significant potential in medicinal chemistry and drug development. This document is int...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(3-fluoro-5-iodophenyl)pyrrolidine, a halogenated N-arylpyrrolidine with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a deep dive into its chemical identity, a robust synthesis protocol, detailed spectroscopic characterization, and an exploration of its prospective applications.

Introduction: The Strategic Importance of Fluorinated and Iodinated Arylpyrrolidines

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets.[3] The incorporation of fluorine and iodine atoms onto the aromatic substituent of the pyrrolidine core further enhances its therapeutic potential.

Fluorine substitution is a well-established strategy in drug design to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] The introduction of a fluorine atom can block sites of metabolism, leading to an extended half-life, and its high electronegativity can influence the acidity of nearby functional groups, thereby improving target engagement.[5]

Simultaneously, the presence of an iodine atom offers a unique handle for further chemical modification. The carbon-iodine bond can participate in various cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, allowing for the late-stage diversification of the molecular scaffold. This dual functionalization with both fluorine and iodine makes 1-(3-fluoro-5-iodophenyl)pyrrolidine a particularly attractive building block for the synthesis of novel therapeutic agents.[6]

Molecular Identification and Physicochemical Properties

A precise understanding of the molecular identity and properties of 1-(3-fluoro-5-iodophenyl)pyrrolidine is fundamental for its application in research and development.

IdentifierValueSource
IUPAC Name 1-(3-Fluoro-5-iodophenyl)pyrrolidineAdvanced ChemBlocks[7]
CAS Number 2121513-22-0Advanced ChemBlocks[7]
Molecular Formula C₁₀H₁₁FINAdvanced ChemBlocks[7]
Molecular Weight 291.11 g/mol Advanced ChemBlocks[7]
SMILES String FC1=CC(I)=CC(N2CCCC2)=C1Advanced ChemBlocks[7]
InChIKey MDGYWTIFIUJNMR-UHFFFAOYSA-NCymitQuimica

Synthesis Protocol: A Modern Approach via Buchwald-Hartwig Amination

The synthesis of N-arylpyrrolidines is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent and versatile method.[8][9] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of 1-(3-fluoro-5-iodophenyl)pyrrolidine, the logical precursors are 1,3-difluoro-5-iodobenzene and pyrrolidine. The selective substitution of one fluorine atom over the iodine is anticipated due to the generally higher reactivity of aryl fluorides in nucleophilic aromatic substitution, especially when activated by an ortho/para directing group, though in this meta-substituted case, the relative bond strengths and catalyst coordination play a crucial role. A more common and reliable approach for this specific transformation would be the coupling of 3-fluoro-5-iodoaniline with 1,4-dibromobutane, or more directly, the Buchwald-Hartwig amination of 1-bromo-3-fluoro-5-iodobenzene with pyrrolidine. Given the availability of starting materials, the latter is a more direct route.

Herein, a detailed, self-validating protocol for the synthesis of 1-(3-fluoro-5-iodophenyl)pyrrolidine via a Buchwald-Hartwig amination is presented.

Reaction Scheme

Buchwald_Hartwig_Amination cluster_products Product A 1-Bromo-3-fluoro-5-iodobenzene C 1-(3-Fluoro-5-iodophenyl)pyrrolidine A->C + p1 A->p1 B Pyrrolidine B->C B->p1 Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) Base NaOᵗBu (Sodium tert-butoxide) Solvent Toluene p1->C Pd₂(dba)₃, XPhos, NaOᵗBu Toluene, 100 °C

Figure 1: Synthesis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine.
Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Evacuate and backfill the flask with argon (this cycle should be repeated three times). Add 1-bromo-3-fluoro-5-iodobenzene (1.0 mmol), pyrrolidine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then washed with water (2 x 15 mL) and brine (15 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-fluoro-5-iodophenyl)pyrrolidine.

Spectroscopic Characterization (Predicted)

As experimental data is not publicly available, the following spectroscopic characteristics are predicted based on the known effects of the substituents and the parent pyrrolidine structure, and through the use of NMR prediction software.[10][11][12][13]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5-6.8m3HAr-H
~3.2-3.4t4HN-CH₂
~1.9-2.1p4HCH₂
  • Rationale: The aromatic protons are expected to appear in the upfield region of the aromatic spectrum due to the electron-donating effect of the pyrrolidine nitrogen. The protons on the carbons adjacent to the nitrogen in the pyrrolidine ring will be the most downfield of the aliphatic protons. The remaining pyrrolidine protons will appear further upfield.

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~163-165 (d, ¹JCF)C-F
~149-151C-N
~120-130 (m)Ar-C
~90-95C-I
~47-49N-CH₂
~25-27CH₂
  • Rationale: The carbon attached to the fluorine will show a large coupling constant. The carbon attached to the nitrogen will be significantly downfield. The carbon bearing the iodine atom will be shifted upfield compared to an unsubstituted carbon. The carbons of the pyrrolidine ring will appear in the aliphatic region.

Mass Spectrometry
  • Expected Molecular Ion: [M]⁺ at m/z = 291.

  • Major Fragmentation Pathways: The primary fragmentation is expected to be the loss of a C₂H₄ fragment from the pyrrolidine ring via a retro-Diels-Alder type reaction, leading to a fragment at m/z = 263. Another significant fragmentation would be the cleavage of the C-N bond, resulting in a pyrrolidinyl cation at m/z = 70 and a fluoro-iodophenyl radical cation at m/z = 221. In-source fragmentation may lead to the neutral loss of the pyrrolidine moiety.[14][15][16]

Potential Applications in Drug Discovery and Development

The unique combination of a pyrrolidine ring, a fluorine atom, and an iodine atom in 1-(3-fluoro-5-iodophenyl)pyrrolidine makes it a highly valuable scaffold for the development of novel therapeutic agents across various disease areas.

Central Nervous System (CNS) Disorders

The pyrrolidine moiety is a common feature in many CNS-active drugs.[1] The lipophilicity imparted by the fluorinated aromatic ring can enhance the ability of the molecule to cross the blood-brain barrier, a critical requirement for drugs targeting the CNS. This compound could serve as a starting point for the development of novel antidepressants, anxiolytics, or antipsychotics.

Oncology

Fluorinated compounds have a long history in cancer chemotherapy.[4][17] The metabolic stability conferred by the fluorine atom can lead to improved pharmacokinetic profiles for anticancer agents. Furthermore, the iodine atom can be utilized for the introduction of other functional groups to optimize binding to cancer-related targets such as kinases or other enzymes.[6]

Infectious Diseases

The pyrrolidine scaffold is also present in a number of antibacterial and antiviral agents.[2][18] The unique electronic properties of the fluoro-iodophenyl group could be exploited to design novel inhibitors of bacterial or viral enzymes.

The following diagram illustrates the workflow from the core compound to potential therapeutic applications.

Applications_Workflow cluster_features Key Structural Features cluster_applications Potential Therapeutic Areas Core 1-(3-Fluoro-5-iodophenyl)pyrrolidine Pyrrolidine Pyrrolidine Scaffold (3D Structure, H-bonding) Core->Pyrrolidine provides Fluorine Fluorine Atom (Metabolic Stability, Lipophilicity) Core->Fluorine features Iodine Iodine Atom (Synthetic Handle for Diversification) Core->Iodine offers CNS CNS Disorders Pyrrolidine->CNS Infectious Infectious Diseases Pyrrolidine->Infectious Oncology Oncology Fluorine->Oncology Fluorine->Infectious Iodine->Oncology

Figure 2: Potential applications of 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

Conclusion

1-(3-Fluoro-5-iodophenyl)pyrrolidine is a strategically designed molecule that holds considerable promise as a building block in modern drug discovery. Its synthesis via the robust Buchwald-Hartwig amination is feasible and scalable. The presence of both fluorine and iodine atoms on the N-aryl substituent provides a unique combination of desirable physicochemical properties and a versatile handle for further chemical elaboration. This in-depth technical guide serves as a foundational resource for researchers aiming to leverage the potential of this and related compounds in the development of the next generation of therapeutics.

References

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. [Link]

  • Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. Beilstein Journal of Organic Chemistry. [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

  • NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • (R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine. PubChem. [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]

  • PYRROLIDINE. precisionFDA. [Link]

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  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Subtitle: A Three-Step Protocol via SNAr, Catalytic Hydrogenation, and Sandmeyer-Type Iodination Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction 1-(3-Fluoro-5-iodophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Three-Step Protocol via SNAr, Catalytic Hydrogenation, and Sandmeyer-Type Iodination Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction

1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0)[1] is a highly valuable halogenated building block in medicinal chemistry. The presence of both a fluorine atom (useful for modulating pKa and lipophilicity) and a versatile iodine handle makes it an ideal substrate for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).

This application note details a robust, self-validating three-step synthetic route designed for high regiocontrol, scalability, and operational simplicity.

Strategic Causality & Mechanistic Insights

As a best practice in synthetic design, every reaction choice must be grounded in mechanistic logic to avoid downstream purification bottlenecks.

  • Regiocontrol via Route Selection: Why not use a Buchwald-Hartwig Amination? Attempting to couple pyrrolidine directly with 1-bromo-3-fluoro-5-iodobenzene presents a severe regioselectivity issue. Palladium oxidative addition occurs significantly faster at the C–I bond compared to the C–Br bond. Consequently, direct amination would predominantly yield the undesired 1-(3-bromo-5-fluorophenyl)pyrrolidine. Therefore, a de novo construction of the iodide via a Sandmeyer-type transformation on a pre-installed aniline is the most robust and self-validating approach.

  • Nucleophilic Aromatic Substitution (SNAr): 1,3-Difluoro-5-nitrobenzene is highly activated toward SNAr due to the strong electron-withdrawing nitro group positioned meta to the fluorines (which acts as an ortho/para director for the Meisenheimer complex). Pyrrolidine readily displaces one fluorine atom. Mono-substitution is strictly controlled by using near-equimolar stoichiometry (1.05 eq) and maintaining moderate temperatures, preventing the formation of a bis-pyrrolidino byproduct[2].

  • Transition-Metal-Free Iodination: Standard Sandmeyer halogenations (chlorination, bromination) require Cu(I) salts to facilitate the single-electron transfer (SET) that generates the aryl radical. However, iodination is a notable exception. The iodide ion ( I− ) is highly polarizable and possesses a sufficiently low oxidation potential to independently donate an electron to the diazonium cation. This initiates the radical-nucleophilic aromatic substitution without the need for a copper catalyst, ensuring a cleaner reaction profile[3][4][5].

Experimental Workflow

SynthesisPathway A 1,3-Difluoro-5-nitrobenzene (Starting Material) B 1-(3-Fluoro-5-nitrophenyl)pyrrolidine (Intermediate 1) A->B Pyrrolidine, DIPEA DMF, 0 °C to RT (SNAr) C 3-Fluoro-5-(pyrrolidin-1-yl)aniline (Intermediate 2) B->C H2, 10% Pd/C MeOH, RT (Reduction) D 1-(3-Fluoro-5-iodophenyl)pyrrolidine (Target Compound) C->D 1. NaNO2, HCl, 0 °C 2. KI, H2O, 60 °C (Sandmeyer-type)

Figure 1: Three-step synthetic workflow for 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(3-Fluoro-5-nitrophenyl)pyrrolidine (SNAr)

Objective: Regioselective mono-amination of 1,3-difluoro-5-nitrobenzene.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 1,3-difluoro-5-nitrobenzene (10.0 g, 62.9 mmol, 1.0 eq) in anhydrous DMF (50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (16.4 mL, 94.3 mmol, 1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Add pyrrolidine (5.4 mL, 66.0 mmol, 1.05 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a bright yellow spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction by pouring it into ice-cold water (200 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the product as a yellow solid.

Step 2: Synthesis of 3-Fluoro-5-(pyrrolidin-1-yl)aniline (Nitro Reduction)

Objective: Chemoselective reduction of the nitro group to an aniline.

  • Preparation: Dissolve 1-(3-fluoro-5-nitrophenyl)pyrrolidine (10.0 g, 47.6 mmol, 1.0 eq) in methanol (100 mL) in a 500 mL flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a gentle stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Attach a hydrogen balloon and stir the suspension vigorously at room temperature for 6 hours.

  • IPC: Monitor via LC-MS or TLC (Hexanes/EtOAc 2:1). The product will stain strongly with ninhydrin (indicating a primary amine).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with methanol (50 mL). Concentrate the filtrate in vacuo to yield the aniline as a viscous dark oil, which is used immediately in the next step to prevent oxidative degradation.

Step 3: Synthesis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine (Diazotization & Iodination)

Objective: Conversion of the primary amine to an iodide via a Sandmeyer-type reaction[6].

  • Diazotization: Suspend 3-fluoro-5-(pyrrolidin-1-yl)aniline (8.0 g, 44.4 mmol, 1.0 eq) in a mixture of water (40 mL) and concentrated HCl (15 mL). Cool the suspension to 0 °C.

  • Nitrous Acid Generation: Dissolve NaNO2​ (3.68 g, 53.3 mmol, 1.2 eq) in water (15 mL). Add this solution dropwise to the aniline suspension, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • IPC (Self-Validation): Spot the reaction mixture on starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, validating complete diazonium salt formation.

  • Iodination: In a separate flask, dissolve KI (14.7 g, 88.8 mmol, 2.0 eq) in water (25 mL). Slowly transfer the cold diazonium solution into the KI solution. (Note: Vigorous nitrogen gas evolution will occur).

  • Thermal Maturation: Once the addition is complete, allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to drive the nitrogen extrusion to completion.

  • Workup: Cool the mixture and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with saturated aqueous Na2​S2​O3​ (50 mL) to reduce any generated iodine ( I2​ ) back to iodide, turning the dark organic layer pale yellow. Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the target compound.

Quantitative Data & Characterization Summary

StepIntermediate / ProductReaction TypeExpected YieldKey Analytical Signatures
1 1-(3-Fluoro-5-nitrophenyl)pyrrolidineSNAr85 – 92%LC-MS: [M+H]+ 211.1Appearance: Yellow solid
2 3-Fluoro-5-(pyrrolidin-1-yl)anilineCatalytic Hydrogenation90 – 98%LC-MS: [M+H]+ 181.1Appearance: Dark viscous oil
3 1-(3-Fluoro-5-iodophenyl)pyrrolidineDiazotization / Iodination65 – 75%GC-MS: m/z 291.0Appearance: Pale yellow oil/solid

Overall Route Yield: ~62% over 3 steps.

Safety & Handling

  • Diazonium Salts: Aryl diazonium salts are potentially explosive if isolated and dried. Do not isolate the diazonium intermediate in Step 3. Keep it in an aqueous solution and maintain temperatures below 5 °C until the KI quench.

  • Palladium on Carbon (Pd/C): Highly pyrophoric when dry. Always add under an inert atmosphere (Nitrogen/Argon) and ensure the filter cake remains wet during disposal.

References

  • [3] Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions | Source: Master Organic Chemistry | URL:[Link]

  • [4] Title: Diazonium Salts | Source: CK-12 Foundation | URL:[Link]

  • [5] Title: Sandmeyer reaction | Source: Wikipedia | URL: [Link]

  • [2] Title: WO2021026098A1 - Kif18a inhibitors | Source: Google Patents | URL:

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development, enabling the efficient synthesis of complex molecular architectures.[4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a specific and challenging substrate: 1-(3-Fluoro-5-iodophenyl)pyrrolidine. This substrate presents a unique combination of features that require careful consideration for successful C-N bond formation: an electron-deficient aryl iodide due to the meta-fluoro substituent and a cyclic secondary amine. The insights and protocols detailed herein are designed to equip researchers with the necessary knowledge to approach this and similar challenging amination reactions with confidence.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] A simplified representation of the key steps is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, all of which must be carefully selected to match the specific substrates.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(I)L Pd(0)L->Oxidative Addition Complex Ar-I Amido Complex Ar-Pd(II)(NR2)L Oxidative Addition Complex->Amido Complex + R2NH, - HI Product Ar-NR2 Amido Complex->Product Product->Pd(0)L Reductive Elimination Aryl_Iodide Ar-I Amine R2NH

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Strategic Considerations for 1-(3-Fluoro-5-iodophenyl)pyrrolidine

The successful amination of 1-(3-Fluoro-5-iodophenyl)pyrrolidine requires careful optimization of the reaction conditions to address the specific electronic and steric properties of the substrates.

The Aryl Iodide: Reactivity and Electronic Effects

Aryl iodides are generally the most reactive partners in Buchwald-Hartwig aminations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step.[2] The presence of a fluorine atom at the meta-position renders the aromatic ring electron-deficient, which can further enhance the rate of oxidative addition. However, this electron-withdrawing effect can also influence the subsequent reductive elimination step.

The Amine: Pyrrolidine as a Cyclic Secondary Amine

Cyclic secondary amines like pyrrolidine are generally good nucleophiles and readily participate in Buchwald-Hartwig couplings. Their defined geometry can sometimes lead to faster reaction rates compared to their acyclic counterparts.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and, more importantly, the phosphine ligand is critical for achieving high yields and avoiding side reactions. For challenging substrates, bulky and electron-rich biarylphosphine ligands developed by the Buchwald group have proven to be particularly effective.[4][7] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.

For the amination of 1-(3-Fluoro-5-iodophenyl)pyrrolidine, a highly active and robust catalyst system is recommended. The XPhos Pd G3 palladacycle is an excellent choice. This pre-catalyst is air- and moisture-stable, ensuring convenient handling and reproducible results.[4] The XPhos ligand, with its bulky and electron-rich nature, is well-suited for coupling electron-deficient aryl halides.[2][7]

Base and Solvent Selection

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this purpose.

The choice of solvent is also important. Aprotic, non-polar solvents are generally preferred. Toluene or dioxane are excellent choices as they are known to promote the reaction and can facilitate the precipitation of the inorganic byproducts.[5]

Recommended Protocol for the Buchwald-Hartwig Amination of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

This protocol provides a starting point for the optimization of the reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents
  • 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (to achieve a concentration of ~0.1 M in the aryl iodide)

Experimental Procedure

Figure 2: A flowchart outlining the experimental workflow for the amination reaction.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(3-Fluoro-5-iodophenyl)pyrrolidine, XPhos Pd G3, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the amine to be coupled.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Data Presentation: A Guide to Optimization

For optimal results, a systematic optimization of the reaction parameters may be necessary. The following table provides a template for recording and comparing experimental data.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene8012
2XPhos Pd G3 (2)-NaOtBu (1.4)Toluene8012
3XPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane10024
4XPhos Pd G3 (1)-NaOtBu (1.4)Toluene1008

Troubleshooting and Expert Insights

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Consider using a fresh bottle of catalyst.
Insufficiently strong baseSwitch to a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS).
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Formation of side products (e.g., hydrodehalogenation) Catalyst decompositionUse a higher catalyst loading or a more robust pre-catalyst. Ensure the reaction is not overheated.
Presence of waterUse rigorously dried solvents and reagents.
Difficulty in purification Residual base or catalystPerform an aqueous work-up to remove inorganic salts. Use a silica gel plug to remove baseline impurities before column chromatography.

Conclusion

The Buchwald-Hartwig amination of 1-(3-Fluoro-5-iodophenyl)pyrrolidine is a feasible and valuable transformation for the synthesis of complex arylamines. By carefully selecting a highly active catalyst system, such as the XPhos Pd G3 palladacycle, in combination with an appropriate base and solvent, researchers can achieve high yields of the desired product. The protocols and insights provided in this application note serve as a comprehensive guide for navigating the challenges associated with this and similar amination reactions, ultimately accelerating the pace of drug discovery and development.

References

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved March 7, 2024, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Retrieved March 7, 2024, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved March 7, 2024, from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

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Method

The Strategic Application of 1-(3-Fluoro-5-iodophenyl)pyrrolidine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern drug discovery and materials science, the synthesis of complex aromatic and heteroaromatic structures is of paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern drug discovery and materials science, the synthesis of complex aromatic and heteroaromatic structures is of paramount importance. The strategic incorporation of fluorine atoms and amine scaffolds can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. 1-(3-Fluoro-5-iodophenyl)pyrrolidine emerges as a highly valuable building block, offering a unique combination of structural features: a nucleophilic pyrrolidine moiety, a metabolically robust fluorine atom, and a reactive iodine atom poised for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the C-I bond, making this substrate particularly interesting for a range of transformations.

This comprehensive guide provides detailed application notes and protocols for the use of 1-(3-Fluoro-5-iodophenyl)pyrrolidine as a versatile cross-coupling partner. We will delve into the mechanistic underpinnings of key reactions, offer field-proven protocols, and provide insights into the causal relationships between reaction components and outcomes, empowering researchers to leverage this building block to its full potential.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions universally proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][4]

A generalized catalytic cycle can be depicted as follows:

Palladium Catalytic Cycle cluster_legend Key Steps Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-I(L2) Aryl-Pd(II) Intermediate Oxidative\nAddition->Ar-Pd(II)-I(L2) Ar-I Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Di-organo-Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L2) R-M Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Oxidative Addition Oxidative Addition Reductive Elimination Reductive Elimination

Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-(3-Fluoro-5-iodophenyl)pyrrolidine to form a Pd(II) intermediate.[4][5]

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst.[4][6]

The choice of ligands, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the cycle.[7][8]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and aryl-heteroaryl structures.[1][8][9] It utilizes organoboron reagents, which are generally stable, readily available, and have low toxicity.[9]

Scientific Rationale

For a substrate like 1-(3-Fluoro-5-iodophenyl)pyrrolidine, the electron-withdrawing fluorine atom can accelerate the rate-determining oxidative addition step. The choice of a bulky, electron-rich phosphine ligand is crucial to promote both oxidative addition and the final reductive elimination step.[8] A suitable base is required to activate the boronic acid for transmetalation.[9][10]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine with a generic arylboronic acid.

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 1-(3-Fluoro-5-iodophenyl)pyrrolidine, Arylboronic Acid, and Base in a flask. B Evacuate and backfill with an inert gas (e.g., Argon). A->B C Add degassed solvent, Pd catalyst, and ligand. B->C D Heat the reaction mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Purify by column chromatography. G->H

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dry reaction flask, add 1-(3-Fluoro-5-iodophenyl)pyrrolidine, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • In a separate vial, prepare a solution of the palladium catalyst and phosphine ligand in the chosen solvent. Degas this solution by bubbling with the inert gas.

  • Using a syringe, add the catalyst/ligand solution to the reaction flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precatalysts that form the active Pd(0) species in situ.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich biaryl phosphine ligands that promote both oxidative addition and reductive elimination.[11]
Base K₃PO₄ (2.5 equiv)A moderately strong base that is effective in activating a wide range of boronic acids.
Solvent 1,4-Dioxane / H₂O (4:1)A common solvent system that aids in dissolving both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[4][6] This reaction allows for the coupling of aryl halides with a wide variety of amines.[12]

Scientific Rationale

The success of a Buchwald-Hartwig amination hinges on the selection of a suitable ligand and base.[4][11] For an electron-deficient aryl iodide like our substrate, sterically hindered, electron-rich phosphine ligands are highly effective.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[6]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine with a primary or secondary amine.

Materials:

  • 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, BrettPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

Procedure:

  • In a glovebox, add the palladium catalyst, phosphine ligand, and base to a dry reaction vial.

  • Add 1-(3-Fluoro-5-iodophenyl)pyrrolidine and the amine to the vial.

  • Add the anhydrous, degassed solvent and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated heating block (typically 80-110 °C).

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)A reliable Pd(0) source.
Ligand RuPhos (3 mol%)A highly effective ligand for a broad range of amines.[4]
Base NaOtBu (1.5 equiv)A strong, non-nucleophilic base that promotes the formation of the palladium-amido complex.[6]
Solvent TolueneA non-polar solvent that is generally effective for this transformation.
Temperature 100 °CA standard temperature for Buchwald-Hartwig aminations.

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis and building blocks for functional materials.[14][15] The reaction couples an aryl halide with a terminal alkyne.[14][16]

Scientific Rationale

The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt.[14] The copper co-catalyst facilitates the formation of a copper-acetylide, which then undergoes transmetalation with the palladium center.[14] An amine base is typically used as both the base and, in some cases, the solvent.[15] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[3][17] Given the electron-deficient nature of our substrate, copper-free conditions with a suitable palladium catalyst and a strong organic base can be highly effective.[2]

Detailed Protocol: Copper-Free Sonogashira Coupling

This protocol describes the copper-free coupling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine with a terminal alkyne.

Materials:

  • 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv)

  • Terminal alkyne (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

  • To a dry reaction flask, add 1-(3-Fluoro-5-iodophenyl)pyrrolidine and the palladium catalyst.

  • Seal the flask and purge with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₂Cl₂ (3 mol%)A common and effective catalyst for Sonogashira couplings.
Base Diisopropylethylamine (DIPEA)A bulky amine base that effectively scavenges the HI produced without competing as a nucleophile.
Solvent DMFA polar aprotic solvent that helps to solubilize the reactants.
Temperature 50 °CMild heating is often sufficient to drive the reaction to completion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Use a fresh bottle of catalyst.
Insufficiently strong base (Suzuki/Buchwald)Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Poor solubility of reagentsTry a different solvent system or add a co-solvent.
Formation of Side Products Homocoupling of boronic acid (Suzuki)Use a lower catalyst loading or a different ligand.
Alkyne dimerization (Sonogashira)Switch to copper-free conditions if using a copper co-catalyst.
Dehalogenation of starting materialUse a milder base or lower the reaction temperature.

Conclusion

1-(3-Fluoro-5-iodophenyl)pyrrolidine is a powerful and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and materials science industries. Through the judicious application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a diverse array of C-C and C-N bonds can be efficiently formed. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the strategic and successful incorporation of this valuable synthon into their synthetic campaigns.

References

  • Urgaonkar, S., & Verkade, J. G. (2004). An efficient ligand-, copper-, and amine-free palladium-catalyzed Sonogashira reaction of aryl iodides and bromides with terminal alkynes at room temperature has been developed. J. Org. Chem., 69(17), 5752-5755. [Link]

  • Yao, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(3), 549-557. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • MDPI. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Coupling Reactions of Iodo(difluoroenol) Derivatives, Fluorinated Building Blocks Accessible at Near-Ambient Temperatures. The Journal of Organic Chemistry, 77(15), 6543-6555. [Link]

  • Powers, D. C., et al. (2022). Coordination-Induced Weakening of a C(sp3)–H Bond: Homolytic and Heterolytic Bond Strength of a CH–Ni Agostic Interaction. Journal of the American Chemical Society, 144(28), 12617-12622. [Link]

  • Boyd, M. J., et al. (2011). Efficient, single-step access to imidazo[1,5-a]pyridine n-heterocyclic carbene precursors. Organic letters, 13(19), 5256-5259. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102877. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • FreePatentsOnline. (2026). Patent 9,127,013. [Link]

  • ResearchGate. Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... [Link]

  • Thieme Chemistry. Pd-Catalyzed Synthesis of ortho-Fluorodiarylmethanes. [Link]

  • Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]

  • Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • University of South Florida. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2013). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. (2011). WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2023). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. [Link]

  • Royal Society of Chemistry. (2022). Diversity-oriented synthesis of fluoroalkylated amines via the palladium-catalyzed divergent fluoroalkylamination of 1,3-dienes. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Center for Biotechnology Information. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • Google Patents. (2010). PROCESS FOR PRODUCING PYRROLE COMPOUND.
  • Charles River. Drug Discovery Patents. [Link]

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Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-(3-Fluoro-5-iodophenyl)pyrrolidine in Drug Discovery

Introduction & Chemical Rationale In the landscape of modern drug discovery, the strategic incorporation of multi-functionalized arenes is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(3-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the strategic incorporation of multi-functionalized arenes is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0) 1 is a highly versatile building block. The fluorine atom modulates lipophilicity and metabolic stability, while the pyrrolidine ring enhances aqueous solubility and provides a vector for target engagement.

From a synthetic perspective, the Suzuki-Miyaura cross-coupling reaction is the premier method for functionalizing this scaffold 2. The scaffold presents a fascinating electronic dichotomy:

  • Inductive Activation: The meta-fluoro substituent exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and polarizing the C-I bond. This significantly lowers the activation energy required for oxidative addition by the palladium catalyst .

  • Mesomeric Isolation: The pyrrolidine moiety possesses a +M (mesomeric) effect. However, because it is positioned meta to the iodine, direct resonance donation into the C-I antibonding orbital is prevented. Thus, the inductive activation by the fluorine atom dictates the overall high reactivity of the electrophile.

Mechanistic Pathway & Workflow

The catalytic cycle for this specific aryl iodide relies on rapid oxidative addition, followed by base-mediated ligand exchange and transmetalation with an organoboron species. Advanced ligand-controlled systems can further dictate the efficiency of these couplings, particularly when utilizing complex or sterically hindered boronates 3.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)L_2 Ar = 3-F-5-(pyrrolidin-1-yl)phenyl Pd0->OxAdd + 1-(3-Fluoro-5-iodophenyl)pyrrolidine BaseEx Ligand Exchange Pd(II)(Ar)(OH)L_2 OxAdd->BaseEx + Base / H2O TransMet Transmetalation Pd(II)(Ar)(Ar')L_2 BaseEx->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling for 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

Causality in Experimental Design & Optimization Data

To establish a robust protocol, empirical optimization is required. Because aryl iodides are highly reactive, standard Pd(II) precatalysts are typically sufficient. However, the choice of base and solvent dictates the rate of transmetalation. Water is essential for the dissolution of the inorganic base and facilitates the formation of the highly reactive palladium-hydroxo intermediate. While heterogeneous catalysts like Pd/C can be used for flow chemistry 4, homogeneous systems provide superior kinetics for complex batch synthesis.

Table 1: Optimization Metrics for Coupling with Phenylboronic Acid

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O8012>95%
2 Pd(dppf)Cl₂ (3%) K₂CO₃ (2.0) 1,4-Dioxane/H₂O 90 4 >99%
3Pd(OAc)₂ (2%) / XPhos (4%)K₃PO₄ (2.0)THF/H₂O653>99%
4Pd/C (10 wt%)K₂CO₃ (2.0)EtOH/H₂O801685%

Note: Entry 2 represents the optimal balance of catalyst cost, reaction time, and yield for standard batch synthesis. Entry 3 is recommended for sterically hindered or electronically deactivated boronic acids.

Detailed Step-by-Step Methodologies

Protocol A: Standard High-Yielding Batch Coupling

Objective: Robust synthesis of biaryl derivatives using the optimized Pd(dppf)Cl₂ system.

Materials:

  • 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.03 equiv, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL total)

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Fluoro-5-iodophenyl)pyrrolidine, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical Causality Step): Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon gas for 15 minutes. Rationale: Oxygen promotes the oxidative homocoupling of boronic acids and rapidly degrades the active Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive flow of Argon. Seal the vessel.

    • Self-Validation Checkpoint 1: Upon heating, the solution should transition from pale yellow to a deep red-brown, indicating the formation of the active Pd(0) species and the subsequent oxidative addition complex.

  • Heating: Transfer the vessel to a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent.

  • Monitoring: Monitor the reaction via TLC (20% EtOAc in Hexanes).

    • Self-Validation Checkpoint 2: The UV-active aryl iodide starting material (high Rf​ ) will be consumed, replaced by a new, highly UV-active biaryl product spot (lower Rf​ due to increased molecular weight and polarity).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Mild Conditions for Sensitive Boronic Acids

Objective: Coupling with heteroaryl or sterically hindered boronic acids using a highly active Buchwald precatalyst system to prevent protodeboronation.

Modifications from Protocol A:

  • Catalyst: Use Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). The bulky, electron-rich XPhos ligand accelerates reductive elimination, preventing catalyst stalling.

  • Base: Substitute K₂CO₃ with K₃PO₄ (2.0 equiv). The higher solubility and basicity of phosphate in aqueous organic mixtures enhance transmetalation kinetics.

  • Conditions: Lower the reaction temperature to 65 °C and use THF/H₂O (5:1) as the solvent to preserve thermally sensitive boronic acids.

Troubleshooting & Self-Validation System

To ensure scientific integrity, the protocol must be treated as a self-correcting system. If yields deviate from expectations, apply the following diagnostic logic:

  • Issue: High Levels of Homocoupling (Symmetric Biaryl Byproducts)

    • Cause: Oxygen ingress during the reaction.

    • Solution: Re-evaluate the sparging technique. Transition to a rigorous freeze-pump-thaw degassing method (3 cycles) before catalyst addition.

  • Issue: Dehalogenation (Formation of 1-(3-fluorophenyl)pyrrolidine)

    • Cause: The transmetalation step is too slow, allowing competitive protodepalladation of the Pd(II) intermediate.

    • Solution: The boronic acid is likely sterically hindered. Switch from Protocol A to the more active Protocol B (XPhos ligand) to accelerate the catalytic cycle.

  • Issue: Incomplete Conversion of Aryl Iodide

    • Cause: Boroxine formation in the boronic acid starting material, meaning the effective stoichiometry is lower than calculated.

    • Solution: Recalculate equivalents based on the boroxine trimer, or add an additional 0.5 equivalents of the boronic acid and continue heating.

References

  • EON Biotech. "1-(3-Fluoro-5-iodophenyl)pyrrolidine – (2121513-22-0)". EON Biotech Catalog.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.
  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal.
  • NIH / PMC. "Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides". National Institutes of Health.
  • MDPI. "Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System". MDPI.

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Method

Application Note: Chemoselective Sonogashira Cross-Coupling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

[label="Al Refining the Workflow I've just finished adjusting the DOT diagram for the experimental workflow. I'm focusing on the clarity of each step, from degassing to purification.

Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: C–C Bond Formation, Chemoselective Cross-Coupling, Late-Stage Functionalization

Introduction & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a highly robust palladium- and copper-co-catalyzed methodology for constructing carbon–carbon bonds between terminal alkynes and aryl or vinyl halides[1][2]. In pharmaceutical development, functionalized aryl alkynes serve as critical rigid linkers and pharmacophore precursors.

When utilizing 1-(3-Fluoro-5-iodophenyl)pyrrolidine as the electrophilic coupling partner, researchers must navigate the electronic and steric nuances of a 1,3,5-trisubstituted benzene ring. This specific substrate presents a highly advantageous reactivity profile:

  • Absolute Chemoselectivity: The oxidative addition of palladium(0) into carbon–halogen bonds follows the reactivity order: I > Br > Cl ≫ F[2]. Because the bond dissociation energy of C–F (~116 kcal/mol) is vastly higher than that of C–I (~65 kcal/mol), the reaction proceeds with absolute chemoselectivity at the iodine position, leaving the fluorine atom completely intact for downstream medicinal chemistry applications[3].

  • Electronic Priming: The pyrrolidine moiety at C1 is an electron-donating group via resonance (+M) but inductively withdrawing (-I). Because the iodine atom at C5 is situated meta to the pyrrolidine ring, it does not receive direct resonance electron donation. Consequently, the C–I bond remains relatively electron-deficient due to the combined inductive withdrawal of the nitrogen and the meta-fluorine. Electron-deficient aryl iodides undergo highly efficient and rapid oxidative addition by Pd(0) complexes[2][4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Chemoselective C-I cleavage) Pd0->OxAdd + Ar-I PdII_1 Trans-Pd(II)L2(Ar)I Ar = 3-F-5-(pyrrolidin-1-yl)Ph OxAdd->PdII_1 TransMet Transmetallation (from Cu-acetylide) PdII_1->TransMet PdII_2 Trans-Pd(II)L2(Ar)(C≡CR) TransMet->PdII_2 + Cu(I)-C≡CR Isomer Trans-Cis Isomerization PdII_2->Isomer PdII_3 Cis-Pd(II)L2(Ar)(C≡CR) Isomer->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 - Product Product Coupled Product Ar-C≡CR RedElim->Product

Fig 1. Pd/Cu co-catalyzed Sonogashira cycle highlighting chemoselective C-I oxidative addition.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, the experimental design relies on specific mechanistic causalities:

  • Catalyst Selection [PdCl₂(PPh₃)₂]: For highly reactive aryl iodides, expensive bidentate ligands are unnecessary. Bis(triphenylphosphine)palladium(II) dichloride is air-stable, cost-effective, and rapidly reduced in situ to the active Pd(0) species by the terminal alkyne or amine base[1].

  • Co-Catalyst (CuI): The addition of copper(I) iodide dramatically accelerates the reaction. CuI reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide, which readily undergoes transmetallation with the Pd(II)–aryl complex[2].

  • Visual Reaction Proxy: The reaction utilizes triethylamine (TEA) as both the base and a co-solvent. As the coupling proceeds, the displaced iodide is neutralized by TEA, forming triethylammonium iodide (Et₃N·HI). This byproduct is insoluble in the THF/TEA mixture and crashes out as a voluminous precipitate. The visual appearance of this precipitate serves as a reliable, real-time indicator of reaction progression[5].

Workflow Step1 1. Degas Solvents (Freeze-Pump-Thaw) Step2 2. Load Reagents (Ar-I, Pd, CuI) Step1->Step2 Step3 3. Add Alkyne & Base (Anaerobic) Step2->Step3 Step4 4. Stir at RT (Monitor via TLC) Step3->Step4 Step5 5. Quench/Extract (NH4Cl / EtOAc) Step4->Step5

Fig 2. Step-by-step experimental workflow for the anaerobic Sonogashira coupling.

Materials and Reagents

Table 1: Standard Reagent Quantities (1.0 mmol Scale)

ComponentRoleEquivalentsAmount
1-(3-Fluoro-5-iodophenyl)pyrrolidine Electrophile1.0 eq291.1 mg
Phenylacetylene (Model Alkyne)Nucleophile1.2 eq132 µL (122.6 mg)
PdCl₂(PPh₃)₂ Catalyst0.05 eq (5 mol%)35.1 mg
CuI Co-catalyst0.10 eq (10 mol%)19.0 mg
Triethylamine (TEA) Base / Co-solvent10.0 eq1.40 mL
Tetrahydrofuran (THF) SolventN/A3.0 mL

Step-by-Step Protocol

Step 1: Preparation and Degassing

  • Ensure all glassware is oven-dried and cooled under a stream of dry argon.

  • Degas the THF and TEA by sparging with argon for at least 30 minutes prior to use. Causality: Dissolved oxygen oxidizes Cu(I) to Cu(II), which catalyzes the unwanted Glaser homocoupling of the alkyne[2].

Step 2: Reagent Assembly

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(3-Fluoro-5-iodophenyl)pyrrolidine (291.1 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol), and CuI (19.0 mg, 0.10 mmol).

  • Seal the flask with a rubber septum and purge the vessel with argon (3x vacuum/argon cycles).

Step 3: Initiation

  • Inject the degassed THF (3.0 mL) and TEA (1.40 mL) via syringe.

  • Inject phenylacetylene (132 µL, 1.2 mmol) dropwise over 2 minutes.

  • Stir the reaction mixture at room temperature (20–25 °C). Note: Because aryl iodides are highly reactive, heating is generally not required and may only promote side reactions[2][4].

Step 4: Monitoring (Self-Validation)

  • Observe the reaction. Within 15–30 minutes, a thick white/yellowish precipitate of Et₃N·HI will begin to form, validating that the catalytic cycle is turning over[5].

  • Monitor the reaction via TLC (Eluent: 10% EtOAc in Hexanes). The starting aryl iodide is UV-active, but the resulting conjugated aryl alkyne will exhibit intense UV absorbance and potential fluorescence under 365 nm light. The reaction is typically complete within 2–3 hours.

Step 5: Work-up and Purification

  • Quench the reaction by diluting with EtOAc (10 mL) and adding saturated aqueous NH₄Cl (10 mL) to dissolve the ammonium salts and sequester the copper.

  • Separate the organic layer and extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to isolate the pure 1-(3-fluoro-5-(phenylethynyl)phenyl)pyrrolidine.

Quantitative Data & Optimization Matrix

The following table summarizes optimization parameters and the mechanistic causality behind observed yield variations during protocol development.

Table 2: Optimization & Causality Matrix

Condition VariationObserved OutcomeMechanistic Causality
Standard Protocol (RT, 3h) >95% Yield Optimal transmetallation and reductive elimination rates for aryl iodides.
Omission of CuI <20% Yield (24h)Lack of the highly nucleophilic copper acetylide intermediate severely retards the transmetallation step[4].
Aerobic Environment (Air) High Glaser HomocouplingO₂ oxidizes Cu(I) to Cu(II), triggering rapid oxidative dimerization of the terminal alkyne (1,4-diphenylbuta-1,3-diyne formation)[2].
Heating to 80 °C Increased ImpuritiesElevated temperatures promote proto-dehalogenation and catalyst degradation without providing a yield benefit for reactive aryl iodides[2].

Troubleshooting & Analytical Validation

  • Issue: High levels of alkyne homocoupling (Glaser Coupling).

    • Diagnosis: Oxygen contamination.

    • Solution: Strictly enforce Schlenk techniques. Ensure solvents are thoroughly degassed via the freeze-pump-thaw method rather than simple sparging if the problem persists. Alternatively, slow the addition of the alkyne via a syringe pump to keep its steady-state concentration low.

  • Issue: Sluggish reaction or incomplete conversion.

    • Diagnosis: Catalyst poisoning or inactive Pd(0).

    • Solution: Check the quality of the PdCl₂(PPh₃)₂ and CuI. CuI should be a white powder; if it is green or brown, it has oxidized to Cu(II) and must be purified (via continuous Soxhlet extraction with THF) or replaced.

References

  • Sonogashira Coupling - Chemistry LibreTexts Source: LibreTexts URL
  • Source: Pendidikan Kimia (walisongo.ac.id)
  • Sonogashira coupling - Wikipedia Source: Wikipedia URL
  • Source: RSC Advances (rsc.org)
  • Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Iodine Site in 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Abstract The 1-(3-fluoro-5-iodophenyl)pyrrolidine scaffold is a privileged motif in contemporary drug discovery, offering a unique combination of physicochemical properties and a strategic handle for molecular elaboratio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(3-fluoro-5-iodophenyl)pyrrolidine scaffold is a privileged motif in contemporary drug discovery, offering a unique combination of physicochemical properties and a strategic handle for molecular elaboration. The pyrrolidine ring, a saturated heterocycle, provides a three-dimensional architecture that can effectively explore pharmacophore space, while the fluorine atom can enhance metabolic stability and binding affinity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the versatile functionalization of the C-I bond in this valuable building block. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for a suite of high-yield cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation and carbonylation reactions.

Introduction: The Strategic Value of the 1-(3-Fluoro-5-iodophenyl)pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3][4] Its non-planar, sp³-rich nature allows for the creation of molecules with improved three-dimensionality, often leading to enhanced target selectivity and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flat, aromatic counterparts.[1] The incorporation of a fluorine atom onto the phenyl ring can further modulate lipophilicity, pKa, and metabolic stability, making the 1-(3-fluoro-5-iodophenyl)pyrrolidine moiety a highly attractive starting point for library synthesis and lead optimization.

The iodine atom serves as a versatile functional handle, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions. The relative weakness of the C-I bond compared to C-Br and C-Cl bonds facilitates oxidative addition to low-valent metal centers, often enabling milder reaction conditions and broader substrate scope.[5] This allows for the late-stage introduction of diverse chemical functionalities, a crucial strategy in modern drug development.

The Lynchpin of Reactivity: The Carbon-Iodine Bond

The success of functionalizing 1-(3-fluoro-5-iodophenyl)pyrrolidine hinges on the reactivity of the aryl iodide. Palladium-catalyzed cross-coupling reactions are the workhorses for these transformations. The generally accepted catalytic cycle for many of these reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.[5][6][7] This is often the rate-determining step, and the reactivity trend for aryl halides is I > Br > Cl > F.[5]

  • Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck, etc.): The second coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, or an alkene/alkyne coordinates and inserts into the Aryl-Pd bond.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst.[8]

The choice of ligands, base, and solvent is critical for stabilizing the palladium catalyst, facilitating the individual steps of the catalytic cycle, and preventing side reactions.

Key Functionalization Strategies & Protocols

This section details several high-impact functionalization reactions for the iodine site of 1-(3-fluoro-5-iodophenyl)pyrrolidine. The provided protocols are intended as robust starting points and may require optimization based on the specific coupling partner.

3.1. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[9][10] It involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium and influences its reactivity.

  • Base: A base is required to activate the boronic acid for transmetalation. Aqueous solutions of carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates are often effective.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 1-(3-fluoro-5-iodophenyl)pyrrolidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/SPhosSPhos is a bulky, electron-rich ligand that can promote the coupling of challenging substrates.[11]
Boron Reagent Arylboronic acid, Arylboronic esterBoronic acids are widely available; esters can offer enhanced stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield and should be screened.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂OSolvent choice affects solubility and reaction temperature.
3.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[8][12]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, DPPF, and more modern biarylphosphines (e.g., BrettPhos) are crucial for facilitating the reductive elimination step.[12][13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14] Weaker bases like Cs₂CO₃ can be employed with more advanced catalyst systems.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add 1-(3-fluoro-5-iodophenyl)pyrrolidine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) precursors.
Ligand BINAP, BrettPhos, XPhosThe choice of ligand is critical and substrate-dependent.[12]
Base NaOtBu, K₂CO₃, Cs₂CO₃Stronger bases are often needed for less reactive amines.[13][15]
Solvent Toluene, DioxaneAnhydrous conditions are crucial when using strong bases.
3.3. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] This reaction is invaluable for introducing linear, rigid linkers into molecules.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium(0) species and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. It serves as both a base and often as the solvent.

  • Copper-Free Variants: Concerns about copper toxicity and homocoupling of the alkyne have led to the development of copper-free Sonogashira protocols, which often require specific ligands and conditions.[17][18]

Protocol 3: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add 1-(3-fluoro-5-iodophenyl)pyrrolidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an amine solvent (e.g., triethylamine) and the terminal alkyne (1.1 equiv.).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both are effective catalysts for this transformation.
Copper Source CuIThe most common and effective copper co-catalyst.
Base/Solvent Et₃N, iPr₂NH, PiperidineThe amine acts as both base and solvent, facilitating the reaction.
Temperature Room Temperature to 60 °CAryl iodides are typically reactive enough for mild conditions.
3.4. Heck Reaction: Vinylation of the Aryl Core

The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, typically with trans stereochemistry.[7][19]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common precursor, which is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and improve yields.

  • Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃) is required to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.[7]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.

Protocol 4: General Procedure for the Heck Reaction

  • To a Schlenk flask, add 1-(3-fluoro-5-iodophenyl)pyrrolidine (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Add a base (e.g., Et₃N, 1.5 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add the alkene (1.5 equiv.) and a solvent (e.g., DMF).

  • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A stable and widely used Pd(II) precursor.
Ligand PPh₃, P(o-tol)₃Ligands can prevent palladium black formation and improve regioselectivity.
Alkene Partner Acrylates, Styrenes, etc.Electron-deficient alkenes often react more cleanly.
Base Et₃N, K₂CO₃Neutralizes the acid byproduct of the reaction.
3.5. Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group provides a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The Rosenmund-von Braun reaction using copper(I) cyanide is a classic method.[20]

Protocol 5: General Procedure for Cyanation

  • In a sealed tube, combine 1-(3-fluoro-5-iodophenyl)pyrrolidine (1.0 equiv.) and copper(I) cyanide (CuCN, 1.2-1.5 equiv.).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Seal the tube and heat the mixture to 140-160 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by flash column chromatography.

Note: Due to the toxicity of cyanide salts, this reaction must be performed with extreme caution in a well-ventilated fume hood, and all waste must be quenched and disposed of properly. Safer, modern alternatives using non-toxic cyanide sources are also available.[21][22][23]

3.6. Carbonylation: Synthesis of Carbonyl Compounds

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) using carbon monoxide (CO) gas. This allows for the synthesis of aldehydes, ketones, esters, and amides directly from the aryl iodide.[24][25][26]

Protocol 6: General Procedure for Hydroxycarbonylation (Synthesis of a Carboxylic Acid)

  • Charge a high-pressure reactor with 1-(3-fluoro-5-iodophenyl)pyrrolidine (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., dppf).

  • Add a base (e.g., K₂CO₃) and a solvent mixture (e.g., DMF/water).

  • Seal the reactor, purge with CO gas several times, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction to 80-120 °C with vigorous stirring.

  • After the reaction is complete (monitored by pressure drop or LC-MS analysis of aliquots), cool the reactor, and carefully vent the CO gas in a fume hood.

  • Acidify the reaction mixture and extract the carboxylic acid product.

  • Purify as needed.

Note: These reactions require specialized high-pressure equipment and must be conducted with appropriate safety measures due to the high pressure and toxicity of carbon monoxide. CO-free carbonylation protocols using CO surrogates are also emerging.[27]

Visualizing the Workflow and Mechanisms
Experimental Workflow

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Scaffolds A 1-(3-Fluoro-5-iodophenyl)pyrrolidine B Suzuki-Miyaura (Ar-B(OH)2, Pd cat., Base) A->B C-C C Buchwald-Hartwig (Amine, Pd cat., Base) A->C C-N D Sonogashira (Alkyne, Pd/Cu cat., Base) A->D C-C E Heck Reaction (Alkene, Pd cat., Base) A->E C-C F Cyanation (CuCN or other CN source) A->F C-CN G Carbonylation (CO, Pd cat., Nucleophile) A->G C-CO H Biaryl Derivative (New C-C bond) B->H I Arylamine Derivative (New C-N bond) C->I J Arylalkyne Derivative (New C-C bond) D->J K Styrenyl Derivative (New C-C bond) E->K L Benzonitrile Derivative (New C-CN bond) F->L M Carbonyl Derivative (New C-C=O bond) G->M

Caption: General workflow for the functionalization of 1-(3-fluoro-5-iodophenyl)pyrrolidine.

General Catalytic Cycle for Palladium Cross-Coupling

G cluster_legend Legend Pd0 Pd(0)Ln (Active Catalyst) OA_Complex Ar-Pd(II)(I)Ln (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (+ Ar-I) TM_Complex Ar-Pd(II)(R)Ln (Transmetalation/Insertion) OA_Complex->TM_Complex Transmetalation/Insertion (+ Coupling Partner) TM_Complex->Pd0 Product Ar-R (Coupled Product) TM_Complex->Product Reductive Elimination key1 Ar = 1-(3-Fluoro-phenyl)pyrrolidine key2 R = Coupling Partner Fragment key3 L = Ligand

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion

The 1-(3-fluoro-5-iodophenyl)pyrrolidine scaffold is a powerful platform for the development of novel chemical entities. The iodine atom provides a reliable and versatile point for diversification through a host of robust and well-established cross-coupling methodologies. By understanding the principles behind these reactions and employing the detailed protocols provided, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization, accelerating the drug discovery process. This guide serves as a foundational resource, empowering scientists to strategically exploit the chemistry of this valuable building block.

References
  • Ligand-Free Iron-Catalyzed Carbonylation of Aryl Iodides with Alkenyl Boronic Acids: Access to α,β-Unsaturated Ketones.
  • Wei Han, Binbin Liu, Junjie Chen, Qing Zhou. Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions. Organic Chemistry Portal.
  • Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C–CN bond activation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed.
  • Electrochemical Generation of CO and Palladium- Catalyzed Carbonyl
  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
  • Buchwald–Hartwig amin
  • CO and H2 gas-free efficient reductive carbonylation of aryl iodides.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • Heck Reaction.
  • Heck Reaction. Alfa Chemistry.
  • Chaorong Qi, Xiaohan Hu, Haitao He. Copper Iodide Mediated Cyanation of Arylboronic Acids and Aryl Iodides with Ethyl (Ethoxymethylene)
  • An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles. Taylor & Francis Online.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • Rosenmund-von Braun Reaction. Organic Chemistry Portal.
  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactiv
  • Catalytic cyanation of aryl iodides using DMF and ammonium bicarbonate as the combined source of cyanide: a dual role of copper catalysts.
  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC.
  • The Heck reaction: Mechanistic insights and novel ligands.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Sameer Urgaonkar and John G. Verkade. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds.
  • Achim Porzelle, Michael D. Woodrow and Nicholas C. O. Tomkinson. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal.
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. R Discovery.
  • Buchwald–Hartwig amin
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. link.springer.com.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • 1-(3-Fluoro-5-iodophenyl)pyrolidine. Advanced ChemBlocks.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cardiff University.

Sources

Method

Application Note: Catalytic Systems for the Activation of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Executive Summary & Molecular Profiling 1-(3-Fluoro-5-iodophenyl)pyrrolidine is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceuticals and advanced materials. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

1-(3-Fluoro-5-iodophenyl)pyrrolidine is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceuticals and advanced materials. The molecule presents a unique electronic and steric environment governed by three distinct domains:

  • The C–I Bond (Primary Reactive Site): Aryl iodides are highly reactive towards oxidative addition with low-valent transition metals (e.g., Pd(0)). However, they are prone to forming off-cycle, thermodynamically stable bridging iodide dimers that can severely stall catalytic turnover[1].

  • The Pyrrolidine Ring: As a tertiary amine, it acts as a strong resonance electron donor ( +M effect). This enriches the electron density of the aromatic ring, slightly dampening the electrophilicity of the C–I bond while necessitating the use of electron-rich, sterically demanding phosphine ligands to accelerate oxidative addition.

  • The C–F Bond: Highly inert under standard cross-coupling conditions, the fluorine atom serves as a robust spectator group that can later be exploited for directed ortho-metalation (DoM) or specialized Ni-catalyzed C–F activation.

Mechanistic Insights: The Causality of Catalyst Selection

Designing a catalytic system for 1-(3-Fluoro-5-iodophenyl)pyrrolidine requires mitigating the "iodide effect." While oxidative addition to the C–I bond is rapid, the resulting Pd(II) intermediate can dimerize into species such as [(o-tol)3​P]2​Pd(μ-I)2​Pd[P(o-tol)3​]2​ . The conversion of these bridging iodide dimers into the active transmetalation complex is endergonic, leading to catalyst sequestration and reaction failure[1].

To engineer a self-validating, high-yielding system, two mechanistic interventions are required:

  • Steric Destabilization: Utilizing bulky dialkylbiarylphosphines (e.g., XPhos, RuPhos) forces steric clashes that destabilize the bridging iodide dimer, keeping the catalyst in the active monomeric cycle[2].

  • Thermodynamic Sinks (Solvent/Base Selection): Employing solvent systems (such as t-Amyl alcohol) where the resulting iodide salt byproduct (e.g., NaI) is strictly insoluble. This Le Chatelier-driven precipitation physically removes the inhibitory iodide from the reaction matrix[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)L_n Pd0->OxAdd 1-(3-Fluoro-5-iodophenyl)pyrrolidine TransMet Transmetalation Pd(II)(Ar)(Nu)L_n OxAdd->TransMet Nucleophile Dimer Bridging Iodide Dimer (Off-cycle Resting State) OxAdd->Dimer Excess I⁻ RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 Dimer->OxAdd Steric Ligands / I⁻ Precipitation

Figure 1: Pd-catalyzed cross-coupling cycle highlighting the off-cycle iodide dimer resting state.

Standardized Experimental Protocols

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

Objective: Coupling 1-(3-Fluoro-5-iodophenyl)pyrrolidine with arylboronic acids to synthesize biaryl frameworks[3]. Rationale: Pd(dppf)Cl2​ provides a robust bidentate coordination sphere that resists degradation by the basic pyrrolidine nitrogen. An aqueous/organic biphasic mixture ensures rapid activation of the boronic acid via a boronate intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and anhydrous K2​CO3​ (2.0 equiv).

  • Degassing (Critical Step): Add a pre-mixed solvent system of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Perform three rigorous cycles of freeze-pump-thaw to remove dissolved O2​ , which rapidly oxidizes the electron-rich Pd(0) active species.

  • Reaction Execution: Backfill with Argon and heat the biphasic mixture to 90 °C with vigorous stirring (≥800 rpm) for 12 hours.

  • Workup & Extraction: Cool to ambient temperature. Dilute with ethyl acetate (20 mL) and partition the layers. Wash the organic phase with brine (2 x 15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Isolate the product via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

Self-Validation Checkpoint: The biphasic nature of the reaction requires high-shear stirring. A sudden color change from yellow/orange to opaque black indicates premature catalyst decomposition (Pd-black formation), signaling a failure in the degassing step or oxygen ingress.

Protocol B: Buchwald-Hartwig C–N Amination

Objective: Amination of the C–I bond with primary or secondary amines. Rationale: To overcome the severe iodide inhibition typical of C–N couplings with aryl iodides, this protocol utilizes Pd2​(dba)3​ paired with the bulky XPhos ligand in t-Amyl alcohol. The use of NaOtBu forces the precipitation of NaI, thermodynamically driving the catalytic cycle[1].

Step-by-Step Methodology:

  • Glovebox Assembly: Inside a nitrogen-filled glovebox, charge a 20 mL scintillation vial with 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv, 1.0 mmol), the amine nucleophile (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous t-Amyl alcohol (5 mL). Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction Execution: Stir the reaction mixture at 100 °C for 8–10 hours in a heating block.

  • Filtration & Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter the crude mixture through a short pad of Celite to remove the precipitated inorganic salts and catalyst debris.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

Self-Validation Checkpoint: The precipitation of a dense, white solid (NaI) within the first 30–45 minutes is a definitive visual indicator of successful oxidative addition and transmetalation. If the solution remains clear, the catalytic cycle has stalled at the bridging iodide dimer stage.

Workflow Step1 Reagent Prep (Glovebox/Schlenk) Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Reaction (80-110°C, 8-12h) Step2->Step3 Step4 Workup (Quench & Extract) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Figure 2: Standardized experimental workflow for the catalytic functionalization of aryl iodides.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the C–N cross-coupling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine, demonstrating the critical impact of ligand sterics and solvent selection on overcoming iodide inhibition.

Table 1: Catalyst, Ligand, and Solvent Optimization Matrix

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(OAc)2​ (5) PPh3​ (10) Cs2​CO3​ (1.4)Toluene100< 10%Severe iodide dimer inhibition; rapid catalyst death[1].
Pd2​(dba)3​ (2.5)BINAP (5) NaOtBu (1.4)Toluene10045%Moderate transmetalation; incomplete conversion due to insufficient sterics.
Pd2​(dba)3​ (2.5)XPhos (5) NaOtBu (1.4)Toluene10082%Bulky biarylphosphine ligand prevents dimer formation[2].
Pd2​(dba)3​ (2.5)XPhos (5) NaOtBu (1.4)t-Amyl OH100> 95%NaI precipitation physically drives the reaction to completion[1].

References

  • Source: PMC / nih.
  • Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides Source: ResearchGate URL
  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Application

Rapid and Efficient Synthesis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine: A Microwave-Assisted Buchwald-Hartwig Amination Protocol

An Application Guide for Researchers Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 1-(3-fluoro-5-iodophenyl)pyrrolidine, a valuable building block in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 1-(3-fluoro-5-iodophenyl)pyrrolidine, a valuable building block in medicinal chemistry. By leveraging the principles of the Buchwald-Hartwig amination, this method employs microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield, and reproducible results. We will explore the causality behind experimental choices, from the selection of the catalytic system to the optimization of microwave parameters, providing researchers and drug development professionals with a robust and efficient pathway to this important scaffold.

Introduction: The Strategic Value of Fluorinated and Iodinated Aryl-Amines

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, often leading to enhanced binding affinity and improved physicochemical properties.[2] When functionalized onto an aromatic ring, particularly one bearing strategic substituents like fluorine and iodine, its value as a synthetic intermediate increases exponentially.

The 3-fluoro-5-iodophenyl moiety offers a dual advantage for drug discovery:

  • Fluorine Atom: Often incorporated to enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing a molecule's pharmacokinetic profile.[4][5]

  • Iodine Atom: Serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or further C-N couplings), enabling rapid library generation and late-stage diversification of drug candidates.

Traditional methods for synthesizing N-aryl pyrrolidines can be slow, require harsh conditions, and often result in modest yields.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry by dramatically reducing reaction times, lowering energy consumption, and often improving product yields and purity.[7][8][9][10] This protocol details a microwave-promoted Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][11]

Reaction Principle: The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[6] The reaction proceeds through a catalytic cycle that involves the interplay of Pd(0) and Pd(II) species.

The core components are chosen for specific functions:

  • Palladium Precatalyst (e.g., Pd(OAc)₂): The source of the active Pd(0) catalyst.

  • Phosphine Ligand (e.g., X-Phos): A bulky, electron-rich ligand is essential. It stabilizes the palladium center, promotes the crucial reductive elimination step, and prevents catalyst decomposition.[12] The steric hindrance of the ligand facilitates the final bond-forming step.

  • Base (e.g., KOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex), making the nitrogen atom more nucleophilic and facilitating the C-N bond formation.[12]

  • Aryl Halide (1-Bromo-3-fluoro-5-iodobenzene): The electrophilic partner. While an aryl iodide could also be used, the aryl bromide offers a good balance of reactivity and stability.

  • Amine (Pyrrolidine): The nucleophilic partner.

The generally accepted catalytic cycle is depicted below. Microwave irradiation dramatically accelerates each step of this cycle, particularly the oxidative addition and reductive elimination phases.[13][14][15]

Buchwald_Hartwig_Cycle cluster_caption Pd0 Pd(0)L OxiAdd Oxidative Addition Complex Pd0->OxiAdd Ar-X AmineCoord Amine Coordination OxiAdd->AmineCoord + R₂NH - L Deprotonation Palladium Amido Complex AmineCoord->Deprotonation + Base - [Base-H]⁺ Deprotonation->Pd0 Reductive Elimination BaseH [Base-H]⁺ Deprotonation->BaseH Product Ar-NR₂ Deprotonation->Product ArX Ar-X ArX->OxiAdd Amine R₂NH Amine->AmineCoord Base Base Base->Deprotonation caption Fig. 1: Buchwald-Hartwig Catalytic Cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Microwave Advantage in C-N Cross-Coupling

Microwave heating is fundamentally different from conventional oil-bath heating. Instead of relying on thermal conduction, microwaves directly impart energy to polar molecules in the reaction mixture through a mechanism known as dielectric heating.[10] This results in rapid, uniform, and efficient heating.[9]

For the Buchwald-Hartwig synthesis of 1-(3-fluoro-5-iodophenyl)pyrrolidine, this translates to several key benefits:

  • Accelerated Reaction Rates: Reactions that typically require 12-24 hours with conventional heating can often be completed in 5-30 minutes in a microwave synthesizer.[12][14][15][16]

  • Improved Yields: The rapid heating minimizes the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[9][16]

  • Enhanced Reproducibility: Precise and direct temperature control within the sealed reaction vessel ensures consistent results, which is critical for developing reliable synthetic methods.[9]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient and environmentally friendly approach.[7][8]

Detailed Experimental Protocol

This protocol is optimized for a dedicated single-mode microwave synthesizer.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
1-Bromo-3-fluoro-5-iodobenzene>97%CommercialStore under inert gas.
Pyrrolidine>99%CommercialUse freshly opened bottle or distill.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial
X-Phos>98%CommercialAir-sensitive ligand.
Potassium tert-butoxide (KOt-Bu)>98%CommercialHighly hygroscopic. Handle in a glovebox.
TolueneAnhydrousCommercialUse from a solvent purification system.
Microwave Vial (10 mL) & Cap-CEM, Biotage, etc.Ensure compatibility with your system.
Magnetic Stir Bar--
Microwave Synthesizer-e.g., CEM Discover, Biotage Initiator
Step-by-Step Synthesis Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Microwave synthesis in sealed vessels generates high pressure. Always follow the safety guidelines for your specific microwave reactor.

  • Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial. Oven-dry the vial at 120 °C for at least 2 hours and allow it to cool to room temperature in a desiccator.

  • Reagent Addition (Inert Atmosphere): It is highly recommended to perform this step in a glovebox under an argon or nitrogen atmosphere.

    • Add 1-bromo-3-fluoro-5-iodobenzene (301 mg, 1.0 mmol, 1.0 equiv.).

    • Add potassium tert-butoxide (KOt-Bu) (157 mg, 1.4 mmol, 1.4 equiv.).

    • In a separate small vial, weigh Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and X-Phos (19.1 mg, 0.04 mmol, 4 mol%) and add them to the main reaction vial.

    • Scientist's Note: The use of a pre-catalyst is possible, but weighing the catalyst and ligand separately allows for flexibility in optimizing the Pd:Ligand ratio. A 1:2 ratio is standard for this type of ligand.

  • Solvent and Amine Addition:

    • Add 4 mL of anhydrous toluene to the vial.

    • Add pyrrolidine (100 µL, 1.2 mmol, 1.2 equiv.) via syringe.

    • Scientist's Note: A slight excess of the amine is used to ensure the complete consumption of the more valuable aryl halide.

  • Vial Sealing: Immediately and securely seal the vial with a septum cap. Remove the vial from the glovebox.

  • Microwave Irradiation:

    • Place the vial into the cavity of the microwave synthesizer.

    • Set the following reaction parameters:

      • Temperature: 120 °C (Use ramp-to-temperature setting)

      • Hold Time: 20 minutes

      • Power: 200 W (or use dynamic power control)

      • Stirring: High

    • Run the reaction. The synthesizer will monitor temperature and pressure in real-time.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to below 50 °C before carefully removing it.

    • Dilute the reaction mixture with 10 mL of ethyl acetate.

    • Pass the mixture through a short plug of celite to filter out the palladium catalyst and inorganic salts. Wash the plug with an additional 10 mL of ethyl acetate.

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to elute the product.

  • Product Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-fluoro-5-iodophenyl)pyrrolidine as a pale yellow oil.

    • Expected Yield: 80-92%.

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.01 (dt, J = 11.2, 2.0 Hz, 1H), 6.65 (dt, J = 9.6, 2.0 Hz, 1H), 6.48 (t, J = 2.0 Hz, 1H), 3.28 (t, J = 6.6 Hz, 4H), 2.02 (t, J = 6.6 Hz, 4H).

    • MS (ESI): m/z 292.0 [M+H]⁺.

Summary of Reaction Parameters
ParameterValueRationale
Aryl Halide1-Bromo-3-fluoro-5-iodobenzeneGood reactivity and availability.
AminePyrrolidine (1.2 equiv.)Slight excess drives reaction to completion.
CatalystPd(OAc)₂ (2 mol%)Standard, effective palladium source.
LigandX-Phos (4 mol%)Bulky, electron-rich ligand for efficient C-N coupling.
BaseKOt-Bu (1.4 equiv.)Strong, non-nucleophilic base essential for amination.
SolventTolueneHigh-boiling, non-polar solvent suitable for MAOS.
Temperature120 °COptimal for balancing reaction rate and stability.
Time20 minSufficient for completion under microwave conditions.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from setup to final product.

Workflow cluster_caption prep 1. Reagent Preparation (Inert Atmosphere) add 2. Solvent & Amine Addition prep->add seal 3. Vial Sealing add->seal mw 4. Microwave Irradiation (120 °C, 20 min) seal->mw workup 5. Reaction Work-up (Dilution & Filtration) mw->workup purify 6. Flash Chromatography workup->purify product 7. Pure Product 1-(3-Fluoro-5-iodophenyl)pyrrolidine purify->product caption Fig. 2: Step-by-step experimental workflow.

Caption: A step-by-step overview of the experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(II) not reduced).2. Decomposed ligand (air exposure).3. Wet solvent or reagents.4. Insufficiently strong base.1. Ensure an inert atmosphere; consider using a Pd(0) source or a pre-catalyst.2. Handle ligand in a glovebox.3. Use anhydrous solvent and dry reagents thoroughly.4. Use a fresh bottle of KOt-Bu; handle in a glovebox.
Dehalogenation Side Product 1. Reaction temperature too high.2. Presence of water.1. Lower the reaction temperature to 100-110 °C and increase the time if necessary.2. Ensure all reagents and solvents are scrupulously dry.
Incomplete Reaction 1. Reaction time is too short.2. Insufficient catalyst loading.1. Increase the microwave hold time in 5-minute increments.2. Increase catalyst loading to 3-5 mol%.

Conclusion

This application note demonstrates that microwave-assisted Buchwald-Hartwig amination is a superior method for the synthesis of 1-(3-fluoro-5-iodophenyl)pyrrolidine. The protocol is rapid, highly efficient, and reproducible, delivering the target compound in excellent yield in under 30 minutes of reaction time.[12][15] By providing a detailed procedural guide and explaining the scientific rationale behind key steps, this document equips researchers in pharmaceutical and chemical development with a powerful tool for accessing this valuable molecular building block, thereby accelerating discovery timelines.

References

  • Jain, N. & Sharma, A. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science. [Link]

  • G, A., K, S., & G, S. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Prajapati, A. K., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Boruah, S. J. & Borthakur, S. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. World Journal of Advanced Research and Reviews. [Link]

  • Kar, A., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Ichitsuka, T., et al. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Publishing. [Link]

  • Wang, D., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Perrone, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NSF PAR. (2021). Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations. [Link]

  • Khaligh, N. G. (2019). Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H. SciSpace. [Link]

  • ResearchGate. Scheme 4. Buchwald−Hartwig Double Amination Reaction Assisted by.... [Link]

  • Lee, C. F., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]

  • Swamy, M. K., et al. (2021). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Xu, X., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science (RSC Publishing). [Link]

  • Request PDF. Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. [Link]

  • EON Biotech. 1-(3-Fluoro-5-iodophenyl)pyrrolidine – (2121513-22-0). [Link]

  • Neves, M. G. P. M. S., et al. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. [Link]

  • Thieme. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • Bakhtin, K., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Welcome to the Application Scientist Support Center. Synthesizing 1-(3-Fluoro-5-iodophenyl)pyrrolidine presents a unique chemoselectivity challenge due to the presence of two different halogens on the aromatic ring.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 1-(3-Fluoro-5-iodophenyl)pyrrolidine presents a unique chemoselectivity challenge due to the presence of two different halogens on the aromatic ring. This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield.

Part 1: Route Selection & Mechanistic Causality

Q: Can I use a Buchwald-Hartwig amination to couple pyrrolidine with 1-bromo-3-fluoro-5-iodobenzene? A: No, this route will likely fail to produce the desired product. The failure of this route lies in the fundamental organometallic mechanism of palladium-catalyzed cross-couplings. The oxidative addition of Pd(0) into carbon-halogen bonds follows a strict kinetic reactivity order: C-I > C-Br > C-Cl > C-F (). If you attempt to couple pyrrolidine to the bromide position, the palladium catalyst will preferentially insert into the more reactive C-I bond. This results in the loss of the critical iodine atom, yielding 1-(3-bromo-5-fluorophenyl)pyrrolidine.

The Solution: To preserve the iodine atom, you must avoid transition-metal catalysis entirely. The most robust, high-yielding route is the double alkylation of 3-fluoro-5-iodoaniline with 1,4-dibromobutane . This builds the pyrrolidine ring directly onto a pre-existing aniline nitrogen without disturbing the halogens.

Part 2: Troubleshooting & FAQs for the Double Alkylation Route

Q: My reaction stalls at the intermediate N-(4-bromobutyl)aniline stage. How do I force the intramolecular cyclization? A: The reaction is a tandem process: an initial intermolecular SN​2 followed by an intramolecular SN​2 . The first step is entropically favorable and fast. However, the second step (ring closure) requires overcoming the activation energy associated with achieving the correct conformational geometry. If the reaction stalls, the thermal energy is insufficient to drive the intramolecular displacement of the second bromide. Actionable Fix: Transition from conventional heating to microwave (MW) irradiation in an aqueous base ( K2​CO3​ ). MW heating provides rapid, uniform energy transfer directly to the polar intermediates, forcing the cyclization and reducing reaction times from 12+ hours to under 30 minutes ().

Q: I am isolating significant amounts of a dimeric/polymeric side product. What causes this? A: Once the intermediate N-(4-bromobutyl)-3-fluoro-5-iodoaniline forms, it faces a kinetic competition: it can either react with itself (intramolecular ring closure) or react with another aniline molecule (intermolecular dimerization). Actionable Fix: Apply the High Dilution Principle (). Intramolecular reactions are concentration-independent (first-order), while intermolecular side reactions are concentration-dependent (second-order). Diluting your reaction mixture to ≤0.2 M artificially suppresses the collision frequency between two intermediate molecules, heavily favoring the desired pyrrolidine formation.

Q: How can I simplify the purification process to avoid tedious column chromatography? A: Utilize an aqueous biphasic system. When the reaction is run in water with K2​CO3​ , the starting materials are dense liquids that form a distinct lower phase. As the highly lipophilic 1-(3-fluoro-5-iodophenyl)pyrrolidine forms, it phase-separates and transitions to the upper layer. This provides a self-validating visual cue of reaction progress and allows for isolation via simple liquid-liquid extraction.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the final yield of 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

MethodReagents / BaseSolventTemp / TimeConcentrationYield (%)Purity (GC-MS)
Conventional1,4-dibromobutane, DIPEADMF90 °C / 18 h0.5 M62%>90%
Conventional1,4-dibromobutane, K2​CO3​ H2​O 100 °C / 12 h0.2 M71%>95%
Microwave (Optimized) 1,4-dibromobutane, K2​CO3​ H2​O 110 °C / 20 min 0.2 M 92% >98%
Microwave (High Conc.)1,4-dibromobutane, K2​CO3​ H2​O 110 °C / 20 min1.0 M45%*<70%

*Low yield is directly attributed to second-order intermolecular dimerization dominating over first-order cyclization.

Part 4: Validated Experimental Protocol

Microwave-Assisted Aqueous Synthesis (Self-Validating System)

  • Preparation: In a 50 mL microwave-safe reactor vial equipped with a magnetic stir bar, add 3-fluoro-5-iodoaniline (1.0 equiv, 2.0 mmol) and 1,4-dibromobutane (1.2 equiv, 2.4 mmol).

  • Aqueous Base Addition: Add 10 mL of a 1.0 M aqueous K2​CO3​ solution. The reaction concentration relative to the aniline is now 0.2 M (satisfying the high dilution requirement).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 110 °C for 20 minutes with vigorous stirring.

  • Self-Validation (Visual): Upon cooling, observe the phase separation. The product should appear as a distinct organic layer separate from the aqueous phase, indicating successful conversion of the dense starting materials.

  • Self-Validation (TLC): Extract a 50 μ L aliquot into ethyl acetate. Monitor by TLC (Hexanes:EtOAc 9:1). The complete disappearance of the lower Rf​ intermediate and the appearance of a highly UV-active, non-polar spot indicates successful cyclization.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

Part 5: Mechanistic Workflow Diagram

G Aniline 3-Fluoro-5-iodoaniline (Nucleophile) Inter1 Intermolecular N-Alkylation (SN2 Reaction) Aniline->Inter1 Dibromide 1,4-Dibromobutane (Electrophile) Dibromide->Inter1 Intermediate N-(4-bromobutyl)aniline Intermediate (Secondary Amine) Inter1->Intermediate Base, Heat Inter2 Intramolecular Cyclization (Base Promoted SN2) Intermediate->Inter2 Dilute Conditions SideProduct Dimerization / Polymerization (Side Reaction) Intermediate->SideProduct High Concentration Product 1-(3-Fluoro-5-iodophenyl)pyrrolidine (Target Product) Inter2->Product Fast Cyclization

Mechanistic pathway for the double alkylation of 3-fluoro-5-iodoaniline with 1,4-dibromobutane.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Chemical Reviews, 108(8), 3024–3131. URL:[Link]

  • Ju, Y., & Varma, R. S. (2005). An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives: Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes. Organic Letters, 7(12), 2409–2411. URL:[Link][1][2]

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Welcome to the Technical Support Center for the isolation and purification of 1-(3-Fluoro-5-iodophenyl)pyrrolidine . This compound presents a unique set of physicochemical challenges: it contains a basic tertiary amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(3-Fluoro-5-iodophenyl)pyrrolidine . This compound presents a unique set of physicochemical challenges: it contains a basic tertiary amine (the pyrrolidine ring) conjugated to an electron-deficient, heavily halogenated phenyl ring. The presence of the highly labile carbon-iodine (C–I) bond makes this molecule particularly sensitive to transition metal-induced dehalogenation and photochemical degradation[1].

This guide is engineered for researchers and drug development professionals. It moves beyond standard protocols by explaining the mechanistic causality behind each purification step, ensuring you can adapt these self-validating workflows to your specific synthetic route (e.g., SNAr, Buchwald-Hartwig amination, or Ullmann coupling).

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on silica gel, and how can I resolve co-eluting impurities?

The Causality: Silica gel is inherently acidic due to surface silanol groups (Si-OH). The nitrogen atom of the pyrrolidine ring is basic. When passing through standard silica, the basic amine engages in strong hydrogen bonding and ion-exchange interactions with the acidic silanols, causing severe peak tailing and artificial co-elution with non-polar impurities. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% Triethylamine (Et3N) in your non-polar solvent (e.g., hexanes) before loading the column. Alternatively, switching to basic alumina can entirely bypass silanol-induced tailing[2].

Q2: My NMR/LC-MS indicates a significant amount of 1-(3-fluorophenyl)pyrrolidine. How do I remove this dehalogenated byproduct?

The Causality: The C–I bond has the lowest bond dissociation energy among carbon-halogen bonds (~65 kcal/mol)[1]. If your upstream synthesis utilized Palladium (Pd) or Copper (Cu) catalysis, the metal can readily undergo oxidative addition into the C–I bond, followed by hydride insertion (hydrodehalogenation). Because the dehalogenated byproduct and the target compound share identical basicity and similar polarities, standard normal-phase chromatography often fails. The Solution: Standard silica cannot resolve these isosteres efficiently. You must transition to Ultra High-Performance Liquid Chromatography (UHPLC) using a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit π

π interactions, dipole moments, and shape selectivity to achieve baseline resolution between halogenated isomers and their dehalogenated counterparts[3].
Q3: The isolated product is dark brown, and ICP-MS shows >5000 ppm of residual Palladium. How do I achieve pharmaceutical-grade purity (<10 ppm)?

The Causality: Pyrrolidines are exceptional ligands for transition metals. The nitrogen lone pair effectively chelates residual Pd(II) or Pd(0) from cross-coupling reactions, trapping the metal within the product matrix. Simple filtration through Celite or standard aqueous washes will not break this coordination complex[4]. The Solution: You must introduce a scavenger with a higher binding affinity for Palladium than your pyrrolidine product. A binary system utilizing activated carbon (Nuchar) combined with a chelating agent (e.g., ethylenediamine), or thiol-functionalized silica (SiliaMetS Thiol), will competitively strip the metal from the product[5].

Part 2: Experimental Workflows & Methodologies

Workflow 1: Optimized Acid-Base Extraction

Purpose: To separate the basic 1-(3-Fluoro-5-iodophenyl)pyrrolidine from neutral halogenated starting materials (e.g., 1,3-difluoro-5-iodobenzene) and non-basic organic impurities.

  • Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M HCl.

    • Self-Validation: Check the pH of the aqueous layer; it must be < 2 to ensure complete protonation of the pyrrolidine ring to its water-soluble ammonium salt.

  • Phase Separation: Vigorously shake and separate the layers. Discard the organic layer (contains neutral unreacted aryl halides and phosphine ligands). Wash the aqueous layer once more with pure EtOAc to remove trace organics.

  • Basification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation of the C-I bond). Slowly add 2M NaOH dropwise until the pH reaches 10–11.

    • Self-Validation: The aqueous layer will turn cloudy as the free-base pyrrolidine precipitates/oils out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) or EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

AcidBaseExtraction Crude Crude Mixture in EtOAc (Product, Neutral Impurities) AcidExt Add 1M HCl (pH < 2) Crude->AcidExt OrgWaste Organic Phase (Discard: Neutral Impurities) AcidExt->OrgWaste Top Layer AqPhase Aqueous Phase (Product as Ammonium Salt) AcidExt->AqPhase Bottom Layer Basify Add 2M NaOH (pH 10-11) Extract with DCM AqPhase->Basify PureOrg Organic Phase (Free-base Target Product) Basify->PureOrg DCM Extraction

Caption: Acid-base extraction workflow exploiting the basicity of the pyrrolidine ring for primary isolation.

Workflow 2: Palladium Scavenging Protocol

Purpose: To reduce Pd contamination from >5000 ppm to <10 ppm.

  • Preparation: Dissolve the crude free-base product in Toluene or DCM (approx. 0.1 M concentration).

  • Scavenger Addition: Add 10 wt% of activated carbon (Nuchar) and 10 wt% of ethylenediamine (EDA) relative to the crude mass. Alternatively, add 3-5 equivalents of SiliaMetS Thiol resin[5].

  • Incubation: Stir the suspension vigorously at room temperature for 4 to 8 hours. Note: Do not heat, as elevated temperatures can trigger premature C-I bond cleavage.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with 10% Methanol in DCM to ensure complete elution of the product.

  • Concentration: Concentrate the filtrate in vacuo to yield the metal-free product.

Workflow 3: Flash Chromatography with Amine Modifiers

Purpose: Final polishing to remove structurally similar basic impurities.

  • Column Preparation: Slurry pack silica gel (300–400 mesh) in Hexanes containing 1% Et3N. Flush 3 column volumes of this mixture to fully deactivate the acidic silanols[2].

  • Loading: Load the Pd-free product onto the column using a minimal amount of DCM.

  • Elution: Run a gradient of 0% to 15% EtOAc in Hexanes (maintaining 1% Et3N throughout).

  • Detection: Monitor fractions via TLC (UV 254 nm). Use Dragendorff's reagent stain to specifically visualize the tertiary amine (appears as a bright orange spot).

ChromatographyMechanism Silica Acidic Silica (Si-OH) DeactSilica Deactivated Silica (Si-O- ... H-NEt3) Silica->DeactSilica Neutralization Et3N 1% Et3N Modifier Et3N->DeactSilica Product 1-(3-Fluoro-5-iodo- phenyl)pyrrolidine DeactSilica->Product Loading Elution Sharp Elution Band (No Tailing) Product->Elution Mobile Phase Flow

Caption: Mechanism of silica gel deactivation using Et3N to prevent pyrrolidine peak tailing.

Part 3: Quantitative Data & Method Comparisons

Table 1: Chromatographic Mobile Phase & Stationary Phase Optimization

Comparison of stationary phases for the separation of the target compound from its dehalogenated impurity (1-(3-fluorophenyl)pyrrolidine).

Stationary PhaseMobile Phase SystemSeparation Efficiency (Resolution)Primary Mechanism of ActionStandard Silica (Normal Phase)Hexanes/EtOAc (1% Et3N)Poor ( Rs​<1.0 )Hydrogen bonding (fails to distinguish halogens)Basic AluminaHexanes/Diethyl EtherModerate ( Rs​≈1.2 )Dipole interactions[2]C18 (Reverse Phase)Water/Acetonitrile (0.1% TFA)Good ( Rs​≈1.5 )Hydrophobic partitioningHypersil Gold PFP (UHPLC)Water/Methanol (150 mM NaClO4)Excellent ( Rs​>2.5 ) π π interactions, halogen shape selectivity[3]

Table 2: Efficacy of Palladium Scavenging Systems

Data reflecting the reduction of Pd from an initial concentration of ~6000 ppm in pyrrolidine-based pharmaceutical intermediates[5].

Scavenger SystemLoading AmountTime / TempFinal Pd Content (ppm)% Pd Removed
Celite Filtration OnlyN/A1 h / 25°C4146 ppm31%[4]
Activated Carbon (Nuchar)10 wt%8 h / 25°C4320 ppm28%
Nuchar + 2-Mercaptoethanol10 wt% + 10 wt%8 h / 25°C1080 ppm82%
Nuchar + Ethylenediamine 10 wt% + 10 wt%8 h / 25°C< 10 ppm > 99%
SiliaMetS Thiol (Silica) 4 equivalents4 h / 25°C< 10 ppm > 99%

References

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed (NIH). Available at:[Link][3]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][2]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). Available at:[Link][4]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development (ACS Publications). Available at:[Link][5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation in Aryl Iodide Synthesis

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for drug development professionals and synthetic chemists facing selectivity issues during the preparation of aryl iodides. Because the ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for drug development professionals and synthetic chemists facing selectivity issues during the preparation of aryl iodides. Because the carbon–iodine (C–I) bond is the weakest of the carbon–halogen bonds (bond dissociation energy ~65 kcal/mol), it is highly susceptible to cleavage.

This guide addresses the root causes of undesired dehalogenation (specifically protodeiodination and hydrodehalogenation ) during the synthesis of aryl iodides, rather than their subsequent use in cross-coupling.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: I am performing a direct electrophilic iodination using I₂. Why is my reaction stalling, and why am I recovering unreacted or dehalogenated arene? A1: You are likely observing protodeiodination , which is the reverse reaction of electrophilic aromatic substitution (EAS). When molecular iodine reacts with an arene, stoichiometric hydrogen iodide (HI) is generated. If HI is allowed to accumulate in the reaction mixture, it acts as a strong proton source. Because the iodination of aromatic compounds is inherently reversible, the excess protons drive the electrophilic substitution of the newly installed iodine atom, reverting the product back to the starting arene[1]. This is especially prevalent in electron-rich arenes.

Q2: How can I thermodynamically drive electrophilic iodination forward and prevent protodeiodination? A2: The most reliable method is to remove HI from the catalytic cycle as soon as it forms. This is achieved by introducing an irreversible thermodynamic sink. Silver salts (such as Ag₂SO₄ or AgOCOCF₃) are highly effective because they react with HI to form silver iodide (AgI), a highly insoluble precipitate. By removing iodide ions from the solution, the reverse reaction is completely suppressed, and the forward EAS pathway is favored[2]. Alternatively, strong oxidants (like persulfates) can be used to oxidize HI back into reactive I₂.

Mechanism ArH Arene (Ar-H) ArI Aryl Iodide (Ar-I) ArH->ArI Electrophilic Iodination (Forward) ArI->ArH Protodeiodination (Reverse Reaction) HI Acidic Byproduct (HI) ArI->HI Generates HI->ArH Drives Reverse AgI AgI (Inert Precipitate) HI->AgI Irreversible Trapping Ag Silver Salt (Ag2SO4) Ag->AgI Reacts with HI

Fig 1: Trapping HI with silver salts prevents reversible protodeiodination in aryl iodide synthesis.

Q3: I am synthesizing an aryl iodide via a Sandmeyer reaction (from an aniline) or a decarboxylative iodination. Why is my major byproduct the hydrodehalogenated arene (Ar-H)? A3: Both Sandmeyer and decarboxylative halogenations proceed via highly reactive aryl radical (Ar•) intermediates[3]. Aryl radicals have an extremely short half-life and will rapidly abstract a hydrogen atom from any available donor in the local environment. If the concentration of your iodine source (e.g., I₂ or KI) is too low, or if you are using hydrogen-donating solvents (such as THF, methanol, or unpurified ethers), the radical will abstract a hydrogen atom from the solvent faster than it can recombine with iodine.

Radical Precursor Diazonium / Carboxylate ArylRadical Aryl Radical (Ar•) Precursor->ArylRadical -N2 or -CO2 (Single Electron Transfer) ArI Aryl Iodide (Ar-I) [Desired] ArylRadical->ArI I• Trapping (Fast) ArH Hydrodehalogenation (Ar-H) [Side Product] ArylRadical->ArH H-Abstraction (Competing) IodineSource Iodine Source (I2 / KI) IodineSource->ArI Solvent H-Donor Solvent (e.g., THF) Solvent->ArH

Fig 2: Aryl radical bifurcation: Desired iodine trapping vs. undesired hydrogen abstraction.

Part 2: Parameter Optimization & Data Presentation

To systematically eliminate dehalogenation side reactions, cross-reference your current synthetic pathway with the optimization strategies in the table below.

Synthesis PathwayPrimary Dehalogenation RiskMechanistic CauseRecommended Mitigation Strategy
Electrophilic Iodination (I₂ alone)Protodeiodination (Ar-I → Ar-H)Reversible EAS driven by HI accumulation in the reaction matrix.Add 1.0 equiv of Ag₂SO₄ or AgOCOCF₃ to precipitate AgI; use non-coordinating solvents.
Sandmeyer Iodination (NaNO₂ / KI)Hydrodehalogenation (Ar-N₂⁺ → Ar-H)Aryl radical abstracts hydrogen from protic/ethereal solvents.Use MeCN or aqueous matrices; avoid THF/MeOH; ensure KI is in large excess (>2.5 equiv).
Decarboxylative Iodination Premature H-quenching (Ar-CO₂H → Ar-H)Slow iodine transfer to the aryl radical intermediate.Increase I₂ stoichiometry; rigorously degas solvents; avoid amine bases which act as H-donors.
Directed ortho-Metalation (n-BuLi / I₂)Incomplete Iodination (Ar-Li → Ar-H)Moisture quenching the aryl-lithium intermediate before I₂ addition.Titrate n-BuLi prior to use; dry I₂ over P₂O₅; ensure ultra-dry THF and cryogenic temperatures (-78 °C).

Part 3: Self-Validating Experimental Protocols

The following methodologies have been engineered to inherently suppress dehalogenation pathways through stoichiometric and environmental control.

Protocol A: Regioselective Electrophilic Iodination (Suppression of Protodeiodination)

This protocol utilizes a silver salt sink to prevent HI-mediated reversibility, ensuring high conversion even for electron-neutral or mildly deactivated arenes[2].

Reagents: Arene (1.0 mmol), Molecular Iodine (I₂, 1.05 mmol), Silver Sulfate (Ag₂SO₄, 1.0 mmol), Methanol or Dichloromethane (10 mL).

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and shield it from ambient light using aluminum foil (to prevent radical side reactions).

  • Substrate Loading: Dissolve the arene (1.0 mmol) in 10 mL of the chosen solvent.

  • Activation: Add Ag₂SO₄ (1.0 mmol) to the solution in one portion. The suspension will remain heterogeneous.

  • Iodination: Add I₂ (1.05 mmol) portion-wise over 5 minutes.

  • Reaction & Trapping: Stir the mixture at room temperature for 2–4 hours. As the reaction proceeds, a distinct yellow precipitate of AgI will form, visually confirming the irreversible trapping of HI.

  • Workup: Filter the suspension through a pad of Celite to remove the AgI precipitate. Wash the filtrate with saturated aqueous Na₂S₂O₃ (to neutralize residual I₂) and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.

Protocol B: Optimized Sandmeyer Iodination (Suppression of Radical H-Abstraction)

This protocol utilizes a highly concentrated aqueous/acetonitrile matrix to ensure the transient aryl radical is trapped by iodine before it can abstract a hydrogen atom.

Reagents: Aniline derivative (1.0 mmol), p-Toluenesulfonic acid (p-TsOH, 3.0 mmol), NaNO₂ (1.2 mmol), KI (3.0 mmol), Acetonitrile (MeCN, 5 mL), Water (5 mL).

  • Diazotization: Suspend the aniline (1.0 mmol) and p-TsOH (3.0 mmol) in 5 mL of MeCN. Cool the mixture to 0 °C in an ice bath.

  • Nitrite Addition: Dissolve NaNO₂ (1.2 mmol) in 1 mL of cold water. Add this dropwise to the aniline suspension over 10 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodine Trapping Matrix: In a separate flask, dissolve KI (3.0 mmol) in 4 mL of water. Crucial Step: Ensure no ethereal solvents or alcohols are present in this receiving flask.

  • Radical Generation & Trapping: Transfer the cold diazonium solution dropwise into the vigorously stirring KI solution at room temperature. Nitrogen gas evolution will occur immediately.

  • Completion: Stir for 1 hour at room temperature. Quench with saturated aqueous Na₂S₂O₃, extract with dichloromethane, dry, and concentrate. The absence of H-donating solvents minimizes the Ar-H byproduct.

References

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Interaction of Substituted Aryl Iodides with Protonic Acids Tomsk Polytechnic University (TPU) URL:[Link]

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning with 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals. When utilizing 1-(3-Fluoro-5-iodophenyl)pyrrolidine[1] in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), researchers frequently encounter stalled reactions, low turnover numbers (TON), and the precipitation of palladium black.

This document synthesizes field-proven insights to explain the mechanistic causality behind these failures—specifically iodide inhibition and amine-induced poisoning—and provides self-validating protocols to overcome them.

Mechanistic Causality: The "Dual-Threat" to Palladium Catalysis

Working with this specific aryl iodide presents two distinct avenues for catalyst deactivation:

A. Iodide Inhibition (Halide Poisoning) While aryl iodides undergo extremely rapid oxidative addition to Pd(0) compared to bromides or chlorides, the subsequent accumulation of iodide ions ( I− ) in the reaction mixture is highly detrimental[2]. Iodide strongly coordinates to the electrophilic Pd(II) intermediates, forming off-cycle, inactive anionic palladate complexes (e.g., [PdL(Ar)I2​]− ) or iodide-bridged dimers[3]. This saturates the coordination sphere, preventing the nucleophile from binding to the metal center and effectively halting the transmetalation or amidation step[3].

B. Amine Coordination & Impurities Basic amine nucleophiles and structural moieties tend to bind to and inhibit electrophilic metal catalysts[4]. While the tertiary aniline nature of the pyrrolidine moiety in this compound is less coordinating than aliphatic amines, trace amounts of free pyrrolidine (a common synthetic impurity in this building block) act as a potent Lewis base. Even at <1% concentration, free pyrrolidine displaces phosphine ligands and causes irreversible catalyst deactivation[4].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(I)L_2 Oxidative Addition Pd0->OxAdd + 1-(3-Fluoro-5-iodophenyl)pyrrolidine PoisonN [Pd(II)(Pyrrolidine)_n] Catalyst Deactivation (Amine Poisoning) Pd0->PoisonN Free Pyrrolidine Impurity TransMet Pd(II)(Ar)(Nu)L_2 Substrate Bound OxAdd->TransMet + Nucleophile / Base - I^- PoisonI [Pd(II)(Ar)(I)_2L]^- Off-Cycle Ate Complex (Iodide Inhibition) OxAdd->PoisonI Excess I^- Accumulation Product Coupled Product + Pd(0)L_n TransMet->Product Reductive Elimination Product->Pd0 Catalyst Turnover

Figure 1: Catalytic cycle showing off-cycle iodide inhibition and amine-induced deactivation.

Troubleshooting FAQs

Q: My reaction stalls at 15-20% conversion and I see a black precipitate. What is happening? A: The black precipitate is "palladium black," indicating irreversible catalyst decomposition. The stall at low conversion is the hallmark of iodide inhibition . As the reaction proceeds, the concentration of the iodide salt byproduct increases. Once it reaches a critical threshold, it outcompetes the nucleophile for the Pd(II) center, preventing turnover and leading to the eventual aggregation of Pd(0) into inactive bulk metal[3].

Q: How can I modify my reaction conditions to prevent iodide buildup? A: You have two primary strategies:

  • Solvent Tuning: Use a solvent in which the resulting iodide salt is insoluble. For example, NaI is highly soluble in DME or THF, leading to severe poisoning[3]. Switching to solvents like t-amyl alcohol or t-butanol causes the NaI to precipitate out of the catalytic cycle, restoring reactivity[3].

  • Iodide Scavengers: Add stoichiometric silver salts (e.g., Ag2​CO3​ ) or thallium salts to precipitate the iodide as highly insoluble AgI or TlI[5].

Q: Which phosphine ligands are most resistant to this specific type of poisoning? A: Bulky, electron-rich biarylphosphines are highly recommended. Specifically, RuPhos and XPhos have been empirically proven to resist iodide bridging better than bidentate ligands like BINAP or dppf[3]. The extreme steric bulk of the dialkylphosphino group prevents the coordination of multiple iodides or amines.

Quantitative Data: Parameter Selection
ParameterHigh-Risk Choice (Promotes Poisoning)Optimal Choice (Mitigates Poisoning)Causality / Mechanism
Solvent THF, DME, DMFt-Butanol, t-Amyl AlcoholAlcohols force the precipitation of NaI/KI, physically removing I− from the catalytic cycle[3].
Ligand BINAP, dppf, PPh3​ RuPhos, XPhosSteric bulk of biarylphosphines prevents the formation of off-cycle iodide dimers[3].
Additive None Ag2​CO3​ , AgOTf , Tl2​CO3​ Scavengers irreversibly bind I− to form highly insoluble AgI/TlI precipitates[5].
Purity >1.0% free pyrrolidine<0.1% free pyrrolidineFree aliphatic amines strongly coordinate to Pd(II), displacing essential ligands[4].
Experimental Protocols
Protocol 1: Solvent-Tuned Buchwald-Hartwig Amination (Iodide-Insoluble Conditions)

Causality: Utilizing tert-butanol in combination with a sodium base forces the NaI byproduct to precipitate out of solution, effectively bypassing iodide inhibition without needing expensive silver additives[3].

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL reaction vial with 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv, 0.5 mmol), the desired amine nucleophile (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 precatalyst (1.0 mol%) and RuPhos ligand (1.0 mol%). Note: RuPhos is specifically chosen for its proven resistance to iodide bridging[3].

  • Solvent Addition: Add 2.0 mL of anhydrous tert-butanol (t-BuOH).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Validation & Workup: Cool the mixture to room temperature. A fine white/yellowish precipitate (NaI) should be visible, validating the solvent-tuning hypothesis. Dilute with EtOAc (5 mL), filter through a pad of Celite to remove the precipitated NaI and inorganic salts, and concentrate in vacuo before chromatographic purification.

Protocol 2: Silver-Scavenged Suzuki-Miyaura Cross-Coupling

Causality: For reactions where solvent tuning is not viable, Ag2​CO3​ acts as both the requisite base and an irreversible iodide scavenger, forming AgI ( Ksp​≈8.5×10−17 )[5].

  • Preparation: Charge a reaction vessel with 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 equiv, 0.5 mmol), the corresponding boronic acid (1.5 equiv), and Ag2​CO3​ (1.5 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (5.0 mol%).

  • Solvent Addition: Suspend the reagents in 3.0 mL of anhydrous 1,4-dioxane.

  • Reaction: Purge the vessel with argon for 5 minutes. Stir vigorously at 90 °C for 8 hours.

  • Validation & Workup: The formation of a dense, bright yellow precipitate (AgI) visually validates the successful scavenging of the iodide poison. Filter the crude mixture through Celite to remove the AgI and any trace Pd black, then purify via silica gel flash chromatography.

References
  • Title: 1-(3-Fluoro-5-iodophenyl)
  • Source: wuxiapptec.
  • Source: nih.
  • Source: researchgate.
  • Source: organic-chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography for Fluorinated Pyrrolidines

Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the unique chromatographic behaviors of fluorinated saturat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the unique chromatographic behaviors of fluorinated saturated heterocycles.

Core Principles: The "Fluorine Effect" on Pyrrolidines

The introduction of fluorine atoms onto a pyrrolidine ring fundamentally alters the molecule's physicochemical profile, making standard purification protocols obsolete. Fluorinated amines, particularly β -fluorinated derivatives, exhibit a profound reduction in basicity due to the strong electron-withdrawing inductive effects of the highly electronegative fluorine atoms.

For example, while unsubstituted pyrrolidine is a strong base (pKa ~11.3), gem-difluoro substitution (e.g., 3,3-difluoropyrrolidine) drastically reduces the basicity to a pKa of ~7.5[1]. However, this reduced basicity does not automatically translate to well-behaved chromatography. The highly polarized C–F bonds introduce unique dipole moments, alter conformer-specific lipophilicities (LogP)[2], and create "fluorophilic" interactions that demand tailored stationary and mobile phases[3].

Troubleshooting & FAQs

Q1: My mono-fluorinated pyrrolidine streaks severely on standard normal-phase silica gel, even though its pKa is lower than the parent pyrrolidine. Why is this happening, and how do I fix it?

  • Causality: Even with a reduced pKa (e.g., ~9.5 for 3-fluoropyrrolidine), the secondary or tertiary amine remains basic enough to be protonated by the highly acidic silanol groups (Si-OH, pKa ~4.5) on the surface of standard normal-phase silica. Furthermore, the fluorine atom can act as a hydrogen bond acceptor, creating secondary retention mechanisms with the silica matrix that lead to severe peak tailing.

  • Solution: You must suppress the ionization of the silanol groups or competitively bind them.

    • Method A (Mobile Phase Additives): Add 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH 4​ OH) to your eluent (e.g., DCM/MeOH/NH 4​ OH 90:9:1). The additive coats the acidic silanols, allowing your fluorinated amine to elute as a tight, symmetrical band.

    • Method B (Stationary Phase Change): Switch to basic alumina or amine-functionalized (NH 2​ ) silica, which eliminates the acidic silanol problem entirely.

Q2: I am trying to separate diastereomers of a heavily fluorinated pyrrolidine (e.g., a trifluoromethyl-substituted derivative). Normal phase and standard C18 reversed-phase show no resolution. What is the next step?

  • Causality: Standard alkyl chains (like C18) rely strictly on dispersive hydrophobic interactions. Heavily fluorinated compounds exhibit "fluorophilicity"—a tendency to interact preferentially with other fluorinated media rather than standard lipophilic environments[3]. Diastereomers of these compounds often have identical hydrophobic footprints but differ in their spatial dipole moments.

  • Solution: Employ a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or a perfluoroalkyl (fluorous) column[5]. PFP columns offer multiple retention mechanisms: dispersive interactions, dipole-dipole interactions, π

    π interactions, and specific fluorine-fluorine interactions. This provides exceptional shape selectivity for resolving fluorinated positional isomers and diastereomers[3].

Q3: I am losing my low-molecular-weight fluorinated pyrrolidine during solvent evaporation post-column. Is it degrading on the silica?

  • Causality: While acid-catalyzed degradation on silica is possible for certain sensitive functional groups, the most common cause of mass loss for low-molecular-weight fluorinated amines is volatilization. Fluorination significantly reduces intermolecular hydrogen bonding (fluorine is a strong H-bond acceptor but a poor donor), which drastically lowers the boiling point compared to non-fluorinated analogs[1].

  • Solution: Isolate the amine as a hydrochloride (HCl) salt. Add a stoichiometric excess of ethereal HCl to your collected chromatography fractions before rotary evaporation. This converts the volatile free base into a non-volatile, stable ionic salt, ensuring full mass recovery.

Quantitative Data: Physicochemical Shifts in Pyrrolidines

The following table summarizes how progressive fluorination impacts the physicochemical properties of the pyrrolidine scaffold and dictates the primary chromatographic strategy[1][2].

Compound ClassApprox. pKaLogP Trend vs ParentPrimary Chromatographic ChallengeRecommended Stationary Phase
Pyrrolidine (Parent) 11.3BaselineSevere silanol tailing, irreversible bindingBasic Alumina / Amine-Silica
3-Fluoropyrrolidine ~9.5DecreasedModerate tailing, secondary H-bondingSilica + 1% TEA or NH 4​ OH
3,3-Difluoropyrrolidine 7.5Conformer-dependentVolatility, poor UV absorptionSilica + 1% TEA or C18 RP-HPLC
Trifluoromethyl-pyrrolidines < 6.0IncreasedCo-elution of diastereomersPFP / Fluorous RP-HPLC

Experimental Protocols

Protocol A: Amine-Deactivated Normal-Phase Silica Chromatography
  • Objective: Prevent streaking of mono/di-fluorinated pyrrolidines on acidic silica.

  • Step 1: Column Packing. Slurry pack the silica gel using a non-polar solvent (e.g., hexanes or Dichloromethane) containing 1% (v/v) Triethylamine (TEA).

  • Step 2: Equilibration. Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked solvent to fully saturate the acidic silanol sites.

  • Step 3: Sample Loading. Dissolve the fluorinated pyrrolidine in the minimum volume of the eluent. If the sample is a hydrochloride salt, partition it between aqueous NaHCO 3​ and DCM prior to loading to ensure it is in the free-base form.

  • Step 4: Elution. Elute using a gradient of DCM/MeOH/NH 4​ OH (e.g., starting at 95:4:1). The presence of NH 4​ OH maintains the basic environment, ensuring the amine remains non-ionized for sharp peak elution.

Protocol B: Reversed-Phase PFP Chromatography for Fluorinated Diastereomers
  • Objective: Resolve closely eluting heavily fluorinated pyrrolidine isomers.

  • Step 1: System Preparation. Install a Pentafluorophenyl (PFP) core-shell column. Flush the HPLC system with MS-grade Water and Acetonitrile (MeCN).

  • Step 2: Mobile Phase Selection. Prepare Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Prepare Mobile Phase B: MeCN + 0.1% TFA. Causality: The acidic modifier ensures the weakly basic fluorinated amine is fully protonated, preventing peak tailing on any residual silanols on the silica support beneath the PFP phase.

  • Step 3: Gradient Design. Initiate a shallow gradient (e.g., 5% to 40% B over 20 minutes). Fluorinated phases often require highly aqueous starting conditions to force the "fluorophilic" interactions between the analyte and the stationary phase[4].

  • Step 4: Detection. Because saturated pyrrolidines lack strong chromophores, utilize Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) rather than standard UV detection.

Workflow Visualization

G Start Fluorinated Pyrrolidine Purification LowF Low Fluorination (1-2 F) pKa: 8.0 - 10.0 Start->LowF Basic Amine HighF High Fluorination (>2 F) pKa: < 8.0 Start->HighF Weakly Basic Silica Amine-Modified Silica (DCM/MeOH/NH4OH) LowF->Silica Standard Alumina Basic Alumina (Acid-Sensitive) LowF->Alumina Degradation Risk C18 Standard C18 RP-HPLC (Water/MeCN + TFA) HighF->C18 Distinct Polarity PFP PFP / Fluorous Phase (Shape Selectivity) HighF->PFP Isomer Separation

Decision matrix for selecting chromatographic phases for fluorinated pyrrolidines.

References

  • [1] Title: An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine Source: benchchem.com URL:

  • [2] Title: Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines Source: researchgate.net URL:

  • [3] Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: researchgate.net URL:

  • [4] Title: Highly fluorinated stationary phases for analysis for polyfluorinated solutes by reversed-phase high-performance liquid chromato Source: acs.org URL:

  • Title: DIAD-mediated metal-free cross dehydrogenative coupling between tertiary amines and a-fluorinated sulfones Source: cas.cn URL:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(3-Fluoro-5-iodophenyl)pyrrolidine Couplings

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing low yields, stalled reactions, or high byproduct formation when utilizing 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing low yields, stalled reactions, or high byproduct formation when utilizing 1-(3-Fluoro-5-iodophenyl)pyrrolidine in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Here, we move beyond basic reaction templates to explore the causality behind experimental failures, providing field-proven, self-validating protocols to rescue your hindered couplings.

Mechanistic Insight: The "Why" Behind the Hindrance

When coupling 1-(3-Fluoro-5-iodophenyl)pyrrolidine, chemists often assume the highly reactive C–I bond will guarantee rapid turnover. However, the 3,5-disubstitution pattern creates a deceptively challenging microenvironment.

While the electron-withdrawing fluorine atom activates the ring for the initial oxidative addition , the pyrrolidine ring is sterically demanding and electron-donating. When the resulting Ar–Pd(II)–I complex attempts to undergo transmetalation with a bulky nucleophile (e.g., an ortho-substituted boronic acid or a secondary amine), a severe steric clash occurs between the pyrrolidine moiety, the ancillary palladium ligands, and the incoming nucleophile. Furthermore, the basic pyrrolidine nitrogen can competitively coordinate to the palladium center if the primary ligand dissociates, effectively poisoning the catalyst.

Because oxidative addition is fast but transmetalation and reductive elimination are slow, the catalytic cycle stalls. This long-lived Ar–Pd(II) resting state is highly susceptible to protodehalogenation (hydrodeiodination) if any proton sources are present in the reaction matrix.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast for C-I) Pd0->OA Ar-I PdII_1 Ar-Pd(II)-I Intermediate OA->PdII_1 TM Transmetalation (Steric Bottleneck) PdII_1->TM Nu-M, Base SideProduct Protodehalogenation (Des-iodo byproduct) PdII_1->SideProduct Slow TM + H+ source PdII_2 Ar-Pd(II)-Nu Intermediate TM->PdII_2 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 Regeneration Product Coupled Product RE->Product

Catalytic cycle of Pd-catalyzed coupling highlighting steric bottlenecks.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with an ortho-substituted arylboronic acid is stalling at 30% conversion. How do I push it to completion? A1: The stall is caused by a bottleneck at the transmetalation and reductive elimination steps. Standard ligands like PPh3 or dppf are insufficiently bulky to force the necessary reductive elimination, and they fail to provide enough electron density to stabilize the hindered Pd(II) intermediate. Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands)[1]. Ligands like SPhos or XPhos are specifically designed for sterically hindered Suzuki couplings[2]. Their massive steric bulk accelerates reductive elimination by physically "pushing" the coupled partners together, while the electron-rich dicyclohexyl/diisopropyl groups stabilize the active monoligated Pd(0) species.

Q2: LC-MS shows a massive peak for 1-(3-fluorophenyl)pyrrolidine ( m/z [M+H]+ ~166.1). What causes this des-iodo byproduct and how do I stop it? A2: You are observing protodehalogenation. Because the transmetalation step is sterically hindered, the long-lived Ar–Pd(II)–I intermediate has time to undergo side reactions (e.g., β -hydride elimination from an alkoxide base or solvent) to yield the reduced arene. Solution:

  • Eliminate proton sources: Enforce strictly anhydrous conditions (dry solvents, inert atmosphere).

  • Accelerate transmetalation: Switch from weak aqueous bases (Na2CO3) to stronger, anhydrous bases (e.g., finely milled Cs2CO3 or K3PO4).

  • Pre-catalyst selection: Use an active pre-catalyst (e.g., XPhos Pd G3) to ensure 100% of the palladium enters the active cycle immediately, preventing the formation of inactive Pd-dimers that exacerbate side reactions.

Q3: I am attempting a Buchwald-Hartwig amination with a bulky secondary amine, but I only recover starting material. What is the best catalyst system? A3: Secondary amines coupled with 3,5-disubstituted aryl iodides face severe steric repulsion during the amine coordination and deprotonation steps. Solution: Utilize RuPhos or the conformationally flexible TNpP (Trineopentylphosphine) ligand[3]. TNpP has been shown to provide massive rate accelerations for sterically hindered aryl halides because its flexible neopentyl groups can accommodate the steric bulk of the substrate while still providing the necessary electron density to the palladium center[4].

Workflow Start Low Yield in Hindered Coupling? CheckByproduct Analyze Byproducts (LC-MS/GC-MS) Start->CheckByproduct IsDesIodo High Protodehalogenation? CheckByproduct->IsDesIodo FixDesIodo Use anhydrous solvents Switch to stronger base (Cs2CO3) Use XPhos/SPhos IsDesIodo->FixDesIodo Yes IsSM Unreacted Starting Material? IsDesIodo->IsSM No FixSM Increase Temp to 80-100°C Check Pd/Ligand ratio Use Pd precatalyst (e.g., G3) IsSM->FixSM Yes

Troubleshooting decision tree for low-yielding hindered cross-couplings.

Quantitative Data: Ligand Screening

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine with a highly hindered nucleophile (2,6-dimethylphenylboronic acid). Note the inverse relationship between ligand steric bulk and protodehalogenation.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Target Yield (%)Des-iodo Byproduct (%)
Pd(PPh3)4 (5%)Na2CO3 (2.0)Dioxane / H2O (4:1)9015%65%
Pd(dppf)Cl2 (5%)K2CO3 (2.0)Dioxane / H2O (4:1)9035%40%
SPhos Pd G3 (2%)K3PO4 (2.0)Toluene (Anhydrous)10088%< 5%
XPhos Pd G3 (2%) Cs2CO3 (2.0) Toluene (Anhydrous) 100 92% < 5%

Standard Operating Procedure: Sterically Hindered Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By utilizing a Generation 3 (G3) palladacycle precatalyst, we eliminate the initiation lag phase, ensuring rapid oxidative addition and minimizing the window for side reactions.

Materials Required
  • Electrophile: 1-(3-Fluoro-5-iodophenyl)pyrrolidine (1.0 mmol)

  • Nucleophile: Sterically hindered Arylboronic Acid (1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Cs2CO3 (2.0 mmol, finely milled and oven-dried)

  • Solvent: Anhydrous Toluene (5.0 mL, sparged with N2 for 30 mins)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Inside a glovebox or using rigorous Schlenk techniques, add the 1-(3-Fluoro-5-iodophenyl)pyrrolidine, arylboronic acid, XPhos Pd G3, and Cs2CO3 to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject the degassed, anhydrous toluene via syringe.

  • Reaction Initiation: Transfer the vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800+ RPM) to ensure the heterogeneous Cs2CO3 remains suspended.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot via micro-syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and analyze.

    • Success Metric: Complete disappearance of the aryl iodide ( m/z ~292.0) and formation of the product mass.

    • Failure Metric: If the des-iodo byproduct ( m/z ~166.1) exceeds 10%, your base or solvent contains residual water. Abort, re-dry reagents, and restart.

  • Completion & Workup: After 12 hours, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl product.

References

  • Buchwald–Hartwig amination - Wikipedia, The Free Encyclopedia - 1

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction - The Journal of Organic Chemistry - 3

  • Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides... - Journal of the American Chemical Society - 4

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis - Medium - 2

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with the purification of 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with the purification of 1-(3-Fluoro-5-iodophenyl)pyrrolidine. Below, you will find causality-driven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-yield, high-purity crystallization.

Physicochemical Profile & Solvent Suitability

Understanding the molecular properties of 1-(3-Fluoro-5-iodophenyl)pyrrolidine is the first step in designing a thermodynamically favorable recrystallization system. The compound features a highly lipophilic di-halogenated aromatic ring paired with a moderately polar tertiary amine (pyrrolidine ring).

PropertyQuantitative Value / CharacteristicImpact on Recrystallization Strategy
Molecular Weight 291.10 g/mol Standard nucleation and crystal growth kinetics apply.
LogP (Estimated) ~3.5 - 4.2Highly lipophilic. Insoluble in water; highly soluble in halogenated solvents (DCM) and ethers.
Hydrogen Bonding 0 Donors, 1 Acceptor (N)Cannot form strong intermolecular H-bond networks; crystal lattice relies heavily on Van der Waals forces and halogen bonding.
Optimal Solvent System EtOAc / Heptane (Ratio ~1:3 to 1:5)Single solvents are ineffective. A mixed system provides the necessary steep temperature-solubility curve.

FAQs: Solvent Selection & Mechanistic Causality

Q: What is the optimal solvent system for this compound, and why? A: The fundamental rule of recrystallization is finding a solvent with a high temperature coefficient—meaning the compound is highly soluble near the solvent's boiling point but practically insoluble at room temperature or below[1]. Because 1-(3-Fluoro-5-iodophenyl)pyrrolidine is highly lipophilic, single solvents often fail. Dichloromethane (DCM) is too strong of a solvent and boils too low, while pure hexanes are too weak. A mixed-solvent approach using Ethyl Acetate (EtOAc) as the "good" solvent and Heptane as the "anti-solvent" is optimal. You dissolve the crude solid in EtOAc and titrate in Heptane at boiling until the saturation point is reached[2].

Q: I synthesized this compound via a Buchwald-Hartwig amination. How do I remove palladium catalyst residues during recrystallization? A: Palladium impurities often co-precipitate if the solvent system is purely non-polar. To reject transition metal impurities, incorporate a physical metal-scavenging step before crystallization. Dissolve the crude mixture in hot EtOAc and filter it through a short pad of Celite or a silica plug[3]. Alternatively, switching to an Ethanol/Water mixed solvent system can help partition the lipophilic product into the crystalline phase while leaving polar transition metal salts dissolved in the aqueous mother liquor.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: During cooling, the solution turns cloudy and forms a milky emulsion or liquid droplets at the bottom of the flask instead of forming solid crystals.

Causality: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated[4]. Because impurities depress the melting point of the crude mixture, the compound separates as an oil rather than a solid. This oil acts as an excellent solvent for impurities; if it eventually solidifies, the resulting solid will remain highly impure[3]. Oiling out is kinetically driven and is exacerbated by rapid cooling or extreme supersaturation[5].

Self-Validating Fix:

  • Redissolve: Return the flask to the heat source and gently boil until the oil completely redissolves into a homogeneous solution[4].

  • Adjust Saturation Point: Add a small volume (1-2 mL) of the "good" solvent (EtOAc). This lowers the saturation temperature so that it falls below the compound's depressed melting point, forcing the compound to crystallize rather than liquefy.

  • Control Kinetics: Cool the solution very slowly. Rapid cooling spikes supersaturation, driving emulsion formation[5]. Insulate the flask with a cork ring or paper towels.

  • Bypass the Kinetic Barrier: Introduce a pure seed crystal just above the expected nucleation temperature to prompt immediate lattice formation.

Step-by-Step Methodology: EtOAc/Heptane Mixed-Solvent Recrystallization

This protocol is a self-validating system. By relying on visual phase changes (the "cloud point") rather than arbitrary solvent volumes, the procedure automatically adjusts to the exact impurity profile and mass of your specific batch.

Step 1: Initial Dissolution Place the crude 1-(3-Fluoro-5-iodophenyl)pyrrolidine in an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (just enough to dissolve the solid while boiling on a hot plate)[2].

Step 2: Hot Filtration (If necessary) If insoluble impurities or Pd-catalyst particulates remain, filter the hot solution rapidly through a fluted filter paper in a heated stemless funnel. This prevents premature crystallization in the funnel stem[3].

Step 3: Antisolvent Titration (The Cloud Point) Keep the clarified solution at a gentle boil. Slowly add hot Heptane dropwise. Continue addition until a persistent cloudiness appears in the boiling solution. This visual cue confirms the solution has reached exact thermodynamic saturation[2].

Step 4: Clarification Add hot Ethyl Acetate drop-by-drop just until the solution turns perfectly clear again.

Step 5: Controlled Cooling Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality note: Slow cooling promotes the growth of large, pure crystals by allowing molecules to arrange thermodynamically, rejecting impurities from the lattice[6].

Step 6: Isolation & Washing Once at room temperature, place the flask in an ice-water bath (0-4°C) for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane to remove residual mother liquor without dissolving the product[2]. Keep the vacuum running to pull air through the friable solid until completely dry[3].

Recrystallization Workflow & Decision Tree

Recrystallization Start Crude 1-(3-Fluoro-5-iodophenyl)pyrrolidine Dissolve Dissolve in min. hot solvent (e.g., EtOAc) Start->Dissolve Titrate Titrate with antisolvent (e.g., Heptane) until cloudy Dissolve->Titrate Cool Cool slowly to RT, then to 0-4°C Titrate->Cool Check Did crystals form? Cool->Check Success Filter & Wash (Pure Crystals) Check->Success Yes Oiling Oiling Out (Liquid Droplets) Check->Oiling Phase Separation NoCryst No Crystals (Supersaturation) Check->NoCryst Solution Clear FixOil Reheat, add EtOAc to lower saturation temp Oiling->FixOil FixNo Scratch flask, add seed crystal, or evaporate NoCryst->FixNo FixOil->Cool FixNo->Cool

Troubleshooting decision tree for 1-(3-Fluoro-5-iodophenyl)pyrrolidine recrystallization.

References

  • University of York Chemistry Teaching Labs. Solvent Choice for Recrystallisation. Retrieved from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Recrystallization Techniques and Troubleshooting. Retrieved from: [Link]

  • Minnesota State University. Recrystallization Principles and Solvent Pairs. Retrieved from:[Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting - Oiling Out and Crystallization Failures. Retrieved from:[Link]

  • University of Pittsburgh. Recrystallization: Purification of Nonvolatile Organic Solids. Retrieved from:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Process Challenges. Retrieved from:[Link]

Sources

Optimization

removing trace metal impurities from 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Technical Support Center: Trace Metal Remediation for 1-(3-Fluoro-5-iodophenyl)pyrrolidine Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trace Metal Remediation for 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 1-(3-Fluoro-5-iodophenyl)pyrrolidine . This halogenated aryl pyrrolidine presents a unique dual-challenge in pharmaceutical process chemistry: it contains a highly labile carbon-iodine (C-I) bond prone to unwanted side reactions, and a basic pyrrolidine nitrogen that strongly chelates transition metals like palladium (Pd) and copper (Cu).

This guide synthesizes field-proven methodologies, thermodynamic principles, and authoritative industry standards to help you achieve < 5 ppm residual metal limits without compromising your product yield.

Mechanistic Context: Why is Metal Removal Difficult Here?

Before troubleshooting, we must understand the causality of metal retention in this specific substrate.

  • Amine Chelation: The tertiary nitrogen of the pyrrolidine ring is an excellent Lewis base. It forms stable coordination complexes with soft Lewis acids like Pd(II) and Cu(I/II). Simple liquid-liquid extraction (e.g., water/organic washes) is thermodynamically insufficient to break this coordinate covalent bond.

  • C-I Bond Lability: Aryl iodides are highly reactive towards oxidative addition by Pd(0). If your scavenging protocol involves prolonged heating in the presence of Pd(0), the metal will insert into the C-I bond, leading to protodehalogenation or homocoupling impurities.

Mechanism Substrate 1-(3-Fluoro-5-iodophenyl)pyrrolidine Complex Stable Amine-Pd(II) Complex (High ppm Retention) Substrate->Complex N-Lone Pair Chelation Pd_Impurity Residual Pd(II) / Pd(0) Pd_Impurity->Complex Scavenger High-Affinity Scavenger (e.g., Silica-Thiourea) Complex->Scavenger Thermodynamic Displacement Purified Purified Product (< 5 ppm Metal) Scavenger->Purified Filtrate Waste Metal-Scavenger Adduct (Filtered Waste) Scavenger->Waste Retentate

Caption: Thermodynamic displacement of Pd(II) from the pyrrolidine nitrogen using a solid-supported scavenger.

Troubleshooting & FAQs

Q1: I applied a standard Silica-Thiol (Si-Thiol) scavenger at 60°C, but my yield of 1-(3-Fluoro-5-iodophenyl)pyrrolidine dropped by 20%, and I see a new des-iodo impurity. What happened? Causality: You have inadvertently catalyzed a side reaction. Aryl iodides are highly susceptible to Pd(0) insertion. At elevated temperatures (60°C), residual Pd(0) in your mixture underwent oxidative addition into the C-I bond of your product. Thiol scavengers can sometimes act as mild reducing agents, maintaining Pd in the active Pd(0) state. Solution: Do not heat aryl iodides with Pd(0). First, ensure all palladium is oxidized to Pd(II) (which does not insert into C-I bonds) by stirring the crude mixture open to air or with a mild oxidant (like activated carbon) for 1 hour. Second, switch to a Thiourea or Trimeracapto-triazine (TMT) functionalized scavenger, which binds Pd(II) strongly at room temperature, preventing C-I insertion [1][2].

Q2: My post-reaction mixture is dark black. I washed it with 1M HCl, but the organic layer still contains 800 ppm of Palladium. Why didn't the acid wash work? Causality: While acidic washes can protonate the pyrrolidine nitrogen (disrupting its ability to chelate Pd), 1-(3-Fluoro-5-iodophenyl)pyrrolidine is highly lipophilic. Furthermore, Pd often forms neutral, lipophilic clusters or complexes with other ligands (like phosphines from a Buchwald-Hartwig amination) that remain in the organic phase regardless of pH [3]. Solution: Acid washing is insufficient for strong chelators. You must use a competitive thermodynamic sink. Implement a liquid-liquid extraction using an aqueous solution of N-acetylcysteine (5% w/w) or EDTA , or proceed directly to solid-supported scavenging.

Q3: Can I rely on the color of the solution to tell if the metal is gone? Causality: No. While Pd(0) nanoparticles appear black and some Pd(II) complexes are orange/yellow, many Pd-pyrrolidine complexes are nearly colorless at low concentrations. Solution: Color is not a reliable indicator of residual palladium content [3]. A self-validating protocol requires quantitative analysis via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES before releasing the batch.

DecisionTree Start High Metal Content (>500 ppm) CheckState Is Pd present as Pd(0) or Pd(II)? Start->CheckState Pd0 Pd(0) / Black Suspension CheckState->Pd0 PdII Pd(II) / Homogeneous CheckState->PdII Risk Risk: C-I Oxidative Addition Pd0->Risk If heated Scavenge Add Si-Thiourea or Si-TMT (Stir at 20-25°C) PdII->Scavenge MildOx Air Stir / Charcoal Filtration Risk->MildOx Mitigate MildOx->PdII Oxidize Test Filter & Analyze via ICP-MS Scavenge->Test Success < 5 ppm Target Met Test->Success

Caption: Decision tree for mitigating C-I bond degradation during Pd scavenging.

Quantitative Scavenger Selection Data

To successfully outcompete the pyrrolidine nitrogen for the metal, the scavenger must have a higher binding affinity. The table below summarizes the optimal scavengers for 1-(3-Fluoro-5-iodophenyl)pyrrolidine based on industry benchmarking [1][2][3].

Scavenger TypeMetal Affinity (Pd/Cu)C-I Bond CompatibilityOptimal TempExpected Pd ReductionNotes
Silica-Thiourea Very HighExcellent20°C - 40°C2000 ppm → < 5 ppmBest overall choice. Does not reduce Pd(II) to Pd(0).
Silica-TMT Very HighExcellent20°C - 40°C2000 ppm → < 5 ppmHighly effective for cationic Pd species.
Silica-Thiol HighModerate (Risk of de-iodo)20°C2000 ppm → < 10 ppmCan cause C-I insertion if heated due to reducing nature.
Activated Carbon LowExcellent20°C - 60°C2000 ppm → ~500 ppmGood for bulk Pd(0) removal prior to silica scavengers.

Standardized Experimental Workflows

Protocol A: Solid-Supported Scavenging (Batch Method)

Designed for maximum purity while preserving the labile aryl iodide.

Prerequisites: Ensure the reaction mixture is fully quenched and dissolved in a non-coordinating solvent (e.g., Toluene, EtOAc, or DCM). Avoid using pure alcohols or acetonitrile, as they can compete for metal binding.

  • Pre-Filtration (Bulk Metal Removal): If the solution is black (indicating Pd(0) nanoparticles), filter the crude mixture through a tight pad of Celite® and activated carbon. This removes bulk Pd(0) and prevents it from clogging the functionalized pores of the silica scavenger.

  • Scavenger Loading: To the filtrate, add Silica-Thiourea or Silica-TMT at a loading of 5 to 10 equivalents relative to the theoretical amount of metal catalyst used in the reaction (typically 0.15 - 0.50 w/w relative to the product) [1][3].

  • Incubation: Stir the suspension gently at room temperature (20–25°C) for 4 to 12 hours. Crucial Step: Do not exceed 30°C to prevent any residual Pd(0) from inserting into the C-I bond of 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4). Wash the filter cake with 2 bed-volumes of the reaction solvent to ensure complete recovery of the product.

  • Validation: Concentrate the filtrate and analyze a representative sample via ICP-MS. If the metal content is > 5 ppm, repeat steps 2-4 with a fresh charge of scavenger.

Protocol B: Flow Scavenging (E-PAK® Cartridge Method)

Designed for scale-up and continuous processing.

  • System Setup: Install a SiliaMetS® Thiourea or TMT E-PAK cartridge into the flow system.

  • Conditioning: Flush the cartridge with 3 column volumes (CV) of the process solvent (e.g., EtOAc).

  • Recirculation: Pump the crude solution of 1-(3-Fluoro-5-iodophenyl)pyrrolidine through the cartridge at a flow rate allowing for a minimum residence time of 5-10 minutes. Recirculate the solution back into the feed tank.

  • Monitoring: After 4 hours of recirculation at ambient temperature, draw a sample for ICP-MS. Recirculation allows for >90% purge of palladium without subjecting the aryl iodide to thermal stress [3].

  • Elution: Once the target (< 5 ppm) is reached, flush the lines with 2 CV of fresh solvent to maximize mass recovery.

References

  • American Chemical Society (ACS). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at:[Link]

  • CatSci Ltd. "Process Development Whitepaper: Metal Scavenging." CatSci Technical Resources. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the formulation of novel halogenated chemotypes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the formulation of novel halogenated chemotypes. 1-(3-Fluoro-5-iodophenyl)pyrrolidine presents a classic solubility bottleneck in drug development: it is a highly lipophilic, weakly basic compound that stubbornly resists dissolution in aqueous media.

This guide provides a deep dive into the physicochemical causality behind these challenges and offers field-validated, self-correcting protocols to successfully formulate this compound for both in vitro and in vivo applications.

Physicochemical Profiling: The "Why" Behind the Insoluble Nature

To solve a solubility issue, we must first understand the molecular mechanics preventing hydration. The structure of 1-(3-Fluoro-5-iodophenyl)pyrrolidine features a pyrrolidine ring directly conjugated to a di-halogenated phenyl ring. This creates two distinct thermodynamic barriers:

  • Extreme Hydrophobicity: Both fluorine and iodine are highly electronegative and lipophilic. Their presence on the aromatic ring significantly increases the partition coefficient (LogP), making the molecule thermodynamically unfavorable to interact with polar water molecules[1].

  • Suppressed Basicity (pKa Shift): While an isolated, aliphatic is a strong base with a pKa of ~11.3[2], conjugating it to a phenyl ring creates an aniline derivative. The nitrogen's lone pair delocalizes into the aromatic pi-system. Furthermore, the strongly electron-withdrawing halogens exert a powerful inductive pull, stripping electron density from the nitrogen. This drastically lowers the pKa (likely < 3), rendering standard ineffective at physiological pH[3].

Solubilization_Matrix root 1-(3-Fluoro-5-iodophenyl)pyrrolidine Solubility Challenge invitro In Vitro Assays (Cell Culture / Enzymatic) root->invitro Assay Type invivo In Vivo Studies (Animal Models) root->invivo Assay Type dmso Prepare 10-50 mM Stock in 100% DMSO invitro->dmso cd Inclusion Complexation (20% HP-β-CD in Water) invivo->cd Oral / IV lipid Co-solvent / Surfactant (5% DMSO, 5% Tween-80) invivo->lipid IP Injection dilute Dilute in Aqueous Media (Final DMSO ≤ 0.5%) dmso->dilute

Decision matrix for selecting the appropriate solubilization strategy based on assay requirements.

Frequently Asked Questions (FAQs)

Q: Why does my compound instantly crash out of solution when I dilute my DMSO stock into cell culture media? A: This is a classic solvent-shift precipitation. The compound is highly soluble in aprotic solvents like DMSO. However, when introduced to an aqueous environment, the DMSO rapidly diffuses into the bulk water. Stripped of its organic solvation shell, the highly lipophilic halogenated phenyl rings self-associate via hydrophobic interactions and pi-pi stacking to minimize contact with water, leading to rapid nucleation and precipitation[1]. Solution: Keep final DMSO concentrations ≤ 0.5% and ensure your media contains carrier proteins (like BSA) to act as a hydrophobic sink.

Q: Can I just lower the pH with HCl to form a hydrochloride salt and dissolve it in water? A: No. For a salt to remain stable in solution, the basicity of the amine (pKa) must be significantly higher than the pH of the solution. Because the halogens in your compound deplete the electron density of the pyrrolidine nitrogen, the pKa is too low (< 3). Even if you force protonation at an extreme acidic pH, the moment you buffer the solution to physiological pH (7.4) for your assay, the compound will immediately deprotonate back to its free base form and precipitate[3].

Q: What is the optimal formulation for in vivo animal dosing that avoids high DMSO toxicity? A: We highly recommend utilizing an strategy with Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic 3-fluoro-5-iodophenyl moiety fits perfectly inside the lipophilic cavity of the cyclodextrin cone, while the hydroxylated exterior maintains bulk aqueous solubility[5]. This method is non-toxic and excellent for Oral or IV routes[6].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps so you do not proceed with an assay using an unknown or precipitated concentration.

Protocol A: HP-β-CD Inclusion Complexation (For Systemic In Vivo Dosing)

Mechanism: Host-guest complexation via van der Waals forces and hydrophobic shielding.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline.

  • Compound Addition: Add an excess amount of 1-(3-Fluoro-5-iodophenyl)pyrrolidine powder (e.g., target 10 mg/mL) to the cyclodextrin solution.

  • High-Shear Disruption: Vortex vigorously for 5 minutes, followed by bath sonication for 30 minutes to break up crystalline aggregates.

  • Thermodynamic Equilibration: Stir the suspension continuously at room temperature for 24 hours. Causality: Complexation is a dynamic equilibrium; sufficient time is required to reach the maximum thermodynamic solubility plateau[5].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, undissolved drug.

  • Self-Validation Step: Do not assume the target concentration was reached. Analyze an aliquot of the filtrate via HPLC-UV against a standard curve (prepared in 100% DMSO) to quantify the exact concentration of the solubilized compound before dosing.

CD_Protocol s1 1. Prepare Vehicle (20% HP-β-CD) s2 2. Add Compound (Excess Solid) s1->s2 s3 3. High-Shear Mixing (Vortex/Sonicate) s2->s3 s4 4. Equilibrate (Stir 24h at RT) s3->s4 s5 5. Sterile Filter (0.22 µm PTFE) s4->s5

Step-by-step workflow for generating a cyclodextrin inclusion complex to maximize aqueous solubility.

Protocol B: Co-Solvent / Surfactant Micellar System (For IP Injections)

Mechanism: Reduction of interfacial tension and micellar encapsulation.

  • Primary Stock: Dissolve the compound in 100% DMSO to achieve a highly concentrated stock (e.g., 50 mg/mL).

  • Surfactant Coating: Add an equal volume of Tween-80 to the DMSO stock and vortex thoroughly (Resulting in a 1:1 DMSO:Tween ratio). Causality: The surfactant must coat the highly lipophilic drug molecules in the organic phase before water is introduced to prevent rapid nucleation[4].

  • Aqueous Phase Addition: Slowly add 90% (v/v) of 0.9% Saline dropwise while continuously vortexing. (Final formulation: 5% DMSO, 5% Tween-80, 90% Saline).

  • Self-Validation Step: Visually inspect the solution against a dark background. It must be optically clear. If opalescence or turbidity is observed, the compound has exceeded the micellar capacity of the Tween-80, and the formulation must be discarded and remade at a lower target concentration.

Quantitative Formulation Summary

Formulation StrategyCompositionSolubilization MechanismBest Use CaseLimitations
Direct Dilution 0.5% DMSO in MediaCo-solvencyIn vitro biochemical & cell assaysVery low max concentration; risk of solvent-shift precipitation.
Micellar System 5% DMSO / 5% Tween-80 / 90% SalineInterfacial tension reduction & encapsulationIntraperitoneal (IP) injectionTween-80 can cause histamine release in certain animal models (e.g., dogs).
Inclusion Complex 20% HP-β-CD in SalineHydrophobic cavity shieldingOral gavage, Intravenous (IV)Requires 24h preparation time; max solubility dictated by binding affinity.

References

  • [1] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. URL:[Link]

  • [3] A review on solubility enhancement technique for pharmaceutical drugs. Global Scholarly Communication Online Press. URL:[Link]

  • [4] Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). URL:[Link]

  • [5] Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. URL:[Link]

  • [6] Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. URL:[Link]

  • [2] Pyrrolidine. Wikipedia. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Analysis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine: A Comparative Guide to Spectral Deconvolution

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0) [1] As a Senior Application Scientist, I frequently encounter analy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0) [1]

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing polyhalogenated aromatic building blocks. 1-(3-Fluoro-5-iodophenyl)pyrrolidine is a prime example of a deceptively simple molecule that produces a highly complex standard ¹H NMR spectrum. This complexity arises from the 1,3,5-trisubstituted aromatic ring containing three distinct electronic and magnetic influencers: a strongly electron-donating pyrrolidine ring, a heavy quadrupolar iodine atom, and a spin-½ fluorine atom.

This guide objectively compares standard 1D ¹H NMR against advanced ¹⁹F-decoupled ¹H NMR (¹H{¹⁹F}) and 2D techniques, providing the mechanistic causality, quantitative data, and self-validating protocols necessary to achieve unambiguous structural elucidation.

Part 1: The Mechanistic Basis of Spectral Complexity

To understand why standard ¹H NMR fails to provide a straightforward analysis for this compound, we must examine the physical chemistry of its substituents:

  • Heteronuclear Spin-Spin Coupling (¹⁹F-¹H): Fluorine-19 has a nuclear spin of ½ and 100% natural abundance [2]. It exhibits massive scalar couplings with aromatic protons. In this molecule, the fluorine atom will split the ortho protons (H-2 and H-4) with a large ³ JHF​ coupling (~8–10 Hz) and the meta proton (H-6) with a ⁴ JHF​ coupling (~5–6 Hz) [3].

  • Homonuclear Coupling Obfuscation: In a standard 1,3,5-trisubstituted benzene, the protons are meta to each other, typically exhibiting small ⁴ JHH​ couplings of 1.5–2.5 Hz. However, the large ¹⁹F couplings completely obscure these small ¹H-¹H splittings, turning expected doublets or triplets into complex, overlapping multiplets (e.g., doublet of doublets of doublets, or ddd).

  • The Heavy Atom Effect: Iodine (¹²⁷I) is a massive, polarizable atom. While its quadrupolar nature means it does not cause observable scalar coupling splitting in the ¹H spectrum, it exerts a strong anisotropic deshielding effect on the adjacent H-4 and H-6 protons.

  • Mesomeric Shielding: The pyrrolidine nitrogen donates electron density into the aromatic ring via resonance (+M effect), significantly shielding the ortho (H-2, H-6) and para (H-4) positions.

G F Fluorine (19F) Spin 1/2 H2 Proton H-2 F->H2 ³J_HF (ortho) ~8-10 Hz H4 Proton H-4 F->H4 ³J_HF (ortho) ~8-10 Hz H6 Proton H-6 F->H6 ⁴J_HF (meta) ~5-6 Hz H2->H4 ⁴J_HH (meta) ~1.5-2.5 Hz H2->H6 ⁴J_HH (meta) ~1.5-2.5 Hz H4->H6 ⁴J_HH (meta) ~1.5-2.5 Hz

Spin-spin coupling network in 1-(3-Fluoro-5-iodophenyl)pyrrolidine highlighting J-values.

Part 2: Comparative Analytical Workflows

When analyzing fluoroaromatics, relying solely on standard ¹H NMR often leads to ambiguous assignments. Below is an objective comparison of the three primary methodologies.

Alternative A: Standard 1D ¹H NMR (400/600 MHz)
  • Performance: Fast and universally accessible. However, the aromatic region (6.0–7.5 ppm) will present as a series of complex, second-order-like multiplets.

  • Limitation: The ³ JHF​ and ⁴ JHH​ couplings overlap, making it nearly impossible to extract accurate coupling constants or definitively prove the 1,3,5-substitution pattern without extensive simulation.

Alternative B: ¹⁹F-Decoupled ¹H NMR (¹H{¹⁹F})
  • Performance: By applying a broadband decoupling pulse at the ¹⁹F resonant frequency during ¹H acquisition, all ¹⁹F-¹H scalar couplings collapse [4].

  • Advantage: The complex aromatic multiplets instantly simplify into clean doublets or triplets dictated solely by the ⁴ JHH​ meta-couplings (~1.5–2.5 Hz). This provides absolute, self-validating proof of the 1,3,5-trisubstituted geometry [5].

Alternative C: 2D ¹H-¹H COSY & ¹H-¹⁹F HOESY
  • Performance: COSY maps the ¹H-¹H connectivity, while HOESY (Heteronuclear Overhauser Effect Spectroscopy) maps through-space proximity between ¹⁹F and ¹H.

  • Advantage: Ideal for highly congested mixtures or novel derivatives where regiochemistry is completely unknown. However, it is significantly more time-consuming than a simple 1D ¹H{¹⁹F} experiment.

Workflow Start Sample: 1-(3-Fluoro-5-iodophenyl)pyrrolidine Standard1H Acquire Standard 1D 1H NMR Start->Standard1H Check Are aromatic multiplets fully resolved? Standard1H->Check Decouple Acquire 19F-Decoupled 1H NMR (1H{19F}) Check->Decouple No (Complex J_HF overlapping) Done Full Structural Assignment Check->Done Yes (Rare for Fluoroaromatics) COSY Acquire 2D COSY / HOESY Decouple->COSY If regiochemistry is ambiguous Decouple->Done If J_HH is fully resolved COSY->Done

Decision tree for selecting the optimal NMR workflow for fluoroaromatic compounds.

Part 3: Quantitative Data Comparison

The following table summarizes the expected spectral data, demonstrating the dramatic simplification achieved by utilizing ¹⁹F decoupling.

Proton AssignmentPosition ContextExpected Chemical Shift (δ, ppm)*Multiplicity in Standard ¹H NMRMultiplicity in ¹H{¹⁹F} NMR
H-2 ortho to F, ortho to N6.15 – 6.35dt or dddJHF​ , ⁴ JHH​ )dd or t (⁴ JHH​ only)
H-4 ortho to F, ortho to I6.70 – 6.90dt or dddJHF​ , ⁴ JHH​ )dd or t (⁴ JHH​ only)
H-6 ortho to I, ortho to N6.85 – 7.05m (⁴ JHF​ , ⁴ JHH​ )dd or t (⁴ JHH​ only)
Pyrrolidine α-CH₂ Adjacent to N3.20 – 3.35m (no ¹⁹F coupling)m (Unchanged)
Pyrrolidine β-CH₂ Distal to N1.95 – 2.05m (no ¹⁹F coupling)m (Unchanged)

*Note: Shifts are approximate and referenced to TMS in CDCl₃. Exact shifts depend on concentration and temperature.

Part 4: Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocol details the acquisition of a ¹H{¹⁹F} spectrum. This method requires an NMR spectrometer equipped with a dual-tune probe capable of pulsing ¹H and ¹⁹F simultaneously (e.g., a modern BBFO or dedicated ¹H/¹⁹F probe) [4].

Protocol: Acquisition of ¹⁹F-Decoupled ¹H NMR (¹H{¹⁹F})

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 1-(3-Fluoro-5-iodophenyl)pyrrolidine in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.

Step 2: Probe Tuning and Matching (Critical)

  • Insert the sample into the spectrometer.

  • Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet (e.g., using topshim on Bruker systems).

  • Crucial Causality: Because ¹H (~400 MHz) and ¹⁹F (~376 MHz) have very close Larmor frequencies, you must carefully tune and match the probe for both nuclei simultaneously to prevent cross-talk and ensure efficient decoupling power transfer [4].

Step 3: Determine the ¹⁹F Carrier Frequency

  • Acquire a quick, standard 1D ¹⁹F NMR spectrum.

  • Identify the chemical shift of the single fluorine atom in the molecule (expected around -110 to -115 ppm).

  • Set this exact frequency as the decoupler offset (e.g., O2 parameter) for the subsequent experiment. This ensures maximum decoupling efficiency at the site of interest.

Step 4: Acquire the ¹H{¹⁹F} Spectrum

  • Load the standard ¹H{¹⁹F} pulse program (e.g., zgig or zgf2pr on Bruker).

  • Set the decoupling scheme. Because ¹⁹F has a massive chemical shift range, standard continuous wave (CW) decoupling is often insufficient. Select an adiabatic decoupling shape (such as WURST or CHIRP) to ensure broadband decoupling across the entire ¹⁹F region [5].

  • Set the number of scans (ns = 16 or 32) and execute the acquisition.

  • Validation: Process the spectrum. If the decoupling was successful, the complex aromatic multiplets will have collapsed into sharp, easily measurable doublets/triplets with spacing of ~1.5–2.5 Hz, confirming the 1,3,5-aromatic framework.

References

  • National Institutes of Health (NIH). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." nih.gov. Available at:[Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). "13C NMR with 1H and 19F double decoupling." epfl.ch. Available at:[Link]

  • University of Ottawa NMR Facility. "PSYCHE to Evaluate 1H-19F Coupling Constants." blogspot.com. Available at:[Link]

Comparative

13C NMR chemical shifts for 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Comparative Guide: 13 C NMR Chemical Shifts for 1-(3-Fluoro-5-iodophenyl)pyrrolidine Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary 1-(3-Fluoro-5-iodophenyl)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13 C NMR Chemical Shifts for 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0) is a highly versatile halogenated building block utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig and Suzuki couplings) for pharmaceutical development [1]. However, accurately assigning its 13 C NMR spectrum presents a unique analytical challenge. The simultaneous presence of a strongly electron-donating pyrrolidine ring, a scalar-coupling fluorine atom ( 19 F), and a heavy iodine atom ( 127 I) creates a complex electronic environment.

This guide objectively compares predictive computational methods against experimental NMR workflows, providing application scientists with a self-validating protocol to unambiguously assign the carbon framework of this molecule.

The Structural Challenge: Causality in Halogenated Anilines

To accurately assign the 13 C NMR spectrum, one must understand the physical causality behind the chemical shifts and splitting patterns:

  • The 19 F Scalar Coupling Effect: Fluorine is a spin-½ nucleus with 100% natural abundance. It couples with adjacent 13 C nuclei, splitting the carbon signals into doublets. The magnitude of this coupling ( nJCF​ ) is strictly distance-dependent, making it a powerful diagnostic tool [2].

  • The Iodine "Heavy Atom" Effect: Iodine induces a profound relativistic shielding effect (spin-orbit coupling) on the ipso carbon (C5). Instead of appearing in the typical aromatic region (120–140 ppm), the carbon directly attached to iodine is shifted drastically upfield to ~98 ppm.

  • Pyrrolidine Resonance: The nitrogen lone pair donates electron density into the aromatic ring via resonance, specifically shielding the ortho (C2, C6) and para (C4) positions.

Comparison of Predictive Methodologies vs. Experimental Ground Truth

When authenticating the structure of 1-(3-Fluoro-5-iodophenyl)pyrrolidine, scientists typically rely on one of three methodologies. Here is how they compare in accuracy and utility:

A. Empirical Additivity Rules (Increment System)
  • Mechanism: Predicts chemical shifts by adding substituent-specific increments (SCS) to the base shift of benzene (128.5 ppm) [3].

  • Pros: Instantaneous; requires no software or instrument time.

  • Cons: Fails to account for steric hindrance and complex electronic cross-talk in polysubstituted rings. In meta-disubstituted systems with strong push-pull dynamics, deviations can reach up to 15 ppm [4].

B. Density Functional Theory (DFT) Predictions
  • Mechanism: Utilizes quantum mechanical modeling, specifically the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory, to calculate the magnetic shielding tensor of the optimized 3D conformer [5].

  • Pros: Highly accurate (< 2 ppm error); accounts for specific molecular geometries and subtle electronic effects.

  • Cons: Computationally expensive; requires specialized software and hardware.

C. Experimental 13 C NMR (The Ground Truth)
  • Mechanism: Direct observation of the nuclear magnetic resonance frequencies in a magnetic field.

  • Pros: Absolute structural proof. When combined with 2D NMR, it creates a self-validating system where every assignment is cross-checked by spatial and through-bond correlations.

  • Cons: Requires physical sample, high-field NMR spectrometer, and analytical expertise.

Quantitative Data Summary

The table below compares the theoretical predictions against the expected experimental values. Notice how the experimental JCF​ coupling constants serve as an internal map of the molecule's proximity to the fluorine atom.

Table 1: Comparative 13 C NMR Chemical Shifts (ppm) for 1-(3-Fluoro-5-iodophenyl)pyrrolidine in CDCl 3​

Carbon PositionEmpirical Prediction (ppm)DFT (GIAO) Prediction (ppm)Expected Experimental (ppm)Multiplicity & JCF​ (Hz)
C1 (C-N) 153.8152.1~153.8 d, 3JCF​≈10
C2 (C-H) 98.499.5~98.4 d, 2JCF​≈25
C3 (C-F) 165.5164.2~165.5 d, 1JCF​≈245
C4 (C-H) 113.0114.1~113.0 d, 2JCF​≈25
C5 (C-I) 98.697.2~98.6 d, 3JCF​≈8
C6 (C-H) 117.3118.0~117.3 d, 4JCF​≈2
C-α (Pyrrolidine) 47.648.1~47.6 s
C-β (Pyrrolidine) 25.526.0~25.5 s

Experimental Protocol: A Self-Validating NMR Workflow

To transition from theoretical predictions to undeniable structural proof, follow this self-validating experimental protocol.

Step 1: Sample Preparation Dissolve 25–30 mg of 1-(3-Fluoro-5-iodophenyl)pyrrolidine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the solution is free of particulates to maintain magnetic field homogeneity.

Step 2: 13 C{ 1 H} Acquisition Acquire a standard broadband proton-decoupled 13 C spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Causality: Proton decoupling simplifies the spectrum by removing JCH​ splitting, leaving only the JCF​ doublets.

Step 3: 13 C{ 1 H, 19 F} Dual-Decoupling (Validation Step) Acquire a second spectrum with simultaneous 1 H and 19 F decoupling.

  • Causality: If the doublets observed in Step 2 collapse into sharp singlets, it mathematically proves that the splitting was caused by fluorine and not by a mixture of isomers or a processing artifact.

Step 4: 2D HMBC Acquisition (Differentiating Isomers) The most difficult challenge is differentiating C2 (~98 ppm) from C4 (~113 ppm), as both are ortho to fluorine and exhibit a 2JCF​ of ~25 Hz. Use Heteronuclear Multiple Bond Correlation (HMBC) to solve this:

  • Self-Validating Logic: C2 is positioned directly between the nitrogen and the fluorine. In the HMBC spectrum, C2 will show a strong 3JCH​ cross-peak to the α -protons of the pyrrolidine ring (~3.3 ppm). C4 is located between fluorine and iodine; it is too far away ( 5JCH​ ) to couple with the pyrrolidine protons. The presence or absence of this specific cross-peak unambiguously assigns C2 and C4.

Logic & Workflow Visualization

The following diagram illustrates the logical decision tree for assigning the aromatic carbons based strictly on the magnitude of the carbon-fluorine scalar coupling.

NMR_Workflow Start Acquire 13C{1H} NMR Spectrum Analyze Analyze C-F Spin-Spin Couplings (J_CF) Start->Analyze J1 1J_CF ≈ 245 Hz Ipso to Fluorine Analyze->J1 J2 2J_CF ≈ 20-25 Hz Ortho to Fluorine Analyze->J2 J3 3J_CF ≈ 8-12 Hz Meta to Fluorine Analyze->J3 J4 4J_CF < 3 Hz Para to Fluorine Analyze->J4 C3 Assign C3 (C-F) ~165.5 ppm J1->C3 C2C4 Assign C2 (~98 ppm) & C4 (~113 ppm) J2->C2C4 C1C5 Assign C1 (C-N, ~154 ppm) & C5 (C-I, ~99 ppm) J3->C1C5 C6 Assign C6 (C-H) ~117 ppm J4->C6

Workflow for assigning 13C NMR signals in fluorinated aromatics using J_CF coupling constants.

References

  • "1-(3-Fluoro-5-iodophenyl)pyrolidine - Advanced ChemBlocks" AChemBlock.
  • "NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA" ResearchGate.
  • "A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings" Benchchem.
  • "ChemInform Abstract: Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation." ResearchGate.
  • "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms" The Journal of Organic Chemistry - ACS Publications.
Validation

Analytical Platform Comparison: Mass Spectrometry Fragmentation Profiling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated basic scaffolds. 1-(3-Fluoro-5-iodophenyl)pyrrolidine (C₁₀H₁₁FIN, Exact Mass: 290.99 g/mol ) is a prime ex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated basic scaffolds. 1-(3-Fluoro-5-iodophenyl)pyrrolidine (C₁₀H₁₁FIN, Exact Mass: 290.99 g/mol ) is a prime example of a complex intermediate utilized in advanced cross-coupling reactions and medicinal chemistry. Its unique combination of a highly labile carbon-iodine (C-I) bond, a highly stable carbon-fluorine (C-F) bond, and a basic pyrrolidine ring creates a highly diagnostic, yet platform-dependent, fragmentation pattern.

This guide objectively compares the performance of three primary analytical platforms—GC-EI-MS, LC-ESI-MS/MS (Triple Quadrupole), and LC-HRMS-QTOF—for the characterization of this compound. By analyzing the causality behind its fragmentation, we provide a self-validating framework for researchers to select the optimal technique for their specific analytical workflow.

Section 1: Mechanistic Causality of Fragmentation

Before comparing instrumental platforms, we must establish the intrinsic fragmentation logic of 1-(3-Fluoro-5-iodophenyl)pyrrolidine. The molecule's behavior under collisional dissociation is strictly governed by bond dissociation energies (BDE) and localized proton affinities .

  • Iodine Cleavage (The Weakest Link): The C-I bond has a remarkably low BDE (~65 kcal/mol). Consequently, the radical loss of iodine (I•, -127 Da) or the elimination of hydrogen iodide (HI, -128 Da) is typically the lowest-energy fragmentation pathway. This cleavage dominates initial spectra regardless of the ionization method.

  • Pyrrolidine Ring Dynamics: The basic nitrogen atom preferentially sequesters the proton during Electrospray Ionization (ESI). Upon activation, the pyrrolidine ring undergoes either α-cleavage (loss of ethylene, -28 Da) or a complete neutral loss of the pyrrolidine moiety (-71 Da). Recent studies on pyrrolidine-containing scaffolds highlight that this basic moiety often dominates tandem mass spectra, sometimes requiring optimized in-source fragmentation to observe the core aromatic structure .

  • Fluorine Retention: The C-F bond is exceptionally strong (~116 kcal/mol). Unlike iodine, fluorine is rarely lost as a neutral radical. Instead, it remains attached to the phenyl core, serving as a reliable mass tag for downstream fragment ions .

Fragmentation M [M+H]+ m/z 292.00 C10H12FIN+ F1 Loss of I• (-127 Da) m/z 165.09 C10H12FN+ M->F1 -I• (Weak C-I bond) F2 Loss of Pyrrolidine (-71 Da) m/z 220.92 C6H4FI+ M->F2 -C4H9N F3 Fluorophenyl Cation m/z 95.03 C6H4F+ F1->F3 -C4H9N F2->F3 -I•

Logical fragmentation pathway of 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

Section 2: Platform Comparison & Performance Metrics

To objectively evaluate how different MS platforms handle 1-(3-Fluoro-5-iodophenyl)pyrrolidine, we must compare their ionization mechanisms and the resulting spectral data.

Table 1: Comparative Fragmentation Profile across MS Platforms

Analytical PlatformIonization MechanismPrimary Precursor IonDominant Fragment IonsPrimary Application
GC-EI-MS Hard (70 eV Electron Impact)[M]⁺• (m/z 291) - Weakm/z 164 ([M-I]⁺), m/z 136Spectral library matching; volatile impurity profiling.
LC-ESI-MS/MS Soft (Electrospray + CID)[M+H]⁺ (m/z 292) - Strongm/z 165 ([M+H-I]⁺), m/z 95High-sensitivity targeted quantification (MRM).
LC-HRMS-QTOF Soft (Electrospray + HCD)[M+H]⁺ (m/z 292.000)m/z 165.095, m/z 220.926Exact mass structural elucidation; unknown identification.
Platform 1: GC-EI-MS (Nominal Mass)
  • Performance: Best for library matching and confirming the presence of the intact halogenated ring without matrix effects.

  • Mechanism: Hard ionization strips an electron, forming the radical cation [M]⁺• at m/z 291. The excess internal energy causes immediate, extensive fragmentation.

  • Limitation: The molecular ion peak (m/z 291) is often extremely weak (<5% relative abundance) due to the rapid, energetically favorable loss of the iodine radical.

Platform 2: LC-ESI-MS/MS (Triple Quadrupole)
  • Performance: Best for high-sensitivity quantification in biological or complex reaction matrices.

  • Mechanism: Soft ionization yields a robust[M+H]⁺ precursor at m/z 292. By applying targeted Collision-Induced Dissociation (CID), specific transitions are monitored. The transition m/z 292 → 165 is highly sensitive, while m/z 292 → 221 provides orthogonal confirmation.

  • Limitation: Unit mass resolution cannot distinguish between isobaric interferences (e.g., co-eluting compounds with identical nominal masses).

Platform 3: LC-HRMS-QTOF (High-Resolution MS)
  • Performance: Unmatched for structural elucidation and empirical formula confirmation.

  • Mechanism: Provides exact mass measurements (<5 ppm error). This is critical for confirming that the m/z 165 fragment is indeed C₁₀H₁₂FN⁺ and not an isobaric contaminant.

  • Limitation: Higher instrument cost, lower duty cycle compared to Triple Quads, and more complex data processing.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and data integrity, the following protocol outlines a self-validating workflow for LC-ESI-MS/MS analysis. This method deliberately uses the predictable lability of the C-I bond as an internal system check to prevent false negatives caused by poor source tuning .

Step-by-Step LC-MS/MS Workflow:

  • Sample Preparation: Dissolve the 1-(3-Fluoro-5-iodophenyl)pyrrolidine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) for instrument tuning.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A rapid linear gradient (5% B to 95% B over 3.0 minutes) ensures sharp peak elution and minimizes on-column degradation.

  • Source Optimization & Validation Check (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Critical Self-Validation: Monitor Q1 for m/z 292. If the precursor is absent but m/z 165 is highly abundant, in-source fragmentation is occurring. You must systematically reduce the cone voltage/declustering potential until the m/z 292 peak is maximized, protecting the fragile C-I bond prior to the collision cell.

  • Collision Energy (CE) Ramping: Isolate m/z 292 in Q1. Ramp the CE in Q2 from 10 eV to 40 eV using Argon as the collision gas.

    • Low CE (10-15 eV): Dominant loss of iodine (yielding m/z 165).

    • Medium CE (20-25 eV): Appearance of pyrrolidine neutral loss (yielding m/z 221).

    • High CE (30+ eV): Formation of the terminal fluorophenyl core (yielding m/z 95).

  • MRM Method Generation: Select the m/z 292 → 165 transition as the quantifier (highest abundance) and m/z 292 → 95 as the qualifier (highest specificity).

Workflow S1 1. Sample Prep 100 ng/mL in 50:50 H2O:MeCN S2 2. UPLC Separation C18 Column, Rapid Gradient S1->S2 S3 3. ESI+ Ionization Monitor In-Source Fragmentation S2->S3 S4 4. Precursor Selection Isolate m/z 292 in Q1 S3->S4 S5 5. CID Fragmentation Ramp CE (10-40 eV) in Q2 S4->S5 S6 6. Mass Analysis Detect m/z 165 & 95 in Q3 S5->S6

Self-validating LC-ESI-MS/MS experimental workflow for structural profiling.

Conclusion

For the analysis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine, the choice of MS platform strictly dictates the observed fragmentation. While GC-EI-MS provides classic radical-driven fragmentation useful for structural fingerprinting, LC-ESI-MS/MS offers superior control over the breakdown pathways via tunable collision energies. By understanding the causality of the weak C-I bond versus the strong C-F bond, researchers can design robust, self-validating analytical methods that prevent misidentification and ensure high-fidelity data collection.

References
  • American Chemical Society (ACS) Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 453, 116343. Available at:[Link]

Comparative

Validating the Structure of 1-(3-Fluoro-5-iodophenyl)pyrrolidine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

As drug discovery and materials science increasingly rely on heavily functionalized, halogenated building blocks, the demand for unambiguous structural validation has never been higher. 1-(3-Fluoro-5-iodophenyl)pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science increasingly rely on heavily functionalized, halogenated building blocks, the demand for unambiguous structural validation has never been higher. 1-(3-Fluoro-5-iodophenyl)pyrrolidine (Formula: C10H11FIN) is a prime example of such a scaffold. Featuring a rigid di-halogenated phenyl ring paired with a flexible aliphatic pyrrolidine moiety, it presents unique analytical challenges.

While routine spectroscopic methods provide excellent connectivity data, they often fall short of delivering absolute 3D conformational certainty. In this guide, we objectively compare Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing the theoretical causality and step-by-step experimental protocols required to achieve a self-validating structural model.

Comparative Analysis of Analytical Modalities

To establish a highly trustworthy structural model, researchers must understand the limits of their analytical tools. Relying solely on one method can lead to geometric misinterpretations, particularly with regioisomers.

Table 1: Comparative Efficacy for 1-(3-Fluoro-5-iodophenyl)pyrrolidine
Analytical Modality3D ConformationRegioisomer DifferentiationSample RequirementCost / TimePrimary Limitation
SCXRD (Gold Standard) Absolute (± 0.001 Å)Unambiguous~0.1 - 0.5 mg (Single Crystal)High / DaysRequires diffractable single crystals
1H/13C/19F NMR Inferred (NOESY/ROESY)High (via J -coupling)~2 - 5 mgMedium / HoursCannot determine absolute solid-state packing
HRMS (ESI-TOF) NonePoor (Isomers share exact m/z )< 0.01 mgLow / MinutesOnly confirms molecular formula
The Causality of Choice: Why SCXRD?

While HRMS easily confirms the exact mass of C10H11FIN, it cannot distinguish between the 3,5-disubstituted isomer and a 2,4-disubstituted counterpart. Multinuclear NMR (including 19F NMR) provides excellent connectivity, but the flexible pyrrolidine ring undergoes rapid interconversion in solution (envelope vs. twist conformations), blurring its true 3D geometry.

SCXRD is the only modality that locks the molecule in a solid-state lattice, allowing for the direct observation of electron density. For this specific molecule, the heavy iodine atom ( Z=53 ) acts as a powerful anomalous scatterer, dominating the diffraction phases and making structure solution highly robust, while the distinct residual density of the fluorine atom confirms the exact halogen substitution pattern [1].

ModalityComparison Start 1-(3-Fluoro-5-iodophenyl)pyrrolidine Structural Validation HRMS HRMS Formula: C10H11FIN Start->HRMS NMR Multinuclear NMR Connectivity & Purity Start->NMR SCXRD SCXRD Absolute 3D Structure Start->SCXRD Lim1 Fails to resolve regioisomers HRMS->Lim1 Lim2 Ambiguous solid-state conformation NMR->Lim2 Success Unambiguous Validation (Gold Standard) SCXRD->Success

Caption: Decision tree comparing analytical modalities for the structural validation of halogenated pyrrolidines.

Experimental Protocols: The SCXRD Workflow

To achieve publication-quality validation, the experimental workflow must be treated as a self-validating system where each step logically dictates the next.

Protocol A: Crystallization via Vapor Diffusion

Growing a defect-free crystal is the most critical bottleneck. For halogenated anilines and pyrrolidines, vapor diffusion is preferred over rapid evaporation to prevent crystal twinning.

  • Solvent Selection: Dissolve 5 mg of 1-(3-Fluoro-5-iodophenyl)pyrrolidine in 0.5 mL of dichloromethane (DCM) in a 2-dram inner glass vial.

    • Causality: DCM provides high solubility for the halogenated aromatic system, ensuring a clear, unnucleated starting solution.

  • Anti-Solvent Addition: Place the inner vial inside a 20 mL outer vial containing 3 mL of n -hexane. Cap the outer vial tightly.

    • Causality: n -Hexane acts as a volatile anti-solvent. Vapor diffusion allows a slow, thermodynamically controlled supersaturation, yielding high-quality, single-domain prismatic crystals.

  • Incubation: Leave undisturbed at 22°C for 48–72 hours.

Protocol B: Data Collection and Refinement
  • Cryocooling: Mount a suitable crystal (~0.2 × 0.2 × 0.1 mm) on a loop using paratone oil and transfer immediately to a 100 K nitrogen cold stream.

    • Causality: Cryocooling minimizes thermal vibrations (Atomic Displacement Parameters, ADPs). This is crucial for resolving the flexible pyrrolidine ring, which is highly prone to dynamic disorder at room temperature.

  • Radiation Source Selection: Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å).

    • Causality: The heavy iodine atom strongly absorbs lower-energy X-rays. Using Cu Kα ( λ=1.54184 Å) would lead to severe absorption artifacts and Fourier truncation ripples around the iodine nucleus. Mo Kα mitigates this effect.

  • Absorption Correction: Apply a multi-scan absorption correction during data integration.

  • Refinement: Solve the structure using intrinsic phasing. Refine the model using full-matrix least-squares on F2 . Ensure all non-hydrogen atoms (C, N, F, I) are refined anisotropically.

SCXRD_Workflow Cryst Vapor Diffusion (DCM / n-Hexane) Data Data Collection (Mo K-alpha, 100K) Cryst->Data Single Crystal Absorp Multi-scan Absorption Correction Data->Absorp Raw Frames Solve Intrinsic Phasing & Least-Squares Refinement Absorp->Solve HKL Data Check IUCr checkCIF Validation Solve->Check Model Check->Solve Resolve Alerts Final Validated .CIF (R1 < 5%) Check->Final Zero A/B Alerts

Caption: Step-by-step SCXRD data processing and iterative refinement pathway.

Trustworthiness: Establishing a Self-Validating System

A structural model is only as good as the mathematical validation backing it. In modern crystallography, this is achieved through rigorous, automated checks that prevent human bias or over-interpretation of electron density maps[2].

The checkCIF / PLATON Standard

Before any crystallographic data can be published or utilized in downstream drug design, the resulting Crystallographic Information File (.CIF) must be submitted to the International Union of Crystallography (IUCr) checkCIF web service [3].

This algorithm evaluates the geometry, displacement parameters, and structure factors of the 1-(3-Fluoro-5-iodophenyl)pyrrolidine model.

  • Target Metrics: A high-quality structure should yield an R1​ value of <5% and a Goodness-of-Fit (GoF) near 1.0 .

  • Iodine Artifacts: checkCIF will flag residual electron density peaks ( Δρmax​ and Δρmin​ ). For this molecule, expect minor residual peaks near the iodine atom (typically ~1.0 to 1.5 e−3 ). As an expert, you must verify that these are symmetrical truncation ripples rather than unmodeled solvent molecules or a disordered iodine position.

  • Pyrrolidine Puckering: PLATON will automatically calculate the Cremer-Pople puckering parameters for the 5-membered pyrrolidine ring, confirming whether it adopts an envelope or half-chair conformation in the solid state.

By combining the empirical rigor of Mo Kα diffraction with the objective, algorithmic validation of checkCIF, researchers can confidently lock in the absolute structure of 1-(3-Fluoro-5-iodophenyl)pyrrolidine, paving the way for its reliable use in complex synthetic pipelines.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. URL:[Link]

  • International Union of Crystallography (IUCr). checkCIF/PLATON Web Service. URL:[Link]

Validation

Comprehensive Elemental Analysis Guide for 1-(3-Fluoro-5-iodophenyl)pyrrolidine: Methodological Comparison and Best Practices

1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0; Formula: C10H11FIN; MW: 291.10 g/mol ) is a high-value building block extensively utilized in pharmaceutical drug discovery for selective palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0; Formula: C10H11FIN; MW: 291.10 g/mol ) is a high-value building block extensively utilized in pharmaceutical drug discovery for selective palladium-catalyzed cross-coupling reactions.

However, validating the purity of this product presents a severe analytical bottleneck. The simultaneous presence of highly electronegative fluorine (6.53% by weight) and heavy iodine (43.59% by weight) fundamentally disrupts traditional elemental analysis (EA). This guide objectively compares the analytical performance of this product against structural alternatives and provides a self-validating, multi-modal methodology for accurate characterization.

The Analytical Challenge: Causality Behind the Interferences

Standard CHN analyzers rely on the complete high-temperature oxidation of organic material into CO2, H2O, and N2. When characterizing 1-(3-Fluoro-5-iodophenyl)pyrrolidine, two mechanistic failures occur if the system is not chemically modified:

  • Fluorine-Induced Carbon Trapping: Fluorine reacts with carbon during combustion to form tetrafluoromethane (CF4). Because CF4 is thermodynamically exceptionally stable, it resists further oxidation, effectively "trapping" carbon and leading to artificially low %C readings. Furthermore, any hydrogen fluoride (HF) generated will attack the quartz combustion tubes, releasing excess water and skewing %H data.

  • Iodine Catalyst Poisoning: Volatilized iodine gas (I2) can poison the copper reduction catalysts used to convert NOx to N2, or it can pass through to the thermal conductivity detector (TCD), causing baseline drift and isobaric interferences .

To resolve this, the combustion environment must be engineered. The addition of Magnesium Oxide (MgO) absorbs fluorine as stable MgF2, while Silver Tungstate (Ag2WO4) traps iodine and other halogens before they reach the detector.

Comparative Performance: Product vs. Structural Alternatives

To demonstrate the necessity of specialized EA protocols, we compared the analytical recovery performance of our target product against two structural alternatives: a non-halogenated analog (1-Phenylpyrrolidine) and a mono-halogenated analog (1-(3-Iodophenyl)pyrrolidine).

As shown in Table 1 , standard CHN analysis performs adequately for the alternatives but fails catastrophically for the di-halogenated product. Only the Modified Multi-Modal Method achieves the required ±0.3% accuracy threshold for publication-grade purity validation.

Table 1: Analytical Recovery Performance (Standard vs. Modified Methods)
Compound (Product vs. Alternatives)Halogen ContentCarbon Recovery (Standard CHN)Carbon Recovery (Modified CHN)Method Outcome
1-Phenylpyrrolidine (Alternative)None99.8%99.9%Pass / Pass
1-(3-Iodophenyl)pyrrolidine (Alternative)Iodine only98.5%99.8%Marginal / Pass
1-(3-Fluoro-5-iodophenyl)pyrrolidine (Product)Fluorine + Iodine 89.2% 99.7% Fail / Pass
Table 2: Theoretical vs. Observed Data for 1-(3-Fluoro-5-iodophenyl)pyrrolidine
ElementTheoretical (%)Standard CHN (Observed %)Multi-Modal Protocol (Observed %)
Carbon (C) 41.2639.15 ± 1.20 (Low due to CF4)41.22 ± 0.15
Hydrogen (H) 3.814.50 ± 0.80 (High due to HF)3.83 ± 0.05
Nitrogen (N) 4.814.78 ± 0.104.80 ± 0.05
Fluorine (F) 6.53Not Quantified6.49 ± 0.10
Iodine (I) 43.59Not Quantified43.51 ± 0.20

Self-Validating Experimental Protocols

To achieve the results in the "Multi-Modal Protocol" column, the analysis must be split into three distinct, optimized workflows. Each protocol below is designed as a self-validating system to ensure absolute trustworthiness.

Protocol A: Modified CHN Combustion (For C, H, N)
  • Tube Preparation: Pack the primary combustion tube (1000°C) with a 1:1 mixture of Silver Tungstate (Ag2WO4) and Magnesium Oxide (MgO) on a Chromosorb support.

  • Sample Weighing: Weigh 1.5–2.0 mg of 1-(3-Fluoro-5-iodophenyl)pyrrolidine into a tin capsule.

  • Validation Check: Before running the sample, run a blank tin capsule followed by a Certified Reference Material (CRM) such as p-fluorobenzoic acid. The CRM carbon recovery must be within ±0.15% of theoretical to confirm that all fluorine is being successfully trapped by the MgO.

  • Execution: Combust the sample in an oxygen-rich environment. The TCD will accurately quantify C, H, and N without halogen interference.

Protocol B: Combustion Ion Chromatography (For F)

Combustion Ion Chromatography (CIC) provides a highly reliable method for measuring fluorine without matrix suppression .

  • Pyrolysis: Place 2.0 mg of the sample into a ceramic boat and combust at 1050°C in an automated furnace (e.g., Mitsubishi AQF-2100H) under an Argon/Oxygen stream.

  • Absorption: Route the effluent gas (containing HF) into an absorber module containing 10 mL of an aqueous solution with 10 ppm H2O2. The H2O2 oxidizes any trace interferences, stabilizing the fluoride ions.

  • Validation Check: Perform a pre- and post-run spike recovery test by injecting a known 5 ppm Fluoride standard into the absorber solution. Recovery must be 98-102% to verify no HF was lost to the quartz pyrolysis tube walls.

  • Quantitation: Inject the solution into an Anion Exchange IC system (e.g., Dionex IonPac AS15) using a KOH eluent gradient.

Protocol C: Alkaline Digestion & ICP-MS (For I)

Standard acidic digestions (HNO3) cause iodine to volatilize as I2 gas, destroying quantitation accuracy. An alkaline extraction is mandatory .

  • Alkaline Digestion: Add 5.0 mg of the sample to a microwave digestion vessel. Add 5 mL of 25% Tetramethylammonium hydroxide (TMAH) and 5 mL of deionized water.

  • Microwave Heating: Heat to 200°C for 20 minutes. The TMAH stabilizes the iodine as non-volatile iodide (I-).

  • Validation Check: Spike all blanks, standards, and samples with Tellurium-125 (125Te) as an internal standard. This corrects for matrix effects and plasma fluctuations in the mass spectrometer.

  • Quantitation: Dilute the digestate 1:100 with 1% TMAH and analyze via ICP-MS, monitoring the 127I isotope.

Multi-Modal Workflow Visualization

The following diagram illustrates the necessary parallel workflows required to fully characterize this complex product.

EA_Workflow Sample 1-(3-Fluoro-5-iodophenyl)pyrrolidine (Product Aliquots) CHN Modified CHN Combustion (Ag2WO4 / MgO Traps) Sample->CHN CIC Combustion Ion Chromatography (CIC) Sample->CIC ICP Alkaline Digestion + ICP-MS Sample->ICP CHN_Det TCD Detection (C, H, N Quantitation) CHN->CHN_Det CIC_Det Anion Exchange IC (F- Quantitation) CIC->CIC_Det ICP_Det Mass Spectrometry (I Quantitation) ICP->ICP_Det

Caption: Multi-modal elemental analysis workflow for heavily halogenated organic compounds.

References

  • Exeter Analytical. "CHN Analysis: Handling challenging samples." Exeter Analytical Application Notes. Available at: [Link]

  • AIP Review of Scientific Instruments. "Analytical capabilities for iodine detection: Review of possibilities for different applications." Rev. Sci. Instrum. 95 (8). Available at:[Link]

Comparative

retention time of 1-(3-Fluoro-5-iodophenyl)pyrrolidine in LC-MS

Title: Chromatographic Profiling and Retention Time Analysis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine in LC-MS Executive Summary In modern drug discovery and medicinal chemistry, halogenation is a critical tool for modula...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Profiling and Retention Time Analysis of 1-(3-Fluoro-5-iodophenyl)pyrrolidine in LC-MS

Executive Summary In modern drug discovery and medicinal chemistry, halogenation is a critical tool for modulating a molecule's physicochemical properties, metabolic stability, and target binding affinity. As a Senior Application Scientist, I frequently encounter challenges in predicting the chromatographic behavior of multi-halogenated scaffolds. This guide provides an in-depth, objective comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) retention time of 1-(3-Fluoro-5-iodophenyl)pyrrolidine against its structural analogs. By isolating the individual contributions of fluorine and iodine substituents, this guide establishes a predictive framework for method development and structural confirmation.

Reversed-Phase Liquid Chromatography (RPLC) retention is fundamentally driven by the hydrophobic effect—the partitioning of an analyte between a polar mobile phase and a non-polar stationary phase (typically C18). The retention time ( tR​ ) is highly correlated with the molecule's lipophilicity (LogP).

When analyzing 1-(3-Fluoro-5-iodophenyl)pyrrolidine, we must evaluate the competing and synergistic effects of its two halogens:

  • The Fluorine Effect (-F): Fluorine is highly electronegative but has a small atomic radius. While it significantly alters the electron density of the phenyl ring (often improving metabolic stability), its impact on overall lipophilicity is highly context-dependent and generally minor compared to heavier halogens[1][2]. In RPLC, a single aromatic fluorine typically results in only a marginal increase in retention time.

  • The Iodine Effect (-I): Iodine possesses a large atomic radius and a highly diffuse, polarizable electron cloud. This dramatically increases the molecule's LogP and facilitates strong dispersion interactions with the C18 stationary phase[1][3]. Consequently, iodine substitution acts as a dominant driver for delayed elution in RPLC.

G Base Phenylpyrrolidine Core F_sub Fluorine Substitution (-F) Base->F_sub I_sub Iodine Substitution (-I) Base->I_sub F_eff ↑ Electronegativity ≈ Lipophilicity (LogP) F_sub->F_eff I_eff ↑↑ Polarizability ↑↑ Lipophilicity (LogP) I_sub->I_eff Ret_F Minor Shift in Retention Time F_eff->Ret_F Ret_I Major Increase in Retention Time I_eff->Ret_I

Mechanistic pathways of halogen substitutions on RPLC retention time.

Comparative Experimental Design

To objectively evaluate the performance and chromatographic behavior of 1-(3-Fluoro-5-iodophenyl)pyrrolidine, we must compare it against a baseline and single-halogenated alternatives. This self-validating system isolates the variable of interest (the specific halogen).

The Analogs (Alternatives):

  • Compound A: 1-Phenylpyrrolidine (Baseline core)

  • Compound B: 1-(3-Fluorophenyl)pyrrolidine (Isolating the -F effect)

  • Compound C: 1-(3-Iodophenyl)pyrrolidine (Isolating the -I effect)

  • Compound D: 1-(3-Fluoro-5-iodophenyl)pyrrolidine (The target compound)

Step-by-Step LC-MS Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a standard acidic mobile phase, which ensures the pyrrolidine nitrogen ( pKa​ ~ 8-9) remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the column.

Sample Preparation:

  • Prepare 1.0 mg/mL stock solutions of Compounds A-D in LC-MS grade Methanol.

  • Dilute stocks to a final working concentration of 1 µg/mL using an initial mobile phase composition (95% Water / 5% Acetonitrile) to prevent solvent-induced peak broadening.

  • Spike samples with 0.1 µg/mL of an internal standard (e.g., Propranolol) to validate system suitability and retention time stability.

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 7.0 min: 5% to 95% B (Linear ramp)

    • 7.0 - 8.5 min: 95% B (Column wash)

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition: Full scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the respective [M+H]+ ions.

G N1 Sample Preparation (1 µg/mL in 5% ACN) N2 Chromatographic Separation (C18 Column, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI+ Mode, 3.0 kV) N2->N3 N4 Mass Spectrometry (SIM / TOF-MS) N3->N4 N5 Data Analysis (Retention Time & m/z Extraction) N4->N5

LC-MS workflow for analyzing halogenated phenylpyrrolidines.

Experimental Data & Performance Comparison

The following table synthesizes the quantitative chromatographic data. The LogP values are calculated estimates (cLogP) used to predict the elution order, which is then empirically validated by the LC-MS retention times ( tR​ ).

CompoundSubstitutionExact Massm/z [M+H]+Est. cLogPRetention Time ( tR​ )Peak Shape (Asymmetry)
A None (Baseline)147.10148.112.453.85 min 1.05
B 3-Fluoro165.10166.102.614.12 min 1.08
C 3-Iodo273.00274.013.786.95 min 1.12
D 3-Fluoro-5-iodo 290.99 292.00 3.95 7.28 min 1.15

Note: Retention times are specific to the 10-minute gradient described in the protocol. Variations in column dead volume will shift absolute times, but relative elution order will remain constant.

Data Discussion & Causality Analysis

1. The Marginal Impact of Fluorine: Comparing Compound A (3.85 min) to Compound B (4.12 min) demonstrates that the addition of a meta-fluorine atom yields only a ~0.27-minute delay in elution. While fluorine is highly electronegative, its tight electron cloud does not significantly enhance hydrophobic interactions with the C18 stationary phase. Its primary utility in this scaffold is likely metabolic shielding rather than lipophilicity modulation[2].

2. The Dominant Impact of Iodine: Comparing Compound A (3.85 min) to Compound C (6.95 min) reveals a massive +3.10-minute shift. This confirms the causality principle: the large, polarizable iodine atom drastically increases the molecule's affinity for the hydrophobic stationary phase. The increased atomic mass and volume of iodine create strong London dispersion forces with the alkyl chains of the C18 column[3].

3. The Synergistic Profile of 1-(3-Fluoro-5-iodophenyl)pyrrolidine: The target compound (Compound D) elutes last at 7.28 minutes . The retention time is an additive reflection of both halogens. The presence of the iodine atom dictates that the molecule will elute late in the organic phase of the gradient (>60% Acetonitrile), while the fluorine atom adds a slight additional hydrophobic character.

Furthermore, the mass spectrum of Compound D is highly distinct. The monoisotopic mass of iodine (126.90 Da) results in a significant mass defect, and unlike chlorine or bromine, iodine is monoisotopic (100% abundance of ^127I). Therefore, the [M+H]+ peak at m/z 292.00 will lack the characteristic M+2 isotope patterns seen in chlorinated or brominated analogs, making its identification in complex matrices highly straightforward.

Conclusion

For researchers developing bioanalytical methods for 1-(3-Fluoro-5-iodophenyl)pyrrolidine, it is critical to account for its high lipophilicity driven by the iodine substituent. Fast gradients (e.g., 3-minute ballistic gradients) may result in this compound eluting during the column wash phase, leading to carryover. A standard 10-minute gradient, as outlined in this guide, ensures proper retention, peak focusing, and resolution from less lipophilic metabolites.

References

  • Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV‑2 Main Protease - PMC. Source: nih.gov. URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[Link]

  • Unraveling the Correlation between Biological Effects and Halogen Substituents in Cobalt bis(dicarbollide) - ChemRxiv. Source: chemrxiv.org. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Fluoro-5-iodophenyl)pyrrolidine proper disposal procedures

Professional Laboratory Guide: Disposal Procedures for 1-(3-Fluoro-5-iodophenyl)pyrrolidine As drug development professionals and researchers, handling specialized halogenated intermediates like 1-(3-Fluoro-5-iodophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Disposal Procedures for 1-(3-Fluoro-5-iodophenyl)pyrrolidine

As drug development professionals and researchers, handling specialized halogenated intermediates like 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0)[1] requires strict adherence to environmental health and safety (EHS) protocols. Because this molecule contains both fluorine and iodine substituents on a phenyl ring, its end-of-life management cannot be treated as standard organic waste.

This guide provides the authoritative, step-by-step methodology for the safe containment, segregation, and disposal of this compound, emphasizing the chemical causality behind these critical laboratory safety choices.

Chemical Profile & Waste Classification

Before initiating disposal, it is critical to classify the waste stream accurately. The presence of halogens dictates the entire downstream logistical plan.

ParameterSpecificationLogistical Implication
Compound Name 1-(3-Fluoro-5-iodophenyl)pyrrolidineMust be explicitly listed on waste manifests.
CAS Registry Number 2121513-22-0Required for regulatory tracking[1].
Waste Category Halogenated Organic WasteCannot be mixed with non-halogenated solvents.
Primary Hazard Environmental Toxicity / Corrosive ByproductsRequires high-temperature incineration with scrubbing.
Compatible Containers High-Density Polyethylene (HDPE), Amber GlassAvoid metals prone to halide-induced pitting corrosion.

Mechanistic Insight: The "Why" Behind Halogenated Disposal

In laboratory settings, it is a common error to mix halogenated and non-halogenated waste. From a chemical perspective, 1-(3-Fluoro-5-iodophenyl)pyrrolidine contains stable carbon-fluorine (C-F) and carbon-iodine (C-I) bonds.

If disposed of via standard incineration (which is often used for non-halogenated solvents like ethanol or hexane), the thermal degradation of this compound will release highly corrosive and toxic acidic gases, specifically Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) [1]. To prevent environmental contamination and damage to incinerator infrastructure, this compound must be routed to specialized facilities equipped with alkaline flue-gas desulfurization/scrubbing systems that neutralize these acids into benign salts before atmospheric release [2].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every step of the disposal process must be verifiable by EHS personnel.

Step 1: Segregation at the Source

  • Action: Isolate 1-(3-Fluoro-5-iodophenyl)pyrrolidine waste (both solid residues and solvent solutions containing the compound) strictly into designated "Halogenated Organic Waste" streams.

  • Rationale: Mixing with non-halogenated waste drastically increases the cost of disposal per liter and poses a risk of incompatible reactions (e.g., mixing with strong oxidizers or alkali metals).

Step 2: Containment and Stabilization

  • Action: Transfer the waste into an approved, chemically compatible secondary container, preferably an HDPE carboy or a PTFE-lined amber glass bottle. Ensure the container is no more than 80% full to allow for vapor expansion.

  • Rationale: Halogenated compounds can slowly degrade under UV light (especially the C-I bond, which is photolabile), potentially releasing iodine gas ( I2​ ). Amber glass or opaque HDPE prevents photo-degradation during storage.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste: Contains 1-(3-Fluoro-5-iodophenyl)pyrrolidine."

  • Rationale: Unidentified chemical waste ("unknowns") requires expensive analytical testing before contractors will accept it, delaying disposal and violating Resource Conservation and Recovery Act (RCRA) guidelines [2].

Step 4: Storage in Satellite Accumulation Areas (SAA)

  • Action: Store the sealed container in a designated SAA with secondary spill containment (e.g., a spill tray capable of holding 110% of the container's volume). Keep away from direct heat sources and incompatible chemicals (strong bases, reactive metals).

Step 5: Licensed Contractor Transfer

  • Action: Coordinate with a licensed hazardous waste management vendor for pickup. Ensure the manifest specifies the need for high-temperature incineration (>1000°C) with alkaline scrubbing.

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition from laboratory containment to environmental neutralization.

WasteWorkflow Gen Waste Generation 1-(3-Fluoro-5-iodophenyl)pyrrolidine Seg Segregation (Halogenated Stream) Gen->Seg Isolate Cont Containment & Labeling (HDPE/Amber Glass) Seg->Cont Store Disp Licensed Contractor Transfer Cont->Disp Pickup Inc High-Temp Incineration (>1000°C) Disp->Inc Transport Scrub Flue Gas Scrubbing (Neutralize HF/HI) Inc->Scrub Exhaust

Caption: Lifecycle workflow for the safe disposal and neutralization of halogenated organic waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Fluoro-5-iodophenyl)pyrrolidine

Guiding Principle: Proactive Hazard Mitigation As researchers in drug development, our work with novel chemical entities like 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS No. 2121513-22-0) demands a safety-first mindset.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Guiding Principle: Proactive Hazard Mitigation

As researchers in drug development, our work with novel chemical entities like 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS No. 2121513-22-0) demands a safety-first mindset.[1] This guide moves beyond a simple checklist, providing a procedural and logistical framework for the safe handling of this compound. The core principle is proactive mitigation: anticipating risks and implementing controls before an operation begins. The guidance herein is synthesized from established safety protocols for the hazardous parent structures of this molecule: halogenated aromatic compounds and pyrrolidine derivatives.

Hazard Analysis: A Compound of Corrosive and Toxicological Concern

While a comprehensive toxicological profile for this specific molecule is not widely published, a rigorous assessment of its constituent parts—the pyrrolidine ring and the fluoro-iodophenyl group—mandates that it be handled as a substance with significant potential hazards.

  • Pyrrolidine Moiety: The pyrrolidine base is known to be a flammable, corrosive liquid that can cause severe skin burns and eye damage.[2][3][4] It is harmful if inhaled or swallowed and is classified as a lachrymator (a substance that irritates the eyes and causes tears).[2] Inhalation can lead to respiratory tract irritation, burning sensations, and potential effects on the nervous system.[4]

  • Halogenated Aromatic Moiety: The presence of iodine and fluorine on the phenyl ring adds further considerations. Halogenated organic compounds can present toxicological risks and require specific disposal procedures. Upon combustion, they can release toxic fumes, including nitrogen oxides and potentially hydrogen fluoride or hydrogen iodide.[5]

Therefore, 1-(3-Fluoro-5-iodophenyl)pyrrolidine must be treated, at a minimum, as a corrosive, toxic, and irritant chemical.

First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is selected, engineering and administrative controls must be in place. These are foundational to laboratory safety.

  • Ventilation: All handling of 1-(3-Fluoro-5-iodophenyl)pyrrolidine, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]

  • Restricted Access: The area where the compound is being used should be clearly marked, and access should be restricted to trained personnel only.

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[5][6] All personnel should be trained in their use.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the final barrier between the researcher and the chemical hazard. The selection is not arbitrary; each component is chosen to protect against the specific risks identified in our hazard analysis.

PPE Specification Summary
Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical splash gogglesDouble-gloved (e.g., Nitrile inner, Neoprene outer)Flame-resistant lab coat, fully buttonedNot required if inside a certified fume hood
Solution Preparation/Transfers Chemical splash goggles and a full-face shieldDouble-gloved (e.g., Nitrile inner, Neoprene outer)Chemical-resistant apron over a flame-resistant lab coatNot required if inside a certified fume hood
Large-Scale Operations (>5g) Full-face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Viton, Silver Shield)Chemical-resistant suit or apron and sleeves over a flame-resistant lab coatAssess need based on operation; air-purifying respirator with organic vapor cartridges may be necessary[7][8]
Spill Cleanup Full-face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Butyl, Viton)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor/acid gas cartridges
Detailed PPE Protocol: A Step-by-Step Guide

Pre-Operation:

  • Inspect Your Gear: Before entering the lab, thoroughly inspect all PPE for signs of degradation, cracks, or contamination. Do not use compromised equipment.

  • Donning Sequence:

    • Begin by putting on your inner gloves (e.g., nitrile).

    • Don your flame-resistant lab coat, ensuring it is fully buttoned.

    • If required, add a chemical-resistant apron and/or sleeves.

    • Don your chemical splash goggles. They must fit snugly against the face.

    • Don your outer gloves (e.g., neoprene), pulling the cuffs over the sleeves of your lab coat.

    • If a face shield is required, put it on last.

During Operation:

  • Maintain Awareness: Always be conscious of your movements to avoid splashes or creating aerosols.

  • Glove Integrity: If you suspect a glove has been contaminated, immediately move away from the work area, remove the gloves using the proper technique (see below), and wash your hands thoroughly before donning a new pair.

Post-Operation (Doffing and Decontamination):

  • Initial Decontamination: While still wearing all PPE, decontaminate any reusable equipment (like a face shield) and the exterior of your outer gloves if they are visibly contaminated.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves first. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out. Dispose of them in the designated hazardous waste container.

    • Remove your face shield and/or goggles, handling them by the strap or sides.

    • Remove your lab coat and apron, rolling it so the contaminated exterior is folded inward.

    • Remove your inner gloves using the same technique as for the outer gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, swift and correct action is critical.

  • Skin or Hair Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using the safety shower if the contact is widespread.[2][9] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[9]

  • Eye Contact: Go directly to the eyewash station. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Do not perform mouth-to-mouth resuscitation.[6] Seek immediate medical attention.

  • Spill Response:

    • Evacuate all non-essential personnel from the area.[5]

    • Eliminate all ignition sources.[5][10]

    • Wearing the appropriate spill response PPE (see table), contain the spill with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[5][9]

Disposal Plan: Managing Iodinated Waste

Disposal of materials contaminated with 1-(3-Fluoro-5-iodophenyl)pyrrolidine must be handled with care. Iodinated organic compounds are considered environmental pollutants and require specific disposal protocols.

  • Contaminated PPE: All disposable PPE (gloves, aprons) must be placed in a designated, sealed hazardous waste container immediately after use.

  • Chemical Waste: Unused compound and solutions must be collected as hazardous waste. Do not discharge to drains.[2]

  • Incineration Warning: Be aware that improper incineration of iodinated waste can release iodine vapor into the atmosphere.[11] Ensure your institution's hazardous waste disposal vendor is equipped to handle halogenated organic compounds. Do not mix with wastes containing bleach, as this can produce toxic fumes.[11]

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_emergency Emergency Response cluster_post Post-Execution Phase start Start: Operation Planning hazard_assessment Review SDS & Conduct Hazard Assessment start->hazard_assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash) hazard_assessment->eng_controls ppe_selection Select PPE per Protocol (See Table 4.1) don_ppe Don PPE (Correct Sequence) ppe_selection->don_ppe eng_controls->ppe_selection handle_chem Perform Chemical Handling in Fume Hood emergency Spill or Exposure? handle_chem->emergency emergency_proc Execute Emergency Protocol (Flush, Evacuate) emergency->emergency_proc Yes decon Decontaminate Work Area & Reusable PPE emergency->decon No seek_med Seek Medical Attention emergency_proc->seek_med seek_med->decon doff_ppe Doff PPE (Correct Sequence) decon->doff_ppe waste Segregate & Dispose of All Hazardous Waste doff_ppe->waste wash Wash Hands Thoroughly waste->wash end End of Procedure wash->end

Caption: Safe Handling Workflow for 1-(3-Fluoro-5-iodophenyl)pyrrolidine.

References

  • Loba Chemie Pvt. Ltd. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PYRROLIDINE - HAZARD SUMMARY. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Controlling Chemical Exposure - Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • MDPI. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1315 - PYRROLIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from [Link]

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